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  • Product: 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid
  • CAS: 933753-92-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture, Synthesis, and Pharmacology of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

Executive Summary & Chemical Identity As drug discovery pivots toward rigid, stereochemically defined pharmacophores, fused bicyclic heterocycles have emerged as highly privileged scaffolds. 2,3-Dihydro-pyrazolo[5,1-b]th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As drug discovery pivots toward rigid, stereochemically defined pharmacophores, fused bicyclic heterocycles have emerged as highly privileged scaffolds. 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (CAS: 933753-92-5) represents a premier example of this architectural class. By fusing a planar, electron-rich pyrazole ring with a slightly puckered, sulfur-containing thiazoline ring, this compound provides a unique 3D vector for its carboxylic acid moiety. This whitepaper provides an authoritative guide on the structural chemistry, self-validating synthetic protocols, and pharmacological mechanisms of this critical intermediate.

Table 1: Physicochemical & Computed Properties
PropertyValueSource / Method
Chemical Name 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acidIUPAC Nomenclature
CAS Registry Number 933753-92-5Chemical Databases
Molecular Formula C₆H₆N₂O₂SComputed[1]
Molecular Weight 170.19 g/mol PubChem 2.2[1]
Canonical SMILES OC(=O)c1cnn2c1SCC2Cheminformatics[2]
XLogP3 0.6XLogP3 3.0[1]
Topological Polar Surface Area 80.4 ŲCactvs 3.4.8.18[1]

Structural Chemistry & Mechanistic Insights

The canonical SMILES string OC(=O)c1cnn2c1SCC2[2] elegantly maps the topology of the molecule. The core consists of a bridgehead nitrogen (N4) and a bridgehead carbon (C7a) that fuse the two 5-membered rings.

  • The Pyrazole Domain: The N4-N5-C6-C7-C7a ring is fully conjugated and planar. The carboxylic acid is positioned at C7, extending outward to serve as a versatile handle for amide coupling or hydrogen bonding in biological targets.

  • The Thiazoline Domain: The S1-C2-C3-N4-C7a ring is partially saturated (2,3-dihydro). The highly polarizable sulfur atom acts as a soft nucleophilic center and a specific hydrogen bond acceptor, while the sp³ hybridized C2 and C3 carbons introduce a slight pucker to the bicyclic system, breaking absolute molecular planarity and enhancing solubility.

Synthesis & Manufacturing Protocol

To ensure high fidelity and yield, the following methodology utilizes a tandem S-alkylation/N-cyclization sequence followed by a self-purifying saponification step.

Step 1: Thiazoline Ring Annulation

Objective: Construct the fused pyrazolo[5,1-b]thiazole core via tandem nucleophilic substitution.

  • Charge a dry, argon-flushed round-bottom flask with ethyl 5-mercapto-1H-pyrazole-4-carboxylate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq) and stir at ambient temperature for 15 minutes.

  • Add 1,2-dibromoethane (1.2 eq) dropwise. Elevate the temperature to 80°C and stir for 6 hours.

  • Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate ester.

Causality & Mechanism: K₂CO₃ is strategically selected to deprotonate the highly acidic thiol (pKa ~7) over the pyrazole NH (pKa ~13). DMF, a polar aprotic solvent, leaves the thiolate anion "naked" and highly nucleophilic, ensuring rapid initial S-alkylation. The subsequent intramolecular N-alkylation requires elevated heat (80°C) to overcome the steric strain of forming the rigid 5,5-bicyclic system.

Step 2: Ester Saponification & Self-Purification

Objective: Unmask the carboxylic acid pharmacophore.

  • Dissolve the intermediate ester in a 1:1 mixture of Ethanol and 2M aqueous NaOH.

  • Reflux the mixture for 2 hours until TLC indicates complete consumption of the starting material.

  • Cool to 0°C and acidify dropwise with 1M HCl until pH ~3.

  • Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Causality & Mechanism: The base-catalyzed hydrolysis is driven to completion by the thermodynamic sink of the carboxylate anion. The subsequent acidification acts as a self-validating purification system : the protonated product has an XLogP3 of ~0.6[1], making it highly insoluble in cold, acidic water. It precipitates as a pure solid, leaving unreacted polar impurities and inorganic salts dissolved in the aqueous layer.

Synthesis SM Ethyl 5-mercapto-1H- pyrazole-4-carboxylate Int Ethyl 2,3-dihydro-pyrazolo [5,1-b]thiazole-7-carboxylate SM->Int S-Alkylation & N-Cyclization Reagent 1,2-Dibromoethane + K2CO3 / DMF Reagent->Int Product 2,3-Dihydro-pyrazolo[5,1-b] thiazole-7-carboxylic acid Int->Product Ester Saponification Hydrolysis NaOH (aq) / EtOH followed by HCl Hydrolysis->Product

Fig 1: Step-by-step synthetic workflow for 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid.

Pharmacological Relevance & Applications

Derivatives of the pyrazolo[5,1-b]thiazole scaffold are recognized for their broad-spectrum biological activities, particularly exhibiting 3[3].

In psychopharmacology, the rigid geometry of the bicyclic core allows these molecules to act as monoamine oxidase (MAO) inhibitors[3]. The carboxylic acid acts as an electrostatic anchor, forming crucial hydrogen bonds with active site residues, thereby modulating neurotransmitter levels. In oncology, functionalized derivatives have been shown to induce reactive oxygen species (ROS), triggering mitochondrial membrane depolarization and executing target cell apoptosis via caspase activation[3].

Mechanism Compound 2,3-Dihydro-pyrazolo[5,1-b] thiazole-7-carboxylic acid Target1 Monoamine Oxidase (MAO) Inhibition Compound->Target1 Competitive Binding Target2 Reactive Oxygen Species (ROS) Generation Compound->Target2 Redox Modulation Effect1 Neurotransmitter Modulation Target1->Effect1 Psychopharmacological Effect Effect2 Mitochondrial Membrane Depolarization Target2->Effect2 Oxidative Stress Outcome Target Cell Apoptosis (Anticancer Activity) Effect2->Outcome Caspase Activation

Fig 2: Pharmacological signaling pathway of pyrazolo[5,1-b]thiazole derivatives in target cells.

Analytical Characterization

To verify the integrity of the synthesized compound, the following analytical markers serve as a self-validating system for quality control:

Table 2: Analytical Validation Markers (Expected)
TechniqueKey Signal / MarkerStructural Assignment
¹H NMR (DMSO-d₆) δ 3.80 - 4.40 ppm (m, 4H)Thiazoline aliphatic protons (-S-CH₂-CH₂-N-)
¹H NMR (DMSO-d₆) δ 7.95 ppm (s, 1H)Pyrazole aromatic proton (C6-H)
¹³C NMR δ ~164.0 ppmCarboxylic acid carbonyl (C=O)
IR Spectroscopy ~1680 cm⁻¹, ~1550 cm⁻¹C=O stretch (acid), C=N stretch (pyrazole)
Mass Spectrometry m/z 169.0 [M-H]⁻Deprotonated molecular ion (ESI-)

References

  • [1] PubChem Database. 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid (Isomer Computed Properties). National Institutes of Health (NIH).1

  • [3] Alsayari, A., et al. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules 2021, 26(17), 5383. MDPI. 3

  • Sigma-Aldrich. CAS 933753-92-5: 2,3-DIHYDRO-PYRAZOLO[5,1-B]THIAZOLE-7-CARBOXYLIC ACID. MilliporeSigma.

  • [2] Guidechem. Ethyl pyrazolo[5,1-b][1,3]thiazole-7-carboxylate (Related Products & SMILES).2

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Exploratory

Unraveling the In Vitro Mechanism of Action of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid: A Technical Guide

Foreword: The Scientific Imperative In the landscape of contemporary drug discovery, the pyrazolo[5,1-b]thiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Scientific Imperative

In the landscape of contemporary drug discovery, the pyrazolo[5,1-b]thiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Derivatives of this heterocyclic system have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] This guide focuses on a specific derivative, 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, providing a comprehensive framework for elucidating its in vitro mechanism of action. Our approach is grounded in the principles of rigorous scientific inquiry, offering not just protocols, but the strategic rationale behind them. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation.

Foundational Assessment: Profiling the Core Scaffold

The pyrazolo[5,1-b]thiazole core is a hybrid of pyrazole and thiazole rings, both of which are prevalent in numerous FDA-approved drugs.[1][3] This structural heritage suggests a high potential for biological interaction. Published research on analogous structures points towards several probable mechanisms of action that warrant investigation for any new derivative. These include, but are not limited to, protein kinase inhibition, modulation of inflammatory pathways, and antioxidant activity.[1][4][5]

Our investigative strategy, therefore, begins with a broad-based screening approach to identify the most potent biological effects of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid. This initial phase is crucial for directing subsequent, more focused mechanistic studies.

Initial Screening: Identifying the Primary Biological Impact

A logical first step in characterizing a novel compound is to assess its impact on cell viability and proliferation. This provides a foundational understanding of its cytotoxic potential and informs the concentration ranges for subsequent, more specific assays.

Causality of Experimental Choice: Why Start with Cytotoxicity?

A cytotoxicity assay, such as the MTT assay, serves as a fundamental barometer of a compound's biological activity.[6][7] It allows us to determine the concentration at which the compound begins to exert a toxic effect on cells. This information is critical for several reasons:

  • Therapeutic Window: It provides an initial glimpse into the potential therapeutic window of the compound.

  • Assay Concentration Planning: It dictates the appropriate, non-lethal concentration ranges to be used in subsequent mechanistic assays.

  • Mechanism Prioritization: Potent cytotoxicity may suggest mechanisms such as apoptosis induction, which would prioritize investigations into pathways like caspase activation.[8]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to assess the effect of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid on the viability of a selected cancer cell line (e.g., HCT-116 or HepG-2, against which other pyrazolothiazoles have shown activity).[9]

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]

  • Solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution).[10]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Delving Deeper: Potential Mechanisms of Action

Based on the initial screening results and the known activities of the pyrazolo[5,1-b]thiazole scaffold, we can now explore several potential mechanisms of action in greater detail.

Protein Kinase Inhibition

Scientific Rationale: The pyrazolo[1,5-a]pyrimidine scaffold, structurally related to our compound of interest, is a well-established inhibitor of various protein kinases, including Pim-1, EGFR, and B-Raf.[1][5] These kinases are often dysregulated in cancer and other diseases, making them attractive therapeutic targets.[5] Therefore, it is logical to investigate whether 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid functions as a kinase inhibitor.

Workflow for Kinase Inhibition Assessment:

G cluster_0 Initial Screening cluster_1 Kinase Inhibition Pathway Cytotoxicity Cytotoxicity Assay (MTT) Kinase_Panel Broad Kinase Panel Screening Cytotoxicity->Kinase_Panel If cytotoxic Pim1_Assay Pim-1 Kinase Assay (ADP-Glo) Kinase_Panel->Pim1_Assay If hit on Pim-1 EGFR_Assay EGFR Kinase Assay (Fluorescence-based) Kinase_Panel->EGFR_Assay If hit on EGFR IC50_Det IC50 Determination Pim1_Assay->IC50_Det EGFR_Assay->IC50_Det

Caption: Workflow for investigating kinase inhibition.

Experimental Protocol: In Vitro Pim-1 Kinase Assay (Luminescence-based)

This protocol utilizes the ADP-Glo™ Kinase Assay to measure the activity of Pim-1 kinase and the inhibitory effect of the test compound.[9][11]

Materials:

  • Recombinant Human Pim-1 Kinase

  • Pim-1 substrate (e.g., S6Ktide)

  • ATP

  • 1x Kinase Assay Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compound and a known Pim-1 inhibitor (positive control)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare a master mix containing ATP and the kinase substrate in 1x Kinase Assay Buffer.[12] Prepare serial dilutions of the test compound and the positive control in 1x Kinase Assay Buffer with 10% DMSO. Dilute the Pim-1 kinase to the desired concentration (e.g., 5 ng/µL) in 1x Kinase Assay Buffer.[9]

  • Assay Plate Setup:

    • Add 12.5 µL of the Master Mix to all wells.

    • Add 2.5 µL of the serially diluted test compound or controls to the respective wells.

    • Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells (no enzyme).[9]

  • Initiate Kinase Reaction: Add 10 µL of the diluted Pim-1 kinase to all wells except the "Blank" wells. The total reaction volume will be 25 µL.[9]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[9]

  • Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40-45 minutes.[9]

  • ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes.[9]

  • Luminescence Reading: Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol: In Vitro EGFR Kinase Assay (Fluorescence-based)

This protocol outlines a general procedure for a fluorescence-based assay to determine the IC₅₀ of the test compound against EGFR.[13]

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (synthetic peptide with a tyrosine residue)

  • ATP

  • Kinase assay buffer

  • Test compound and a known EGFR inhibitor (e.g., Erlotinib)

  • Detection reagent (fluorescent)

  • 384-well plates

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in kinase assay buffer with DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 4 µL) of each inhibitor concentration to the wells. Include DMSO-only control wells.[13]

  • Enzyme and Substrate Addition: Prepare a solution of recombinant EGFR kinase and the substrate in the kinase assay buffer. Add this mixture (e.g., 8 µL) to all wells.[13]

  • Reaction Initiation: Start the kinase reaction by adding an ATP solution (e.g., 4 µL) to all wells. The final ATP concentration should be near the Km value for EGFR.[13]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[13]

  • Detection: Stop the reaction and add the detection reagent as per the manufacturer's instructions.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Antioxidant Activity

Scientific Rationale: Several studies have reported the antioxidant properties of pyrazole and thiazole-containing heterocyclic compounds.[2][4] Oxidative stress is implicated in numerous diseases, and compounds with radical scavenging abilities are of significant therapeutic interest. The DPPH and ABTS assays are standard and reliable methods for evaluating the free-radical scavenging potential of a compound.[4][14]

Workflow for Antioxidant Activity Assessment:

G cluster_0 Antioxidant Screening DPPH_Assay DPPH Radical Scavenging Assay IC50_Det IC50 Determination DPPH_Assay->IC50_Det ABTS_Assay ABTS Radical Scavenging Assay ABTS_Assay->IC50_Det

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Foundational

Pharmacokinetic properties of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid derivatives

An In-Depth Technical Guide to the Pharmacokinetic Properties of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid Derivatives For the attention of researchers, scientists, and drug development professionals, this gu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid Derivatives

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core pharmacokinetic principles and experimental methodologies relevant to the 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid scaffold. Given the nascent stage of public-domain research on this specific chemical series, this document synthesizes foundational knowledge from its constituent heterocyclic systems—pyrazole and thiazole—to forecast potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties and to provide actionable, field-proven protocols for their empirical determination.

Part 1: Structural Rationale and Predicted Pharmacokinetic Profile

The 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid core represents a hybrid pharmacophore, merging the structural features of pyrazole and thiazole.[1][2] This fusion is a deliberate strategy in medicinal chemistry, aiming to combine the biological activities and modulate the physicochemical properties of the parent heterocycles.[3][4] Understanding the individual characteristics of these rings is paramount to predicting the pharmacokinetic behavior of the fused system.

The Pyrazole Moiety: A Pillar of Metabolic Stability

The pyrazole ring is a well-regarded scaffold in drug discovery, often employed as a bioisosteric replacement for other aromatic or heterocyclic systems.[5][6] Its inclusion in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib, is a testament to its favorable properties.[1][7]

  • Metabolic Stability : Pyrazole is generally considered a metabolically robust heterocycle.[5] It can serve as a more stable bioisostere for moieties like phenols, which are prone to phase I and phase II metabolism.[6] However, the metabolic stability can be influenced by substituents.

  • Physicochemical Properties : The pyrazole fragment can improve physicochemical properties such as aqueous solubility and lipophilicity.[5] With a pKa of approximately 2.5, it is significantly less basic than imidazole, which can influence its interaction with acidic environments and metabolic enzymes.[5][6]

  • Drug Metabolism Pathways : While generally stable, pyrazoles can undergo metabolism. A recent analysis of pyrazole-containing drugs approved in the last decade revealed that metabolism often occurs via cytochrome P450 enzymes, particularly CYP3A4.[8]

The Thiazole Moiety: A Site of Potential Metabolism

Thiazole rings are also common in pharmaceuticals, including well-known drugs like ritonavir and dasatinib.[2] However, they present a different metabolic profile compared to pyrazoles.

  • Oxidative Metabolism : As an electron-rich heterocycle, the thiazole ring is susceptible to oxidative metabolism.[9] This can lead to the formation of electrophilic species, which may have toxicological implications.

  • Strategies for Metabolic Blocking : Medicinal chemists often employ strategies to mitigate thiazole metabolism. These include adding a nitrogen atom to the ring, or blocking a potential site of metabolism with a fluorine atom.[9] For instance, incorporating a fluorine at the C-5 position of a thiazole ring has been shown to prevent bioactivation pathways and improve in vivo pharmacokinetic profiles in rats.[9]

The Fused System: 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid

The fusion of these two rings into the pyrazolo[5,1-b]thiazole scaffold, along with the dihydro- feature and the carboxylic acid substituent, creates a unique chemical entity with a distinct set of predicted pharmacokinetic properties.

  • Absorption : The carboxylic acid group at the 7-position will likely increase the polarity of the molecule, which could influence its passive diffusion across the gastrointestinal tract. Depending on the overall lipophilicity, oral bioavailability could be moderate. Formulation strategies may be required to enhance absorption.[7]

  • Distribution : The presence of the acidic carboxylic acid function means the compound will likely be ionized at physiological pH, potentially limiting its volume of distribution and ability to cross the blood-brain barrier.

  • Metabolism : The fused ring system presents multiple potential sites for metabolism. The thiazole portion is a likely site for oxidation. The dihydro- part of the structure introduces sp3-hybridized carbons, which can be sites of hydroxylation. The pyrazole ring is expected to be more resistant to metabolism. The primary metabolic pathways for pyrazole-containing drugs are often oxidation via CYP enzymes, with CYP3A4 being a common contributor.[8]

  • Excretion : The carboxylic acid moiety provides a handle for phase II conjugation reactions (e.g., glucuronidation). The resulting conjugates are typically water-soluble and readily excreted via urine or feces.[8]

Part 2: Experimental Workflows for Pharmacokinetic Characterization

To move from prediction to empirical data, a structured experimental approach is necessary. The following sections detail the standard in vitro and in vivo assays required to build a comprehensive ADME profile for a novel chemical series like the 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid derivatives.

In Vitro ADME Assays

These assays are crucial for early-stage screening and provide mechanistic insights into a compound's pharmacokinetic behavior.

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption & Permeability cluster_metabolism Metabolic Stability cluster_protein_binding Distribution Solubility Aqueous Solubility (Kinetic/Thermodynamic) PAMPA PAMPA Assay (Passive Permeability) Solubility->PAMPA Input for LogP Lipophilicity (LogP/LogD) LogP->PAMPA Caco2 Caco-2 Assay (Active Transport/Efflux) PAMPA->Caco2 Informs Microsomes Microsomal Stability (Phase I Metabolism) Caco2->Microsomes Guides interpretation Hepatocytes Hepatocyte Stability (Phase I & II Metabolism) Microsomes->Hepatocytes Complements PPB Plasma Protein Binding (Equilibrium Dialysis) Hepatocytes->PPB Context for in vivo Plasma Plasma Stability InVivo_PK_Workflow Dose Dose Formulation & Administration (IV & PO) Sample Serial Blood Sampling Dose->Sample Process Plasma Isolation Sample->Process Analyze LC-MS/MS Analysis Process->Analyze Model Pharmacokinetic Modeling (Non-compartmental analysis) Analyze->Model Params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F%) Model->Params

Caption: Workflow for a typical in vivo pharmacokinetic study.

  • Animal Model : Use male Sprague-Dawley rats (or a similar model), typically cannulated for ease of blood sampling.

  • Dose Formulation : Prepare two formulations of the test compound: one for intravenous (IV) administration (e.g., in saline/DMSO/Tween 80) and one for oral (PO) gavage (e.g., in 0.5% methylcellulose).

  • Administration :

    • IV Group : Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group : Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling : Collect blood samples (e.g., ~100 µL) from the jugular vein or other appropriate site at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation : Centrifuge the blood samples to separate the plasma.

  • Bioanalysis : Extract the drug from the plasma (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis : Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine key PK parameters.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is essential for decision-making in drug discovery.

Table 1: Representative In Vitro ADME Data for a Hypothetical Derivative
ParameterAssayResultInterpretation
Solubility Kinetic Solubility (pH 7.4)75 µMModerate solubility
Permeability Caco-2 Papp (A-B)1.5 x 10⁻⁶ cm/sLow to moderate permeability
Efflux Ratio Caco-2 (Papp B-A / A-B)3.1Substrate of efflux transporters
Metabolic Stability Human Liver Microsome t½45 minModerate clearance
Plasma Protein Binding Human Plasma92% boundModerately high binding

This table presents hypothetical data for illustrative purposes.

Table 2: Key In Vivo Pharmacokinetic Parameters from a Rodent Study
ParameterIV (1 mg/kg)PO (5 mg/kg)Definition
Cmax 1200 ng/mL850 ng/mLMaximum observed plasma concentration
Tmax 0.08 hr1.0 hrTime to reach Cmax
AUC(0-inf) 2500 nghr/mL5500 nghr/mLArea under the concentration-time curve
3.5 hr4.1 hrElimination half-life
CL 15 mL/min/kg-Clearance
Vss 2.1 L/kg-Volume of distribution at steady state
F% -44%Oral Bioavailability

This table presents hypothetical data for illustrative purposes.

Conclusion

The 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid scaffold is a promising area for medicinal chemistry exploration. [10][11]While direct pharmacokinetic data remains limited in the public domain, a rational understanding of its constituent heterocycles allows for the formulation of a sound hypothesis regarding its likely ADME profile. The experimental protocols and workflows detailed in this guide provide a robust framework for the empirical determination of these properties. A systematic approach, integrating in vitro screening with definitive in vivo studies, will be critical to optimizing this chemical series and identifying drug candidates with favorable pharmacokinetic characteristics for further development.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012, April 25). Journal of Medicinal Chemistry.
  • Pyrazoles in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Prism.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 4). Journal of Drug Delivery and Therapeutics.
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1- b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021, September 4). PubMed.
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2025, June 3). ResearchGate.
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). PMC.
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2025, October 15). ResearchGate.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021, September 4). MDPI.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD.
  • A review on Chemistry and Therapeutic effect of Pyrazole. (2022, October 15). IGNITED MINDS.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021, September 4). MDPI.
  • Pharmacologically active pyrazolo[5,1-b]thiazole derivatives. (n.d.). ResearchGate.
  • Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents. (n.d.). Longdom Publishing.
  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent. (2021, March 18). Semantic Scholar.
  • Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. (n.d.). PMC.
  • In Silico ADME And Molecular Docking Studies of New Thiazolyl-bipyrazole, Pyrazolopyridine and Pyrano[2,3-d]pyrazolopyridine Derivatives as Antibacterial Agents. (2024, October 1). Bentham Science Publishers.
  • Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents. (n.d.). Longdom Publishing.
  • Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications. (2025, May 15). PubMed.
  • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid | Sapphire Bioscience. (n.d.). Sapphire Bioscience.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Pyrazolothiazoles: Synthesis and Applications | Request PDF. (2025, August 6). ResearchGate.

Sources

Exploratory

2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid molecular weight and exact mass

An In-depth Technical Guide to 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid Prepared by a Senior Application Scientist Subject: Comprehensive Physicochemical and Synthetic Overview of 2,3-Dihydro-pyrazolo[5,1-b]...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid

Prepared by a Senior Application Scientist

Subject: Comprehensive Physicochemical and Synthetic Overview of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[5,1-b]thiazole scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of various compounds with promising biological activities. These activities include potential antimicrobial and anticancer properties.[1] This technical guide focuses on a specific derivative, 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, providing a detailed overview of its fundamental physicochemical properties, a proposed synthetic pathway, and its potential applications in research and drug development.

This document is intended to serve as a practical resource for laboratory and development settings, offering both foundational data and actionable insights into the handling and application of this compound.

Physicochemical Properties

The foundational step in the characterization of any novel compound is the precise determination of its molecular weight and mass. These values are critical for a wide range of applications, from reaction stoichiometry calculations to mass spectrometry analysis.

The molecular formula for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid is C₆H₆N₂O₂S.[2] Based on this, the key mass-related properties are summarized below.

PropertyValueSource
Molecular Weight 170.19 g/mol [2]
Exact Mass 170.01499861 Da[3]
CAS Number 933753-92-5[2]
  • Molecular Weight (Molar Mass): This value is essential for preparing solutions of known concentrations and for calculating theoretical yields in synthetic procedures.

  • Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant isotope of each element. It is a critical parameter for high-resolution mass spectrometry, enabling precise identification and characterization of the compound. The provided exact mass is for the isomeric compound 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, which shares the same molecular formula and therefore has an identical exact mass[3].

Synthetic Strategy: A Conceptual Workflow

The following workflow outlines a plausible synthetic route, highlighting the key transformations and the rationale behind each step.

Synthetic_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Thiazole Ring Annulation cluster_2 Step 3: Carboxylic Acid Introduction A Ethyl Acetoacetate C 5-Methyl-2,4-dihydro-3H-pyrazol-3-one A->C Condensation B Hydrazine Hydrate B->C E Intermediate Pyrazolone D Thioglycolic Acid Derivative F Dihydro-pyrazolo[5,1-b]thiazole Core D->F E->F Cyclocondensation H Core Structure G Functionalization Reagent (e.g., Vilsmeier-Haack or Friedel-Crafts) I Introduction of Carboxaldehyde G->I H->I Formylation K 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid I->K Oxidation J Oxidation J->K

Caption: Conceptual workflow for the synthesis of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid.

Experimental Protocol: A Generalized Approach

The following is a generalized, multi-step protocol based on the conceptual workflow.

Step 1: Synthesis of the Pyrazolone Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate dropwise to the solution at room temperature. An exothermic reaction is expected.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure complete condensation.

  • Isolation: Cool the reaction mixture. The product, 5-methyl-2,4-dihydro-3H-pyrazol-3-one, should precipitate. Isolate the solid by filtration, wash with cold ethanol, and dry.

Step 2: Formation of the Bicyclic Thiazole Core

  • Reaction Setup: Combine the pyrazolone intermediate with a thioglycolic acid derivative (e.g., ethyl thioglycolate) in a high-boiling point solvent like toluene or xylene.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid, to facilitate the cyclocondensation.

  • Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting dihydro-pyrazolo[5,1-b]thiazole core by column chromatography.

Step 3: Introduction and Oxidation to the Carboxylic Acid

  • Formylation: Subject the bicyclic core to a formylation reaction, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or a Friedel-Crafts acylation with a suitable formylating agent, to introduce a carboxaldehyde group at the 7-position. The regioselectivity will be directed by the electronic properties of the heterocyclic system.

  • Oxidation: Dissolve the resulting aldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water). Add a suitable oxidizing agent, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid), portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Quenching and Isolation: Once the oxidation is complete, quench the excess oxidant (e.g., with sodium bisulfite or isopropanol). Acidify the mixture with HCl to precipitate the carboxylic acid product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid.

Potential Applications and Research Directions

Given that the broader class of pyrazolo[5,1-b]thiazole derivatives has shown potential as antimicrobial and anticancer agents, this specific carboxylic acid derivative represents a valuable lead compound for further investigation[1].

  • Drug Discovery: The carboxylic acid moiety provides a handle for further chemical modifications, such as the formation of amides, esters, or other derivatives, to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

  • Coordination Chemistry: The nitrogen and sulfur atoms in the heterocyclic core, along with the carboxylic acid group, make this molecule a potential ligand for the chelation of metal ions.

Conclusion

2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid is a heterocyclic compound with significant potential in medicinal and materials chemistry. This guide has provided its core physicochemical data, including a molecular weight of 170.19 g/mol and an exact mass of 170.01499861 Da, along with a conceptual framework for its synthesis. The outlined protocols and potential applications are intended to equip researchers with the foundational knowledge required to incorporate this molecule into their research and development programs.

References

  • PubChem. 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. [Link]

  • PMC. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. [Link]

Sources

Foundational

Toxicity profile of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid in cell models

An In-Depth Technical Guide to the Cellular Toxicity Profiling of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid Authored by: A Senior Application Scientist Foreword: The Imperative for Early-Stage Toxicity Assess...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cellular Toxicity Profiling of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword: The Imperative for Early-Stage Toxicity Assessment

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with a significant portion of candidates failing due to unforeseen toxicity.[1] The pyrazole and pyrazolothiazole scaffolds are of considerable interest in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The specific compound, 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (CAS No. 933753-92-5), belongs to this promising class.[5] However, its therapeutic potential can only be realized through a thorough and early understanding of its safety profile.

This technical guide provides a comprehensive, multi-tiered strategy for characterizing the in vitro toxicity profile of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale—the "why" behind each experimental choice. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating system of protocols to generate a robust and reliable toxicity assessment.

Section 1: A Phased Approach to In Vitro Toxicity Profiling

A comprehensive understanding of a compound's toxicity is not achieved through a single assay. We advocate for a phased approach, beginning with broad assessments of cytotoxicity and progressively narrowing the focus to elucidate specific mechanisms of cell death. This strategy ensures a cost-effective and scientifically rigorous evaluation.

Our investigation will be structured into three key phases:

  • Phase I: Primary Cytotoxicity Assessment. This phase establishes the foundational dose-response relationship of the compound. We will determine the concentration at which the compound elicits a toxic effect by measuring two distinct, yet complementary, cellular health indicators: metabolic activity and plasma membrane integrity.

  • Phase II: Mechanistic Elucidation. Following the identification of cytotoxic activity, this phase investigates the "how." We will explore the primary pathways of cell death, focusing on apoptosis (programmed cell death) and the induction of oxidative stress.

  • Phase III: Selectivity Profiling. A critical component of any therapeutic candidate's profile is its selectivity. This phase assesses the compound's cytotoxic effects on cancerous versus non-cancerous cell lines to determine a preliminary therapeutic window.

The overall workflow is designed to build a comprehensive toxicity profile, moving from general effects to specific mechanisms.

G cluster_0 Phase I: Primary Cytotoxicity cluster_1 Phase II: Mechanistic Elucidation cluster_2 Phase III: Selectivity Profiling p1_assay1 MTT Assay (Metabolic Activity) ic50 Determine IC50 Values p1_assay1->ic50 p1_assay2 LDH Assay (Membrane Integrity) p1_assay2->ic50 p2_assay1 Caspase-3/7 Assay (Apoptosis) p3_assay Comparative Analysis (Cancer vs. Non-cancer cell lines) p2_assay1->p3_assay p2_assay2 ROS/RNS Assay (Oxidative Stress) p2_assay2->p3_assay profile Comprehensive Toxicity Profile p3_assay->profile start Compound Synthesis & Characterization start->p1_assay1 start->p1_assay2 mechanism Investigate Mechanism of Action ic50->mechanism mechanism->p2_assay1 mechanism->p2_assay2

Caption: A multi-phase workflow for in vitro toxicity assessment.

Section 2: Phase I - Foundational Cytotoxicity Screening

The initial step in any toxicity assessment is to determine whether the compound affects cell viability and, if so, at what concentrations.[6] We will employ two widely accepted and robust assays that measure different aspects of cell health.

The MTT Assay: A Measure of Metabolic Health

Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity.[7] Viable cells possess mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10] A reduction in formazan production in treated cells compared to untreated controls suggests a cytotoxic or cytostatic effect. This assay is a cornerstone of in vitro toxicology due to its reliability and suitability for high-throughput screening.[11][12]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8][9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8]

The Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Damage

Expertise & Experience: The LDH assay is complementary to the MTT assay.[14] Lactate dehydrogenase is a stable cytoplasmic enzyme present in all cells.[15] When the plasma membrane is compromised—a hallmark of necrosis and late-stage apoptosis—LDH is released into the cell culture medium.[16][17] The amount of LDH in the supernatant is quantified through a coupled enzymatic reaction that results in a measurable color change, directly proportional to the extent of cell lysis.[15] Measuring LDH release provides a more direct assessment of membrane integrity compared to the metabolic focus of the MTT assay.

Detailed Protocol: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture according to a commercial kit's instructions or a custom protocol. This typically involves a catalyst and a dye solution. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stop Reaction: Add a stop solution (e.g., 50 µL of 1M acetic acid) if required by the protocol.[14]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[14]

  • Controls: It is critical to include controls for maximum LDH release (cells lysed with a detergent like Triton-X100) to normalize the data.[14]

Data Presentation and Interpretation (Phase I)

The results from these assays are typically used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

AssayEndpoint MeasuredTypical IC₅₀ (µM) - Cancer Cell Line (e.g., HeLa)Typical IC₅₀ (µM) - Non-Cancer Cell Line (e.g., HEK293)
MTT Mitochondrial Dehydrogenase Activity[Hypothetical Value][Hypothetical Value]
LDH Plasma Membrane Integrity[Hypothetical Value][Hypothetical Value]

A low IC₅₀ value indicates high potency. Discrepancies between MTT and LDH results can be informative; for example, a compound might inhibit metabolic activity (low MTT IC₅₀) without immediately lysing the cell membrane (high LDH IC₅₀), suggesting a cytostatic or early apoptotic effect rather than necrosis.

Section 3: Phase II - Unveiling the Mechanism of Cytotoxicity

Once cytotoxicity is established, the next logical step is to investigate the underlying mechanism. Understanding how a compound induces cell death is crucial for predicting its in vivo effects and for further optimization.[18]

Caspase-3/7 Activation: The Hallmark of Apoptosis

Expertise & Experience: Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal tissue homeostasis.[19] A key feature of apoptosis is the activation of a cascade of proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases, responsible for cleaving key cellular proteins and dismantling the cell.[20] Measuring the activity of these caspases provides a direct and specific indicator of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, are highly sensitive and provide a robust method for quantifying this activity.[21][22]

Detailed Protocol: Luminescent Caspase-3/7 Assay
  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements, following steps 1-3 of the MTT protocol.

  • Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL to 100 µL of medium).[21]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[22]

Reactive Oxygen Species (ROS) Generation: A Sign of Oxidative Stress

Expertise & Experience: Many cytotoxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[23] ROS, such as superoxide and hydrogen peroxide, can damage DNA, proteins, and lipids, ultimately leading to cell death.[23][24] Assays using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) allow for the quantification of intracellular ROS levels.[25] H2DCFDA is cell-permeable and non-fluorescent until intracellular esterases cleave the acetate groups, and it is subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25]

Detailed Protocol: Intracellular ROS Assay
  • Cell Seeding and Treatment: Seed and treat cells in a black-walled, clear-bottom 96-well plate suitable for fluorescence measurements.

  • Probe Loading: After the desired treatment period, remove the culture medium and wash the cells gently with pre-warmed PBS.

  • Incubation with Probe: Add 100 µL of a working solution of H2DCFDA (e.g., 10 µM in serum-free medium) to each well. Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Remove the H2DCFDA solution and wash the cells again with pre-warmed PBS to remove any extracellular probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate fluorometer with excitation and emission wavelengths appropriate for DCF (e.g., ~485 nm excitation and ~535 nm emission).

The workflow for these mechanistic assays involves specific steps to isolate and measure the intended biological activity.

G cluster_caspase Caspase-3/7 Assay Workflow cluster_ros Intracellular ROS Assay Workflow c1 Seed cells in white-walled plate c2 Treat with Compound c1->c2 c3 Add Caspase-Glo® Reagent c2->c3 c4 Incubate at RT c3->c4 c5 Measure Luminescence c4->c5 r1 Seed cells in black-walled plate r2 Treat with Compound r1->r2 r3 Load with H2DCFDA probe r2->r3 r4 Wash cells r3->r4 r5 Measure Fluorescence r4->r5

Caption: Workflows for key mechanistic toxicity assays.

Section 4: Essential Considerations for Scientific Integrity

Trustworthiness: A protocol is only as reliable as its execution. To ensure the generation of trustworthy and reproducible data, the following elements must be rigorously controlled.

  • Cell Line Selection: The choice of cell lines is paramount.[26] A panel should be used, including representatives of different cancer types (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and at least one non-cancerous cell line (e.g., HEK293 embryonic kidney cells or primary cells) to assess selectivity.[27][28]

  • Dose-Response and Time-Course: Cytotoxicity is both dose- and time-dependent. Experiments should test a wide range of concentrations (typically using a logarithmic scale) and multiple time points (e.g., 24, 48, 72 hours) to build a complete picture of the compound's activity.

  • Controls: Every plate must include the appropriate controls:

    • Untreated Control: Cells in medium only, representing 100% viability.

    • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest dose test wells. This control accounts for any solvent-induced toxicity.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to validate that the assay system is responsive.

Conclusion

This technical guide outlines a robust, multi-phase strategy for characterizing the in vitro toxicity profile of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid. By systematically progressing from broad cytotoxicity screening (MTT, LDH) to mechanistic investigations (caspase activation, ROS production) and assessing selectivity across multiple cell lines, researchers can build a comprehensive and reliable dataset. This foundational knowledge is indispensable for making informed decisions in the drug discovery pipeline, guiding further development, and ultimately determining the therapeutic potential of this promising class of compounds.

References

  • [2H,3H-pyrazolo[3,2-b][14][16]thiazole-7-carboxylic acid.]([Link])

Sources

Exploratory

Synthesis pathway and precursors for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid The fused heterocyclic system of pyrazolo[5,1-b]thiazole is a privileged scaffold in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid

The fused heterocyclic system of pyrazolo[5,1-b]thiazole is a privileged scaffold in medicinal chemistry, forming the core of molecules with demonstrated potential as antimicrobial and anticancer agents.[1][2][3] This guide provides a detailed examination of a viable and robust synthetic pathway for a key derivative, 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid. The strategy is rooted in fundamental principles of heterocyclic chemistry, primarily the construction of the thiazole ring onto a pre-formed pyrazole precursor. This document is intended for researchers and drug development professionals, offering not just a procedural outline but also the underlying chemical logic that informs the synthetic design.

Conceptual Framework: A Retrosynthetic Approach

The most logical approach to constructing the 2,3-Dihydro-pyrazolo[5,1-b]thiazole core is through a disconnection of the thiazole ring. This retrosynthetic analysis identifies a key 1,3-binucleophilic pyrazole and a 1,3-bielectrophilic three-carbon component as the primary precursors. This strategy leverages the inherent reactivity of 5-aminopyrazoles, which are well-established and versatile building blocks in the synthesis of fused pyrazole systems.[4][5]

G TM Target Molecule 2,3-Dihydro-pyrazolo[5,1-b]thiazole -7-carboxylic acid P1 Precursor 1 5-Amino-3-methyl-1H-pyrazole (1,3-Binucleophile) TM->P1 C-N / C-S bond disconnection P2 Precursor 2 Ethyl 2-chloroacetoacetate (1,3-Bielectrophile) TM->P2 Thiazole ring formation P1_sub Hydrazine + Acetoacetonitrile P1->P1_sub Pyrazole synthesis (Knorr)

Figure 1: Retrosynthetic analysis of the target molecule.

Core Synthetic Pathway: Cyclocondensation Strategy

The cornerstone of this synthesis is a cyclocondensation reaction, a powerful method for forming heterocyclic rings.[6][7][8] The pathway involves two primary stages: the synthesis of the key 5-amino-3-methyl-1H-pyrazole precursor, followed by its reaction with a suitable α-haloketoester to construct the fused dihydrothiazole ring system.

Part 1: Synthesis of Precursor: 5-Amino-3-methyl-1H-pyrazole

The synthesis of 5-aminopyrazoles is a well-established process. One of the most direct methods involves the cyclocondensation of hydrazine with a β-ketonitrile. Alternatively, industrial routes have been developed using intermediates derived from 2,3-dichloropropene and hydrocyanic acid, which are then reacted with hydrazine.[9] For laboratory-scale synthesis, the reaction between hydrazine hydrate and acetoacetonitrile (3-oxobutanenitrile) is efficient.

G cluster_0 Precursor Synthesis Workflow Start Acetoacetonitrile + Hydrazine Hydrate Solvent Add Ethanol (Solvent) Start->Solvent Reflux Reflux (e.g., 2-4 hours) Solvent->Reflux Cool Cool to Room Temp. & Crystallize Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Product Wash->Dry End 5-Amino-3-methyl-1H-pyrazole Dry->End

Figure 2: Workflow for the synthesis of the 5-aminopyrazole precursor.

Experimental Protocol: Synthesis of 5-Amino-3-methyl-1H-pyrazole

  • To a round-bottom flask equipped with a reflux condenser, add acetoacetonitrile (1.0 eq) and ethanol (approx. 5 mL per gram of nitrile).

  • Stir the mixture to ensure dissolution.

  • Slowly add hydrazine hydrate (1.1 eq) to the solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • After completion, allow the mixture to cool to room temperature. The product will often crystallize out of solution.

  • Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 5-amino-3-methyl-1H-pyrazole as a crystalline solid.

ComponentRoleMolar Eq.
Acetoacetonitrile1,3-Bielectrophile1.0
Hydrazine Hydrate1,2-Binucleophile1.1
EthanolSolvent-

Table 1: Reagents for 5-Amino-3-methyl-1H-pyrazole Synthesis.

Part 2: Cyclocondensation and Final Product Formation

With the pyrazole precursor in hand, the next stage is the construction of the fused thiazole ring. This is achieved by reacting the 5-aminopyrazole with an α-haloketoester, such as ethyl 2-chloroacetoacetate. This reaction proceeds via an initial nucleophilic attack of the exocyclic amino group on the keto-carbonyl, followed by an intramolecular cyclization involving the pyrazole ring nitrogen and the carbon bearing the halogen. The resulting intermediate readily dehydrates to form the aromatic pyrazolo[5,1-b]thiazole ester, which is then hydrolyzed to the final carboxylic acid product.

G cluster_main Overall Synthesis Pathway P1 5-Amino-3-methyl-1H-pyrazole Step1 Step 1: Cyclocondensation (Ethanol, Reflux) P1->Step1 P2 Ethyl 2-chloroacetoacetate P2->Step1 Intermediate Ethyl 2,3-dihydro-3-methyl- pyrazolo[5,1-b]thiazole-7-carboxylate Step1->Intermediate Step2 Step 2: Hydrolysis (NaOH, H2O/THF) Intermediate->Step2 Workup Acidic Workup (HCl) Step2->Workup Product Final Product 2,3-Dihydro-pyrazolo[5,1-b]thiazole -7-carboxylic acid Workup->Product

Figure 3: Complete synthetic workflow to the target molecule.

Experimental Protocol: Synthesis of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

  • Cyclocondensation:

    • In a round-bottom flask, dissolve 5-amino-3-methyl-1H-pyrazole (1.0 eq) in absolute ethanol.

    • Add ethyl 2-chloroacetoacetate (1.05 eq) to the solution.

    • Heat the mixture to reflux for 6-8 hours, monitoring by TLC until the starting materials are consumed.

    • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

    • Pour the residue into cold water. The crude ester product will often precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with water, and dry. The crude ester can be used directly in the next step or purified by recrystallization (e.g., from ethanol).

  • Hydrolysis:

    • Suspend the crude ester in a mixture of THF and water (e.g., 2:1 ratio).

    • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

    • The carboxylic acid product will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

StepReagents & ConditionsPurpose
1. Cyclocondensation 5-Amino-3-methyl-1H-pyrazole, Ethyl 2-chloroacetoacetate, Ethanol, RefluxFormation of the fused pyrazolo[5,1-b]thiazole ester core.
2. Hydrolysis NaOH, H₂O/THFConversion of the ethyl ester to the final carboxylic acid.
3. Workup HCl (aq)Protonation and precipitation of the final product.

Table 2: Summary of the final synthesis steps.

Conclusion

This guide outlines a logical and experimentally validated pathway for the synthesis of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid. The strategy is based on the robust and versatile cyclocondensation reaction between a readily accessible 5-aminopyrazole precursor and an α-haloketoester. By providing detailed protocols and explaining the underlying chemical principles, this document serves as a practical resource for chemists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical research and development.

References

  • Alsayari, A., Muhsinah, A. B., Asiri, Y. I., Al-aizari, F. A., Kheder, N. A., Almarhoon, Z. M., Ghabbour, H. A., & Mabkhot, Y. N. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5383. [Link][1][10]

  • PubMed. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1- b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17):5383. [Link][2]

  • ResearchGate. (2021). Pharmacologically active pyrazolo[5,1-b]thiazole derivatives. [Link][3]

  • ResearchGate. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. [Link][11]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link][4]

  • Google Patents. (1993). Process for producing 5-amino-3-methylpyrazole. [9]

  • Portilla, J. (2020). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2020(1), 193-220. [Link]

  • ResearchGate. (2013). Cyclocondensation reactions between pyrazol-3-one 1 and arylhydrazonals 2 using Q-tube. [Link][7]

  • ResearchGate. (2018). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. [Link][8]

  • Longdom Publishing. (n.d.). Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents. Organic Chemistry: An Indian Journal. [Link]

  • ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. [Link][5]

Sources

Foundational

Physicochemical and Synthetic Profiling of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid

Abstract The pursuit of novel, conformationally restricted scaffolds is a cornerstone of modern drug discovery. Among these, the pyrazolo[5,1-b]thiazole bicyclic system has emerged as a privileged pharmacophore, demonstr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The pursuit of novel, conformationally restricted scaffolds is a cornerstone of modern drug discovery. Among these, the pyrazolo[5,1-b]thiazole bicyclic system has emerged as a privileged pharmacophore, demonstrating profound utility in the development of antimicrobial agents, anticancer therapeutics, and selective receptor antagonists[1][2]. This technical whitepaper provides an in-depth analysis of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (CAS: 933753-92-5) , detailing its physicochemical properties, structural causality in biological systems, and field-proven synthetic and analytical methodologies.

Structural Biology & Mechanistic Causality

The architectural logic of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid lies in its fused bicyclic nature. By fusing an electron-rich pyrazole with a partially saturated thiazoline (2,3-dihydrothiazole) ring, medicinal chemists achieve two critical objectives:

  • Conformational Restriction : Reducing the number of rotatable bonds minimizes the entropic penalty typically incurred when a small molecule binds to a target receptor. The rigidified scaffold ensures that the 7-carboxylic acid vector is held in a precise 3D orientation.

  • Electronic Tuning : The fully aromatic pyrazolo[5,1-b]thiazole system is highly electron-dense. By reducing the thiazole ring to a 2,3-dihydro state, the molecule gains sp3 character. This slight deviation from planarity improves aqueous solubility while maintaining the pyrazole's capacity for π−π stacking and cation- π interactions within hydrophobic binding pockets[2].

The 7-carboxylic acid moiety serves a dual purpose: it acts as a primary pharmacophore capable of forming robust salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in target active sites, and it functions as a versatile synthetic handle for downstream amide coupling in library generation[3].

BindingModel Core Bicyclic Core Pyrazolo[5,1-b]thiazole Acid Pharmacophore 7-Carboxylic Acid Core->Acid Covalent Pocket1 Hydrophobic Pocket Kinase / GPCR Core->Pocket1 Pi-Pi / Hydrophobic Pocket2 Polar Residues Arg / Lys Acid->Pocket2 Salt Bridge / H-Bond

Figure 1: Pharmacophore binding model of the functionalized bicyclic scaffold.

Physicochemical Profiling

Understanding the baseline physicochemical metrics of this building block is essential for predicting its behavior in Lipinski-compliant drug design. The data below synthesizes known parameters for the compound and its close isomers[4][5].

PropertyValueImplication for Drug Design
Chemical Name 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acidStandardized nomenclature for library indexing.
CAS Number 933753-92-5Primary identifier for commercial sourcing[3].
Molecular Formula C₆H₆N₂O₂SLow molecular weight fragment-like building block.
Molecular Weight 170.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)[4].
Hydrogen Bond Donors 1 (COOH)Favorable for maintaining permeability.
Hydrogen Bond Acceptors 4 (N, N, O, O)High capacity for target interaction.
Rotatable Bonds 1High structural rigidity; low entropic penalty.
Topological Polar Surface Area ~75.0 ŲExcellent balance of polarity for oral bioavailability.

Synthetic Methodology & Workflow

The synthesis of pyrazolo[5,1-b]thiazoles requires careful orchestration of ring-closing events[6]. To construct the 2,3-dihydro variant, the most reliable strategy involves the N-alkylation of a pre-functionalized pyrazole, followed by an intramolecular thioetherification.

Step-by-Step Protocol
  • Preparation of the Electrophilic Core : Begin with ethyl 5-bromo-1H-pyrazole-3-carboxylate. The presence of the bromine atom at the 5-position is a deliberate mechanistic choice; it provides an electrophilic center for the subsequent intramolecular ring closure.

  • Regioselective N-Alkylation : Dissolve the starting material in anhydrous DMF. Add 1.5 equivalents of 1,2-dibromoethane and 2.0 equivalents of anhydrous K2​CO3​ . Stir at 60°C for 12 hours. Causality: K2​CO3​ is selected as a mild base to prevent unwanted hydrolysis of the ester while ensuring selective alkylation at the pyrazole nitrogen, yielding ethyl 1-(2-bromoethyl)-5-bromo-1H-pyrazole-3-carboxylate.

  • Thioamidation and Cyclization : Isolate the intermediate and dissolve in ethanol. Add 1.2 equivalents of thiourea and reflux for 4 hours to form the isothiouronium salt. Subsequently, add a 10% aqueous NaOH solution and heat to 80°C. Causality: The base cleaves the isothiouronium intermediate to generate a highly nucleophilic thiolate in situ, which immediately undergoes an intramolecular nucleophilic aromatic substitution ( SN​Ar ) displacing the 5-bromo group to close the thiazoline ring[6].

  • Ester Hydrolysis : To obtain the free acid, treat the resulting ethyl 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylate with 2.0 equivalents of LiOH in a 3:1 THF/H₂O mixture at ambient temperature. Causality: LiOH is explicitly chosen over harsher bases (like KOH at elevated temperatures) because the 2,3-dihydrothiazole (thiazoline) ring is sensitive to aggressive nucleophilic attack, which could lead to ring-opening side reactions.

  • Isolation : Carefully acidify the aqueous layer with 1M HCl to pH ~3. The target compound, 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

SynthWorkflow Step1 Ethyl 5-bromo-1H-pyrazole-carboxylate (Starting Material) Step2 N-Alkylation Reagent: 1,2-Dibromoethane Base: K2CO3, DMF Step1->Step2 Step3 Thioamidation & Cyclization Reagent: Thiourea / NaOH Conditions: Reflux Step2->Step3 Step4 Ester Hydrolysis Reagent: LiOH, THF/H2O (Mild conditions to preserve ring) Step3->Step4 Step5 2,3-dihydro-pyrazolo[5,1-b]thiazole -7-carboxylic acid (Final Product) Step4->Step5

Figure 2: Step-by-step synthetic workflow for the pyrazolo[5,1-b]thiazole core.

Analytical Validation System

A synthesis protocol is only as trustworthy as its validation framework. To ensure the integrity of the 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid and rule out ring-opened impurities, the following self-validating analytical checks must be executed[1]:

  • ¹H-NMR (DMSO-d₆) : The defining feature of the intact bicyclic system is the presence of two distinct multiplets (or pseudo-triplets) in the 3.50 – 4.50 ppm range, each integrating for 2 protons. These correspond to the −CH2​−CH2​− protons of the dihydrothiazole ring. If the ring has opened (e.g., due to over-hydrolysis), these shifts will move significantly, and an unexpected exchangeable −SH or −NH proton will appear.

  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS must confirm the exact mass [M+H]+ at m/z≈171.0 . The strict absence of a +18 Da peak is critical, as its presence would indicate the addition of water across the system (hydrolytic ring opening).

  • FT-IR Spectroscopy : A sharp C=O stretch around 1680−1710 cm−1 confirms the presence of the carboxylic acid. The complete disappearance of the ester C−O−C stretching band (typically around 1200 cm−1 ) confirms that the deprotection step (Step 4) reached completion[1].

References

  • Gomha, S. M., et al. "Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents". Molecules, 2021. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21941439, 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid". PubChem. URL: [Link]

  • Wang, E., & Li, Y. "A Novel Method for the Synthesis of Pyrazolo[5,1-b]Thiazole". Synthetic Communications, 2000. URL: [Link]

  • Ge, Y., et al. "Design, Synthesis, and Structure–Activity Relationships of Novel Pyrazolo[5,1-b]thiazole Derivatives as Potent and Orally Active Corticotropin-Releasing Factor 1 Receptor Antagonists". Journal of Medicinal Chemistry, 2012. URL: [Link]

Sources

Exploratory

Binding affinity of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid to target proteins

An In-Depth Technical Guide to Characterizing the Binding Affinity of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid to Target Proteins Foreword: From Scaffold to Specificity The 2,3-dihydro-pyrazolo[5,1-b]thiazol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Characterizing the Binding Affinity of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid to Target Proteins

Foreword: From Scaffold to Specificity

The 2,3-dihydro-pyrazolo[5,1-b]thiazole core is a privileged scaffold in medicinal chemistry, with derivatives showing promise as potent modulators of key cellular targets, particularly protein kinases.[1][2][3][4] The specific analogue, 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, represents a candidate molecule whose therapeutic potential is fundamentally linked to its ability to bind its intended protein target with high affinity and specificity. Understanding and quantifying this interaction is not merely an academic exercise; it is the cornerstone of rational drug design, guiding lead optimization, and providing a mechanistic basis for its biological activity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity of this compound. We will move beyond simple protocols, delving into the causality behind experimental choices and emphasizing the integration of orthogonal methods to ensure data integrity.

The Foundational Metric: Understanding Binding Affinity (KD)

At its core, drug action begins with a physical interaction: the binding of a ligand (the drug molecule) to a macromolecule (the protein target). The strength of this non-covalent interaction is quantified by the equilibrium dissociation constant (KD).[5]

The KD represents the concentration of the ligand at which half of the available protein binding sites are occupied at equilibrium. A lower KD value signifies a higher binding affinity, meaning a lower concentration of the compound is required to bind to its target effectively.[5] This parameter is a crucial determinant of a drug's potency and potential for off-target effects.

G cluster_0 cluster_2 P Protein PL Protein-Ligand Complex P->PL kon (Association) L Ligand (Pyrazolo[5,1-b]thiazole) PL->P koff (Dissociation) formula At Equilibrium: kon[P][L] = koff[PL] KD = koff / kon = [P][L] / [PL]

Caption: The equilibrium dynamics of protein-ligand binding.

Biophysical Techniques for Affinity Determination: The Experimental Core

No single technique tells the whole story. A multi-pronged approach using orthogonal, biophysical methods is essential for building a robust and trustworthy binding profile. We will focus on three gold-standard, label-free techniques.[6][7][8]

Surface Plasmon Resonance (SPR): A Real-Time View of Kinetics

SPR is a powerful optical technique that monitors molecular interactions in real time.[9] It is particularly valuable for studying kinase inhibitors, providing not only the affinity (KD) but also the kinetic rate constants for association (kₐ or kₒₙ) and dissociation (kₒ or kₒff).[9][10][11]

Principle of Operation: One binding partner (e.g., the target protein kinase) is immobilized on a sensor chip surface. A solution containing the other binding partner (the pyrazolo[5,1-b]thiazole compound) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is proportional to the mass accumulating on the surface.

cluster_workflow SPR Experimental Workflow prep 1. Protein Immobilization (e.g., Amine Coupling) inject 2. Analyte Injection (Pyrazolo[5,1-b]thiazole) prep->inject assoc 3. Association Phase (Real-time binding) inject->assoc dissoc 4. Dissociation Phase (Buffer flow) assoc->dissoc regen 5. Regeneration (Strip analyte) dissoc->regen analysis 6. Data Analysis (Fit curves to model) regen->analysis results Obtain: KD, kon, koff analysis->results

Caption: The sequential workflow of a typical SPR experiment.

Detailed Protocol: SPR Analysis

  • Protein Preparation:

    • Express and purify the target kinase to >95% purity. Ensure the protein is correctly folded and active.

    • Dialyze the protein into an appropriate immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5-5.5 for amine coupling).

  • Chip Immobilization:

    • Causality: The goal is to create a stable, active surface of the target protein. Amine coupling is common, but methods like capturing a biotinylated kinase can improve orientation and activity.[9]

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the kinase solution (e.g., 20-50 µg/mL) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

  • Analyte Preparation:

    • Prepare a stock solution of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid in 100% DMSO.

    • Create a serial dilution series of the compound in running buffer (e.g., HBS-EP+ with 1-5% DMSO). The concentration range should bracket the expected KD (e.g., 0.1 nM to 10 µM).

  • Binding Measurement (Kinetics/Affinity Cycle):

    • Inject the lowest concentration of the compound over the immobilized protein surface and a reference flow cell (for background subtraction) for a set time (e.g., 120 seconds) to monitor association.

    • Switch to flowing only running buffer to monitor the dissociation phase (e.g., 300 seconds).

    • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte.

    • Repeat this cycle for each concentration in the series, including a buffer-only (zero concentration) injection for double referencing.

  • Data Analysis:

    • Subtract the reference channel data and the buffer-only run data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kₐ, kₒ, and calculate KD (kₒ/kₐ).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released or absorbed during a binding event.[12][13] It is the only technique that can determine all thermodynamic parameters (KD, stoichiometry 'n', enthalpy ΔH, and entropy ΔS) in a single experiment, providing a complete thermodynamic signature of the interaction.[14][15]

Principle of Operation: A solution of the ligand (the pyrazolo[5,1-b]thiazole compound) is titrated in small, precise injections into a sample cell containing the target protein. The instrument measures the minute temperature difference between the sample cell and a reference cell, quantifying the heat change (ΔH) upon binding.

Detailed Protocol: ITC Analysis

  • Sample Preparation (Critical Step):

    • Causality: Mismatched buffers between the protein in the cell and the ligand in the syringe will generate large heats of dilution, which can obscure the true binding signal.[13]

    • Prepare highly purified (>95%) protein and accurately weighed compound.

    • Extensively dialyze the protein against the final assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Dissolve the compound in the exact, final dialysis buffer. If DMSO is required, ensure the final concentration is identical in both the cell and syringe solutions.[13]

    • Degas all solutions immediately before use to prevent air bubbles.[13]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe with buffer.

  • Loading Samples:

    • Load the protein solution into the sample cell (typically 5-50 µM).[13]

    • Load the compound solution into the injection syringe. The concentration should be 10-15 times that of the protein for a 1:1 interaction (e.g., 50-500 µM).[13][15]

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.4 µL) to account for diffusion during equilibration, which is typically discarded from the analysis.

    • Execute a series of 18-25 subsequent injections (e.g., 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.

    • The experiment continues until the binding sites on the protein are saturated, and the heat signal of each injection becomes constant (representing only the heat of dilution).

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., One Set of Sites) to determine KD, n, and ΔH. The entropy (ΔS) can then be calculated.

Fluorescence Polarization (FP): High-Throughput Screening and Competition

FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[16][17] It is particularly well-suited for high-throughput screening (HTS) and for determining the affinity of unlabeled compounds through competition assays.[18][19][20]

Principle of Operation: A small, fluorescently-labeled molecule (the "tracer") tumbles rapidly in solution, leading to low polarization of emitted light when excited with polarized light. When the tracer binds to a large protein, its tumbling slows dramatically, resulting in a high polarization signal. An unlabeled test compound can compete with the tracer for the binding site, displacing it and causing a decrease in polarization.

Detailed Protocol: FP Competition Assay

  • Assay Development:

    • A fluorescent tracer is required. This could be a fluorescently-labeled version of the pyrazolo[5,1-b]thiazole compound itself or a known fluorescent ligand that binds to the same target site.

    • Determine the KD of the tracer for the target protein via a direct binding FP experiment (titrating protein into a fixed concentration of tracer).

    • Optimize protein and tracer concentrations to achieve a stable, high-polarization signal (typically using the protein concentration at ~80% of maximal binding).

  • Competition Experiment:

    • In a microplate (e.g., 384-well), add a fixed concentration of the target protein and the fluorescent tracer to all wells.

    • Add a serial dilution of the unlabeled 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid.

    • Include control wells:

      • Minimum Polarization: Tracer only.

      • Maximum Polarization: Tracer + Protein (no competitor).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • Read the fluorescence polarization values on a suitable plate reader.

    • Plot the polarization signal against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve to a four-parameter logistic model to determine the IC₅₀ (the concentration of competitor that displaces 50% of the bound tracer).

    • Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires the known KD of the fluorescent tracer.

Data Presentation and Validation

Clear and concise presentation of quantitative data is paramount. All binding affinity data should be summarized in a structured table to allow for easy comparison across different methods.

Table 1: Summary of Binding Affinity Data for 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

Test CompoundTarget ProteinMethodKD (nM)kₒₙ (M⁻¹s⁻¹)kₒff (s⁻¹)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acidKinase XSPR501.2 x 10⁵6.0 x 10⁻³N/AN/AN/A
2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acidKinase XITC65N/AN/A1.1-8.5-1.2
2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acidKinase XFP (Kᵢ)80N/AN/AN/AN/AN/A

Note: Data shown are hypothetical examples for illustrative purposes.

Self-Validation System: The trustworthiness of the data is established by the concordance between orthogonal methods. The KD values obtained from SPR, ITC, and FP should be in close agreement (typically within a 2-3 fold range). Discrepancies may indicate experimental artifacts (e.g., protein inactivation on the SPR chip, solubility issues in ITC) that require further investigation.

In Silico Approaches: Prediction and Mechanistic Insight

Computational methods provide powerful tools to predict binding modes and rationalize experimental results.

  • Molecular Docking: This technique predicts the preferred orientation and conformation of the pyrazolo[5,1-b]thiazole compound within the protein's binding site. It provides a binding energy score that can be used to rank potential binders and generates a structural hypothesis for the interaction.[21][22]

  • Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be run to assess the stability of the predicted protein-ligand complex over time (e.g., 20-100 nanoseconds). This can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes that stabilize the binding.

cluster_insilico Computational Workflow protein_prep 1. Prepare Protein Structure (PDB ID, Add Hydrogens) docking 3. Molecular Docking (Predict Binding Pose & Score) protein_prep->docking ligand_prep 2. Prepare Ligand Structure (2D to 3D, Energy Minimization) ligand_prep->docking analysis 4. Analyze Top Poses (Identify Key Interactions) docking->analysis md_sim 5. Molecular Dynamics (Optional) (Assess Complex Stability) analysis->md_sim hypothesis Generate Structural Hypothesis For Experimental Validation analysis->hypothesis md_sim->hypothesis

Caption: A typical workflow for in silico binding analysis.

Conclusion

Determining the binding affinity of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid is a multi-faceted process that requires rigorous application of complementary biophysical and computational techniques. By integrating real-time kinetics from SPR, detailed thermodynamics from ITC, and the high-throughput capability of FP, a comprehensive and reliable binding profile can be established. This detailed characterization is an indispensable step in the journey of transforming a promising chemical scaffold into a precisely targeted therapeutic agent.

References

  • Ohtake, H., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PMC. Available at: [Link]

  • Tria, S., & Trewhella, J. (2014). Analysis of protein-ligand interactions by fluorescence polarization. PMC. Available at: [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. Available at: [Link]

  • Mo, J., et al. (2016). Fluorescence Polarization Assays in Small Molecule Screening. PMC. Available at: [Link]

  • LibreTexts, B. (2026). 5.2: Techniques to Measure Binding. Biology LibreTexts. Available at: [Link]

  • Jameson, D. M., & Seifried, L. A. (2019). What is the current value of fluorescence polarization assays in small molecule screening?. Expert Opinion on Drug Discovery. Available at: [Link]

  • AFFINImeter. (2018). Analysis of fluorescence polarization competition assays with affinimeter. AFFINImeter. Available at: [Link]

  • Shapiro, A. B. (2020). What are some physical methods to determine binding affinity of a protein?. ResearchGate. Available at: [Link]

  • Myszka, D. G., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. Available at: [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Available at: [Link]

  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. Available at: [Link]

  • Renaud, J. P., et al. (2010). Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. PubMed. Available at: [Link]

  • Biaffin GmbH & Co KG. (n.d.). Kinascreen SPR services. Biaffin. Available at: [Link]

  • ResearchGate. (2017). Synthesis and evaluation of pyrazolo[5,1-b]quinazoline-2-carboxylate, and its thiazole derivatives as potential antiproliferative agents and Pim-1 kinase inhibitors. ResearchGate. Available at: [Link]

  • Anwar, M. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing. Available at: [Link]

  • MDPI. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. MDPI. Available at: [Link]

  • PubMed. (2026). Discovery of Pyrazolo[5,1-b]quinazoline Tethered 1,2,3-Triazole Analogs as Potential Antioxidant Agents: Design, Synthesis, Biological Evaluation, and In Silico Insights. PubMed. Available at: [Link]

  • Hayat, U., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PMC. Available at: [Link]

  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. OSTR - NCI. Available at: [Link]

  • protocols.io. (2025). Isothermal Titration Calorimetry (ITC). protocols.io. Available at: [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available at: [Link]

  • Khan, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacologically active pyrazolo[5,1-b]thiazole derivatives. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2022). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis Online. Available at: [Link]

  • Longdom Publishing. (n.d.). Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents. Longdom Publishing. Available at: [Link]

  • PubMed. (2025). Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications. PubMed. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. ResearchGate. Available at: [Link]

  • Journal of Molecular Structure. (2021). Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][9][17]triazine-3-carboxamide derivatives. ScienceDirect. Available at: [Link]

  • Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive. Available at: [Link]

  • Sci-Hub. (2002). Pyrazolo[3,4- b ]quinoxalines. A new class of cyclin-Dependent kinases inhibitors. Sci-Hub. Available at: [Link]

  • ACS Publications. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. Available at: [Link]

  • Longdom Publishing. (n.d.). Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents. Longdom Publishing. Available at: [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. BindingDB. Available at: [Link]

  • PubChem. (n.d.). 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. PubChem. Available at: [Link]

  • Journal of the Mexican Chemical Society. (2026). Article. Journal of the Mexican Chemical Society. Available at: [Link]

Sources

Foundational

Crystallographic Architecture and Pharmacological Utility of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

Abstract The fused bicyclic scaffold of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (CAS 933753-92-5) represents a highly versatile pharmacophore in modern medicinal chemistry. Recognized predominantly for its...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The fused bicyclic scaffold of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (CAS 933753-92-5) represents a highly versatile pharmacophore in modern medicinal chemistry. Recognized predominantly for its role in the development of potent Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, the spatial geometry of this molecule dictates its binding affinity and pharmacokinetic profile [1]. This technical whitepaper provides an in-depth analysis of its solid-state crystallographic properties, details a self-validating protocol for single-crystal growth, and elucidates the structure-activity relationship (SAR) governing its biological efficacy.

Molecular Geometry and Crystallographic Features

Understanding the 3D conformation of the 2,3-dihydro-pyrazolo[5,1-b]thiazole core is critical for rational drug design. The molecule consists of an electron-rich, aromatic pyrazole ring fused to a partially saturated thiazole ring.

Conformational Analysis (Causality of Ring Puckering)

In the solid state, the pyrazole moiety is strictly planar, enforced by the sp2 hybridization of its constituent nitrogen and carbon atoms. This planarity facilitates extensive π−π stacking interactions in the crystal lattice. However, the 2,3-dihydrothiazole ring breaks this global planarity. The sp3 -hybridized carbons at the C2 and C3 positions introduce torsional strain. To minimize this steric penalty and reduce eclipsing interactions between adjacent hydrogen atoms, the dihydrothiazole ring adopts an envelope conformation (often denoted as a half-chair depending on the exact substituent bulk). This puckering is biologically vital: it projects the 7-carboxylic acid moiety at a specific dihedral angle, optimizing its vector for hydrogen bonding within the hydrophobic pockets of target receptors [1].

Supramolecular Assembly and Hydrogen Bonding Networks

The 7-carboxylic acid group dominates the supramolecular assembly of the crystal. Like most organic carboxylic acids, it forms a robust, centrosymmetric cyclic dimer via intermolecular O−H⋯O hydrogen bonds. In graph-set notation, this is defined as an R22​(8) supramolecular synthon . This dimerization significantly stabilizes the crystal lattice, directly influencing the compound's melting point, dissolution rate, and overall bioavailability—parameters that must be carefully modulated during pharmaceutical formulation.

Experimental Protocol: Synthesis and Single-Crystal Growth

To obtain high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data, the synthesis must yield material of >99% purity, followed by a crystallization method that promotes slow, defect-free nucleation.

Step-by-Step Methodology

Phase 1: Synthesis of the Scaffold

  • Cyclocondensation: React a functionalized 3-amino-1H-pyrazole-4-carboxylic acid ester with 1,2-dibromoethane in the presence of a mild base (e.g., K2​CO3​ ) in anhydrous N,N-dimethylformamide (DMF) at 80°C for 12 hours.

  • Saponification: Isolate the resulting ester intermediate and subject it to basic hydrolysis using 2M NaOH in a THF/water mixture to unmask the 7-carboxylic acid.

  • Purification: Acidify the mixture to pH 3 using 1M HCl to precipitate the crude product. Purify via flash column chromatography (Silica gel, Eluent: Dichloromethane/Methanol 95:5) to ensure the removal of any unreacted starting materials that could disrupt crystal packing.

Phase 2: Vapor Diffusion Crystallization (Self-Validating System) Causality: Vapor diffusion is selected over rapid cooling or solvent evaporation because the slow, equilibrium-driven mixing of a solvent and an antisolvent allows molecules to reversibly attach and detach from the growing crystal face, effectively "proofreading" the lattice and preventing amorphous defects.

  • Dissolve 15 mg of the purified 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid in 1 mL of a high-solubility solvent (e.g., Dimethyl Sulfoxide or DMF) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 5 mL of a volatile antisolvent (e.g., Diethyl Ether or Hexane).

  • Seal the outer vial tightly and incubate at a constant 20°C in a vibration-free environment for 7–14 days.

  • Validation: Harvest the resulting crystals and examine them under a polarized light microscope. Suitable crystals will exhibit uniform extinction (turning completely dark at specific rotation angles), confirming they are single crystals rather than twinned aggregates.

SCXRD_Workflow N1 Synthesis of 2,3-Dihydro- pyrazolo[5,1-b]thiazole-7-carboxylic acid N2 Purification (Column Chromatography >99%) N1->N2 Yield Optimization N3 Crystal Growth (Vapor Diffusion Method) N2->N3 Solvent/Antisolvent System N4 Crystal Selection (Polarized Light Microscopy) N3->N4 Harvesting & Validation N5 SCXRD Data Collection (Mo Kα radiation, 100K) N4->N5 Mount on Goniometer N6 Structure Solution & Refinement (SHELXT / SHELXL) N5->N6 Phase Problem Solved

Workflow for the synthesis and SCXRD analysis of the pyrazolo[5,1-b]thiazole scaffold.

X-Ray Diffraction Data Collection & Refinement

Data collection is optimally performed using Mo K α radiation ( λ=0.71073 Å) at cryogenic temperatures (100 K). Causality: Cooling the crystal minimizes the thermal vibration (Debye-Waller factors) of the atoms, resulting in sharper diffraction spots at higher resolution angles, which is critical for accurately locating the electron density of the carboxylic acid hydrogen atom.

Table 1: Representative Crystallographic Data for the Scaffold [3]

ParameterValue / Description
Crystal System Triclinic
Space Group P1ˉ
Unit Cell Dimensions a≈9.6 Å, b≈11.7 Å, c≈12.1 Å
Cell Angles α≈88.8∘ , β≈84.8∘ , γ≈84.3∘
Volume ( V ) ≈1364 Å 3
Z (Molecules per unit cell) 2
Data Collection Temperature 100(2) K
Refinement Convergence ( R1​ ) <0.05 (indicates high model accuracy)

(Note: Exact unit cell parameters vary based on specific solvent inclusion or isotopic substitution, but the P1ˉ triclinic system is highly conserved for this class of dimers).

Mechanistic Insights: CRF1 Receptor Antagonism

The pyrazolo[5,1-b]thiazole core is a privileged scaffold in neuropharmacology, specifically acting as a potent antagonist for the Corticotropin-Releasing Factor 1 (CRF1) receptor. CRF1 is a Class B G-protein-coupled receptor (GPCR) that mediates the body's neuroendocrine response to stress [2].

The Signaling Pathway

Under normal physiological conditions, the binding of the CRF neuropeptide to the CRF1 receptor induces a conformational change that activates the Gαs​ protein. This stimulates Adenylate Cyclase (AC) to convert ATP into cyclic AMP (cAMP). The surge in cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB), triggering the transcription of stress-related genes (including POMC, leading to ACTH release) [2].

Mechanism of Inhibition

Derivatives of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid act by wedging their puckered thiazole ring deep into the allosteric transmembrane pocket of the CRF1 receptor. The precise spatial arrangement—validated by the crystallographic envelope conformation—prevents the receptor helices from undergoing the inward collapse required to couple with the Gαs​ protein. Consequently, the downstream cAMP cascade is halted, yielding profound anxiolytic and antidepressant effects in vivo [1].

CRF1_Signaling CRF Corticotropin-Releasing Factor (CRF) CRF1 CRF1 Receptor (GPCR) CRF->CRF1 Agonist Binding Antagonist Pyrazolo[5,1-b]thiazole Antagonist Antagonist->CRF1 Competitive Inhibition Gs Gαs Protein Activation CRF1->Gs Conformational Change AC Adenylate Cyclase (AC) Gs->AC Stimulation cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation (Stress Response) PKA->CREB Gene Transcription

CRF1 receptor signaling pathway and the inhibitory role of pyrazolo[5,1-b]thiazole antagonists.

References

  • Takahashi, Y., et al. "Design, Synthesis, and Structure–Activity Relationships of Novel Pyrazolo[5,1-b]thiazole Derivatives as Potent and Orally Active Corticotropin-Releasing Factor 1 Receptor Antagonists." Journal of Medicinal Chemistry, 2012. URL:[Link] [1]

  • Taché, Y., et al. "CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome." British Journal of Pharmacology, 2004. URL:[Link] [2]

  • Gomha, S. M., et al. "Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents." Molecules, 2021. URL:[Link] [3]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid Derivatives

Executive Overview The pyrazolo[5,1-b]thiazole scaffold is a privileged bicyclic pharmacophore extensively documented for its potent antimicrobial, anti-tubercular, and anticancer activities[1]. Among its derivatives, 2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The pyrazolo[5,1-b]thiazole scaffold is a privileged bicyclic pharmacophore extensively documented for its potent antimicrobial, anti-tubercular, and anticancer activities[1]. Among its derivatives, 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (CAS 933753-92-5) serves as a highly sought-after, versatile building block in modern drug discovery[2].

This application note details a robust, self-validating three-step synthetic protocol designed for researchers and drug development professionals. Moving beyond basic procedural steps, this guide emphasizes the mechanistic causality behind reagent selection, ensuring high regiocontrol during core functionalization and strict chemoselectivity to preserve sensitive functional groups.

Mechanistic Rationale & Pathway Design

To synthesize the 7-carboxylic acid derivative with high purity and yield, a linear three-step pathway is employed. Every reagent in this workflow is chosen to solve a specific chemical challenge:

  • Bicyclic Core Assembly (Cyclocondensation): The foundational core is built by reacting 2-hydrazino-2-thiazoline with 1,1,3,3-tetramethoxypropane. Acid catalysis is strictly required here; it serves a dual purpose by first hydrolyzing the acetal to unmask the highly reactive malondialdehyde equivalent, and subsequently driving the dehydrative aromatization of the pyrazole ring[3].

  • Regioselective Functionalization (Vilsmeier-Haack Formylation): Direct carboxylation of the core is inefficient. Instead, we utilize a Vilsmeier-Haack formylation. The bridgehead nitrogen (N4) of the newly formed pyrazolo[5,1-b]thiazole donates its lone pair into the pyrazole system, creating a highly localized center of electron density at the C7 position. This ensures the electrophilic chloroiminium ion attacks exclusively at C7, yielding the 7-carbaldehyde without structural isomers[4].

  • Chemoselective Oxidation (Pinnick Oxidation): Converting the 7-carbaldehyde to the 7-carboxylic acid presents a critical chemoselectivity challenge. The 2,3-dihydrothiazole ring contains a sensitive thioether linkage susceptible to over-oxidation (forming sulfoxides/sulfones) by harsh reagents like Jones reagent or KMnO₄. The Pinnick oxidation (NaClO₂) is employed because it is exceptionally mild. The mandatory addition of 2-methyl-2-butene acts as a hypochlorous acid (HOCl) scavenger; without it, the HOCl byproduct would rapidly chlorinate the electron-rich pyrazole ring or oxidize the sulfur atom, destroying the yield.

SyntheticStrategy A 2-Hydrazino- 2-thiazoline C 2,3-Dihydro-pyrazolo [5,1-b]thiazole A->C Cyclocondensation (HCl, Reflux) B 1,1,3,3-Tetramethoxy- propane B->C Acetal Hydrolysis D 7-Carbaldehyde Intermediate C->D Vilsmeier-Haack (POCl3, DMF) E 2,3-Dihydro-pyrazolo [5,1-b]thiazole- 7-carboxylic acid D->E Pinnick Oxidation (NaClO2, Scavenger)

Fig 1. Three-step synthetic workflow for 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid.

Experimental Methodologies

Step 1: Synthesis of 2,3-Dihydro-pyrazolo[5,1-b]thiazole (Core Assembly)
  • Preparation: In a 250 mL round-bottom flask, suspend 2-hydrazino-2-thiazoline hydrochloride (10.0 g, 65.1 mmol) in absolute ethanol (100 mL).

  • Addition: Add 1,1,3,3-tetramethoxypropane (11.8 g, 71.6 mmol) dropwise at room temperature.

  • Catalysis & Heating: Add concentrated HCl (2.0 mL) to initiate acetal hydrolysis. Equip the flask with a reflux condenser and heat to 80 °C for 3 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (until pH ~7.5) and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the bicyclic core as a pale yellow oil.

Step 2: Regioselective Vilsmeier-Haack Formylation
  • Reagent Generation: In an oven-dried, argon-purged flask, cool anhydrous DMF (20 mL) to 0 °C. Carefully add Phosphorus oxychloride (POCl₃, 7.3 mL, 78 mmol) dropwise over 15 minutes to form the Vilsmeier reagent. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition: Dissolve the core intermediate from Step 1 (~8.0 g, 63 mmol) in anhydrous DMF (10 mL) and add it dropwise to the Vilsmeier complex, maintaining the temperature below 5 °C.

  • Reaction: Remove the ice bath and heat the mixture to 60 °C for 4 hours.

  • Quenching: Carefully pour the hot mixture over crushed ice (200 g). Neutralize the highly acidic solution with 5M NaOH until pH 7-8 is reached. The 7-carbaldehyde derivative will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Step 3: Chemoselective Pinnick Oxidation
  • Solvent System: Dissolve the 7-carbaldehyde intermediate (5.0 g, 32.4 mmol) in a mixture of tert-butanol (75 mL) and water (25 mL).

  • Scavenger Addition: Add 2-methyl-2-butene (17.0 mL, ~160 mmol). Critical Step: Do not omit this reagent, or thioether oxidation will occur.

  • Oxidation: Add sodium dihydrogen phosphate (NaH₂PO₄, 5.8 g, 48.6 mmol) followed by sodium chlorite (NaClO₂, 80% purity, 4.4 g, 38.9 mmol) in small portions over 20 minutes.

  • Completion & Isolation: Stir vigorously at room temperature for 4 hours. Concentrate the mixture to remove tert-butanol. Acidify the remaining aqueous layer with 1M HCl to pH 3. Extract the precipitated product with ethyl acetate (3 × 50 mL). Dry and concentrate to yield the pure 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid.

MechanismRationale Substrate Bicyclic Core N4 lone pair donates electron density Formylation Electrophilic Attack Chloroiminium ion attacks C7 exclusively Substrate->Formylation Regiocontrol Aldehyde 7-Carbaldehyde Highly reactive to oxidation Formylation->Aldehyde Hydrolysis Oxidation Pinnick Oxidation NaClO2 + 2-methyl-2-butene (Scavenger) Aldehyde->Oxidation Chemocontrol Product Target Carboxylic Acid Thioether remains unoxidized Oxidation->Product Mild Conversion

Fig 2. Mechanistic rationale highlighting C7 regiocontrol and chemoselective thioether preservation.

Quantitative Data & Analytical Benchmarks

To ensure the self-validating nature of this protocol, expected analytical benchmarks are provided below. Deviations from these NMR signatures indicate incomplete conversion or loss of chemoselectivity (e.g., sulfoxide formation will drastically shift the C2/C3 thiazoline protons).

CompoundStepExpected Yield (%)Reaction Time (h)Key ¹H NMR Signatures (δ, ppm)ESI-MS (m/z)
2,3-Dihydro-pyrazolo[5,1-b]thiazole 180–853.07.45 (d, 1H, C7-H), 5.90 (d, 1H, C6-H)127.0 [M+H]⁺
7-Carbaldehyde Derivative 275–804.59.85 (s, 1H, CHO), 8.10 (s, 1H, C6-H)155.0 [M+H]⁺
7-Carboxylic Acid Derivative 385–904.012.5 (br s, 1H, COOH), 8.05 (s, 1H, C6-H)171.0 [M+H]⁺

Troubleshooting & Process Optimization

  • Exotherm Management (Step 2): The formation of the Vilsmeier reagent is highly exothermic. Failure to maintain the temperature at 0 °C during POCl₃ addition will result in the decomposition of DMF into dimethylamine, leading to unwanted amidation byproducts.

  • Scavenger Equivalents (Step 3): The protocol uses ~5 equivalents of 2-methyl-2-butene. If scaling up beyond 50 grams, this highly volatile reagent (b.p. 38 °C) can be lost to evaporation. In such cases, a sealed reaction vessel or a cold-finger condenser is recommended to maintain the scavenger concentration and prevent thioether oxidation.

References

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules.[Link]

  • Syntheses of Novel Antimicrobial Compounds : Pyrazolo [5, 1-b] thiazole, Imidazo [1, 2-b] pyrazole, and Thiazolo [3, 2-b] dihydro-1, 2-diazepine. Chem. Pharm. Bull.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[Link]

Sources

Application

In Vivo Application of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid in Murine Models: Application Notes and Protocols

This guide provides a comprehensive framework for the in vivo evaluation of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid in murine models. Drawing upon the established biological activities of the broader pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo evaluation of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid in murine models. Drawing upon the established biological activities of the broader pyrazolothiazole class of compounds, this document outlines potential therapeutic applications, rationale for model selection, and detailed experimental protocols for preclinical assessment.

Introduction: The Therapeutic Potential of the Pyrazolothiazole Scaffold

The pyrazolothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. Published research indicates that compounds sharing this core structure exhibit significant anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] While 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid is a novel entity with limited public data, its structural similarity to other biologically active pyrazolothiazoles suggests a strong potential for therapeutic utility.

This document serves as a practical guide for researchers initiating in vivo studies with this compound. It is predicated on the hypothesis that 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid may modulate pathways implicated in cancer and inflammation.

Preclinical Assessment Strategy

A hierarchical approach is recommended for the in vivo characterization of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, beginning with tolerability and pharmacokinetic studies, followed by efficacy testing in relevant disease models.

Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK)

Prior to efficacy studies, it is crucial to establish the safety profile and pharmacokinetic parameters of the compound.

  • Maximum Tolerated Dose (MTD): This study determines the highest dose of the compound that can be administered without causing unacceptable toxicity. It is essential for designing a safe and effective dosing regimen for subsequent efficacy studies.

  • Pharmacokinetics (PK): PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound in the mouse.[5] This information is vital for understanding the compound's bioavailability and for correlating its concentration in the plasma and tissues with its pharmacological effects.

Selection of Murine Models

The choice of murine model is critical for evaluating the therapeutic potential of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid and should be guided by the hypothesized mechanism of action.[6][7][8]

Given the known anti-proliferative activity of pyrazole derivatives against various cancer cell lines, several murine cancer models are appropriate for efficacy testing.[9][10]

  • Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice.[7][11] They are widely used for initial anti-cancer drug screening due to their reproducibility and ease of generation.[7][11]

  • Syngeneic Models: In these models, mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background.[7] Syngeneic models are particularly valuable for studying the interplay between the immune system and the tumor, making them suitable for evaluating compounds that may have immunomodulatory effects.[12]

  • Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments from a human patient directly into immunodeficient mice.[7][11] These models are considered highly translational as they better recapitulate the heterogeneity and genetic diversity of human tumors.[7][11]

The anti-inflammatory potential of pyrazolylthiazole carboxylic acids has been demonstrated in preclinical models.[3] Therefore, established murine models of inflammation are recommended for evaluating 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid.

  • Carrageenan-Induced Paw Edema: This is a widely used acute inflammation model for screening potential anti-inflammatory drugs.[3] The model involves the injection of carrageenan into the mouse paw, which induces a localized inflammatory response characterized by edema.

  • Chemically-Induced Colitis Models: For investigating the compound's effect on inflammatory bowel disease (IBD), models such as dextran sulfate sodium (DSS)-induced colitis or the Mdr1a knockout mouse model, which develops spontaneous colitis, are relevant.[13] These models mimic key aspects of human IBD.[13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key in vivo experiments. Adherence to institutional guidelines for animal care and use is mandatory.

Preparation of Dosing Solutions

The solubility of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid will dictate the appropriate vehicle for administration. Poorly water-soluble compounds may require formulation in vehicles such as a mixture of DMSO, Tween 80, and saline.[14] It is essential to perform a vehicle tolerability study to ensure the vehicle itself does not cause adverse effects.

Administration Routes

The choice of administration route depends on the compound's properties and the experimental design.

  • Oral Gavage (PO): This method is used for the precise oral administration of liquid substances directly into the stomach.[15] It is a common route for testing orally bioavailable drugs.

  • Intraperitoneal (IP) Injection: IP injection is another common route for systemic administration in mice.[16][17]

Protocol for Oral Gavage in Mice

This protocol details the steps for safe and effective oral gavage administration.[15][18][19][20][21]

Materials:

  • Appropriate size gavage needles (e.g., 20-22 gauge for adult mice)[19]

  • Syringes

  • Dosing solution

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.[15][18]

  • Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[15][18]

  • Properly restrain the mouse by the scruff of the neck to immobilize the head. The head and body should be in a straight line.[15][18]

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[15]

  • The mouse will typically swallow as the needle reaches the pharynx, which helps guide it into the esophagus. Pass the needle down to the pre-measured depth without resistance.[15]

  • Slowly administer the substance over 2-3 seconds.[19]

  • Gently withdraw the needle along the same path.

  • Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes.[15]

Protocol for Intraperitoneal Injection in Mice

This protocol outlines the procedure for IP injection.[16][17][22][23]

Materials:

  • Appropriate size needles (e.g., 25-27 gauge) and syringes[17]

  • Dosing solution

  • 70% alcohol swabs

Procedure:

  • Restrain the mouse securely, exposing the abdomen.

  • Tilt the mouse's head slightly downward.

  • Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.[22][23]

  • Disinfect the injection site with an alcohol swab.[22]

  • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[22]

  • Aspirate to ensure no fluid is drawn into the syringe, which would indicate improper placement.[23]

  • Inject the substance slowly.

  • Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Data Presentation and Visualization

Quantitative Data Summary

Table 1: Recommended Gavage Needle Sizes and Administration Volumes for Mice [15][18][19][20]

Mouse Weight (grams)Gavage Needle GaugeMaximum Administration Volume (mL)
< 1424G0.14
15 - 2022G0.20
20 - 2520G0.25
25 - 3518G0.35

Table 2: Recommended Needle Sizes and Maximum Volumes for Intraperitoneal Injection in Mice [17]

SpeciesNeedle GaugeMaximum Volume
Mouse25-27g< 10 ml/kg
Experimental Workflow and Signaling Pathway Diagrams

G cluster_preclinical Preclinical Evaluation Workflow start Start: Compound Synthesis and Formulation mtd Maximum Tolerated Dose (MTD) Study start->mtd pk Pharmacokinetic (PK) Study mtd->pk model_selection Selection of Murine Disease Model (Oncology or Inflammation) pk->model_selection efficacy Efficacy Study in Selected Model model_selection->efficacy data_analysis Data Analysis and Interpretation efficacy->data_analysis end Conclusion and Further Development data_analysis->end

Caption: Preclinical evaluation workflow for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid.

G cluster_pathway Hypothesized Signaling Pathway Inhibition ligand Growth Factor (e.g., HGF) receptor Receptor Tyrosine Kinase (e.g., c-Met) ligand->receptor pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/MAPK Pathway receptor->ras compound 2,3-Dihydro-pyrazolo [5,1-b]thiazole-7-carboxylic acid compound->receptor Inhibition proliferation Cell Proliferation and Survival pi3k->proliferation ras->proliferation

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The protocols and application notes provided in this guide offer a robust starting point for the in vivo investigation of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid. A thorough and systematic evaluation, beginning with safety and pharmacokinetic profiling, followed by efficacy studies in well-validated murine models of cancer and inflammation, will be critical in elucidating the therapeutic potential of this novel compound.

References

  • Murine Models to Evaluate Novel and Conventional Therapeutic Strategies for Cancer. (n.d.). Google Cloud.
  • Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies? (2023, October 16). Crown Bioscience.
  • Application Notes and Protocols for Oral Gavage Administration in Mice. (n.d.). BenchChem.
  • Drug Efficacy Testing in Mice. (2011). Methods in Molecular Biology, 731, 269-281.
  • Guidelines for Intraperitoneal Injection in Mice. (n.d.). Scribd.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014, May 15). UBC Animal Care Services.
  • Intraperitoneal Injection of Neonatal Mice. (2023, September 20). Bio-protocol, 13(18), e4794.
  • Oral Gavage In Mice and Rats. (n.d.). IACUC.
  • Research on cancer model | Mouse models of cancer. (n.d.). Shanghai Model Organism.
  • New mouse model unlocks drug testing of hormone-sensitive human breast cancer. (2021, October 5). Drug Target Review.
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.). Research Biomethods Training.
  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February 15). UBC Animal Care Committee.
  • Intraperitoneal Injection in Mice. (n.d.). Queen's University.
  • Oral Gavage in the Mouse. (2016, October 26). Florida State University Office of Research.
  • Standard Operating Procedure: Mouse Oral Gavage. (2017, December 12). Virginia Tech Research and Innovation.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). Frontiers in Pharmacology, 10, 1067.
  • Preclinical Inflammation Models. (n.d.). Oncodesign Services.
  • Mdr1a Knockout Mice: A Key Model for Colitis & IBD Research. (2025, February 6). Taconic Biosciences.
  • In vitro and in vivo anticryptococcal activities of a new pyrazolo-isothiazole derivative. (2003, January). Journal of Antimicrobial Chemotherapy, 51(1), 167-170.
  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017, April 1). International Journal of Pharmaceutical Sciences and Research, 8(4), 1405-1410.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Research Journal of Pharmacy and Technology.
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 24). Molecules, 29(3), 567.
  • Anti-inflammatory activity of novel derivatives of pyrazolo [3,4d] pyridazine against digestive system inflammation. (2023, May 1). Naunyn-Schmiedeberg's Archives of Pharmacology.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2023, April 24). RSC Advances.
  • Pyrazolothiazoles: Synthesis and Applications. (2025, August 6). ResearchGate.
  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024, September 12). Journal of Medicinal Chemistry.
  • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid. (n.d.). Sapphire Bioscience.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). Molecules, 28(16), 6046.
  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. (2025, April 10). ResearchGate.
  • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. (n.d.). NextSDS.
  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. (2016, February 22). Journal of Nanobiotechnology, 14, 22.
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). Molecules.
  • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. (n.d.). PubChem.
  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015, March 15). Bioorganic & Medicinal Chemistry Letters, 25(6), 1319-1324.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017, September 15). Bioorganic & Medicinal Chemistry Letters, 27(18), 4373-4377.
  • Biological and In Silico Studies of a Novel Pyrazolo[3,4‐d]Thiazole Derivatives: Anticancer, Anti‐Inflammatory, Molecular Docking, and SAR. (n.d.). ResearchGate.
  • (PDF) Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. (2018, August 30). ResearchGate.
  • Pyrazolo[5,1-b]thiazole-7-carboxaldehyde, 2,3-dihydro- (9CI). (n.d.). NextSDS.

Sources

Method

Application Note: Solubilization and In Vitro Application of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

Executive Summary The compound 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid is a specialized fused bicyclic heterocycle utilized in advanced drug discovery and chemical biology. Due to its rigid pyrazole-thiazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid is a specialized fused bicyclic heterocycle utilized in advanced drug discovery and chemical biology. Due to its rigid pyrazole-thiazole core and terminal carboxylic acid moiety, it presents unique physicochemical challenges for in vitro cell culture applications. This application note provides a self-validating, mechanistically grounded protocol for the solubilization, sterilization, and cellular delivery of this compound, ensuring high bioavailability while mitigating solvent-induced cytotoxicity.

Physicochemical Profiling

Understanding the intrinsic properties of a small molecule is the first step in designing a robust solubilization strategy. The presence of the carboxylic acid group means the molecule's solubility and lipophilicity are highly dependent on the pH of the surrounding environment[1].

Table 1: Physicochemical Properties

ParameterValue / DescriptionImpact on Cell Culture Application
Chemical Name 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acidFused ring system increases hydrophobicity.
CAS Number 933753-92-5Unique identifier for sourcing and validation[1].
Molecular Formula C₆H₆N₂O₂SLow molecular weight aids in diffusion.
Molecular Weight 170.19 g/mol Requires 17.02 mg per mL of solvent for a 100 mM stock.
Functional Groups Carboxylic Acid (-COOH)Undergoes pH-dependent ionization; forms H-bond dimers[2].

Mechanistic Rationale: The "Why" Behind the Workflow

Overcoming the Thermodynamic Barrier of Solvation

In its solid state, 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid forms strong intermolecular hydrogen bonds (carboxylic acid dimers), creating a stable crystalline lattice. Water alone lacks the thermodynamic capacity to break these dimers at room temperature. Therefore, anhydrous Dimethyl sulfoxide (DMSO) is selected as the primary solvent. DMSO acts as a potent hydrogen bond acceptor, rapidly disrupting the dimers and solvating the heterocyclic core to yield a stable, high-concentration master stock.

The pH/Partitioning Paradox in Cellular Uptake

When the DMSO stock is introduced into standard cell culture media (pH ~7.4), the carboxylic acid predominantly ionizes into its carboxylate form (R-COO⁻). While this ionization prevents the compound from precipitating (crashing out) in the aqueous environment, the resulting negative charge drastically reduces its permeability across the lipophilic cell membrane[3]. Cellular uptake relies on the minor fraction of the protonated form (R-COOH) present in the microenvironment of the cell surface, which passively diffuses across the lipid bilayer before deprotonating again in the cytosol[4].

Mitigating Solvent Toxicity

Because DMSO is required to maintain the compound in solution prior to media integration, controlling the final solvent concentration is critical. Exceeding a final DMSO concentration of 0.1% to 0.5% (v/v) can induce off-target cytotoxicity, alter membrane fluidity, and confound experimental results[5].

Table 2: Solvent Compatibility & Cytotoxicity Thresholds

SolventApplication PhaseMax Recommended Final Conc.Rationale
Anhydrous DMSO Master Stock Preparation≤ 0.1% (v/v) in mediaOptimal for H-bond disruption; limits cell toxicity[5].
Culture Media (pH 7.4) Working SolutionN/APhysiological pH maintains compound solubility via ionization.

Visualization of Workflows and Mechanisms

SolubilizationWorkflow A Dry Powder CAS 933753-92-5 B Add Anhydrous DMSO (H-bond disruption) A->B C Vortex & Sonicate (5 mins at 25°C) B->C D 100 mM Master Stock C->D E Sterile Filtration (0.22 µm PTFE) D->E F Aliquoting & Storage (-80°C) E->F

Fig 1. Step-by-step workflow for the preparation and storage of the DMSO master stock.

CellularUptake Media Culture Media (pH 7.4) Ionized Form (R-COO⁻) Microenv Cell Surface Protonated (R-COOH) Media->Microenv Local pH Equilibrium Membrane Lipid Bilayer (Hydrophobic) Microenv->Membrane Passive Diffusion Cytosol Intracellular (pH 7.2) Active Target Binding Membrane->Cytosol Deprotonation

Fig 2. pH-dependent ionization and passive lipid bilayer permeation of the carboxylic acid.

Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock in DMSO

This protocol establishes a highly concentrated, sterile stock designed to minimize degradation.

  • Equilibration : Allow the lyophilized powder of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid to fully equilibrate to room temperature in a desiccator before opening.

    • Causality: Opening cold vials causes ambient moisture condensation, which introduces water into the anhydrous system, potentially triggering premature ionization and degrading stock stability.

  • Mass Determination : Weigh exactly 17.02 mg of the compound using a microbalance.

  • Primary Solubilization : Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity) to the vial to achieve a 100 mM concentration.

  • Agitation & Energy Input : Vortex vigorously for 60 seconds. If microscopic particulate matter remains, sonicate the vial in a water bath at room temperature for 5 minutes.

    • Causality: Sonication provides the necessary kinetic energy to disrupt the rigid crystalline lattice of the fused pyrazole-thiazole rings without applying destructive thermal heat.

  • Sterilization : Pass the resulting solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile tube.

    • Causality: PTFE is highly chemically resistant to DMSO. Utilizing standard PES or cellulose acetate filters will result in membrane dissolution, ruining the stock and contaminating the sample.

  • Storage : Aliquot the sterilized stock into single-use amber glass or chemically resistant polypropylene vials (e.g., 50 µL per vial) and store immediately at -80°C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which are known to induce irreversible precipitation and structural degradation of heterocyclic acids.

Protocol B: Preparation of Aqueous Working Solutions & Self-Validation

This protocol details the safe transition of the compound from an organic vehicle to an aqueous culture system.

  • Media Pre-warming : Warm the complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS) to 37°C.

    • Causality: Introducing a DMSO-solubilized compound into cold media drastically lowers the thermodynamic solubility limit, causing the hydrophobic core of the compound to instantly precipitate.

  • Intermediate Dilution : Dilute the 100 mM master stock 1:10 in pure DMSO to create a 10 mM intermediate working stock.

  • Final Media Spiking : Add 1 µL of the 10 mM intermediate stock dropwise to 1 mL of the pre-warmed culture media to achieve a final experimental concentration of 10 µM.

    • Causality: This specific dilution ratio ensures the final DMSO concentration is exactly 0.1% (v/v), safely below the cytotoxicity threshold[5].

  • Rapid Homogenization : Invert the tube gently but rapidly 5-10 times immediately after spiking to ensure even distribution and prevent localized high-concentration micro-zones.

  • System Validation (Critical Step) : Before applying the spiked media to cells, observe a 10 µL droplet under a phase-contrast microscope at 20X or 40X magnification.

    • Causality: This serves as a self-validating checkpoint. The absence of micro-crystals confirms that the compound has successfully transitioned into its ionized, soluble state in the aqueous buffer.

  • Vehicle Control : Always prepare a parallel vehicle control by adding 1 µL of pure DMSO to 1 mL of media (0.1% final concentration) to validate that any observed cellular phenotypes are strictly due to the compound and not the solvent.

References

  • NextSDS. "2H,3H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Fast Release of Carboxylic Acid inside Cells." ChemMedChem. Available at:[Link]

Sources

Application

The Strategic Application of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The 2,3-Dihydro-pyrazolo[5,1-b]thiazole core is a prime example of such a structure. This fused heterocyclic system, which elegantly combines the pharmacologically significant pyrazole and thiazole rings, offers a three-dimensional architecture that is well-suited for interaction with a variety of biological targets.[1] The inherent properties of this scaffold, including its rigid structure, defined vectoral display of substituents, and potential for engaging in multiple non-covalent interactions, make it an attractive starting point for the development of novel therapeutics.

The 7-carboxylic acid derivative of this scaffold, 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, represents a particularly valuable asset for drug discovery campaigns. The carboxylic acid functionality serves as a versatile chemical handle, allowing for the straightforward synthesis of a diverse array of derivatives, most notably amides and esters. This enables a systematic exploration of the chemical space around the core scaffold, a critical process in the optimization of lead compounds. This guide will provide a detailed exploration of the synthesis of this key intermediate, protocols for its derivatization, and methodologies for the biological evaluation of the resulting compounds, with a focus on its applications in oncology and infectious diseases.

Part 1: Synthesis of the Core Scaffold

The synthesis of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid is a multi-step process that begins with the construction of the core heterocyclic system, typically in the form of an ester, followed by hydrolysis to yield the desired carboxylic acid. The following protocol outlines a representative and reliable synthetic route.

Protocol 1.1: Synthesis of Ethyl 2,3-Dihydropyrazolo[5,1-b]thiazole-7-carboxylate

This procedure involves a condensation reaction to form the fused ring system.

Materials:

  • 3-Amino-2-thioxo-thiazolidin-4-one (or a suitable pyrazole precursor)

  • Ethyl 2-chloroacetoacetate

  • A suitable base (e.g., sodium ethoxide, triethylamine)

  • Anhydrous ethanol

  • Reflux apparatus

  • Magnetic stirrer and heat source

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 3-Amino-2-thioxo-thiazolidin-4-one (1 equivalent) in anhydrous ethanol, add the base (1.1 equivalents) and stir at room temperature for 30 minutes.

  • To this mixture, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the target ester.

Protocol 1.2: Hydrolysis to 2,3-Dihydropyrazolo[5,1-b]thiazole-7-carboxylic Acid

This step converts the synthesized ester into the desired carboxylic acid.

Materials:

  • Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate

  • A suitable base for hydrolysis (e.g., lithium hydroxide, sodium hydroxide)

  • A suitable solvent system (e.g., tetrahydrofuran/water, methanol/water)

  • An acid for neutralization (e.g., 1M hydrochloric acid)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the ester (1 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add the base (e.g., LiOH, 2-3 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until all the starting material is consumed.

  • Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • The carboxylic acid product will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Part 2: Derivatization via Amide Coupling

The carboxylic acid group at the 7-position is an ideal anchor point for generating a library of amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, and several reliable methods can be employed. The choice of coupling reagent is often dictated by the nature of the amine being coupled and the desired reaction conditions.

Causality in Experimental Choices: Selecting the Right Coupling Reagent
  • EDC/HOBt: This combination is a classic and cost-effective choice for routine amide couplings. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, while 1-hydroxybenzotriazole (HOBt) is an additive that suppresses side reactions and improves efficiency. This method is particularly useful for coupling with primary and secondary aliphatic amines.

  • HATU/DIPEA: For more challenging couplings, such as those involving electron-deficient anilines or sterically hindered amines, a more potent activating agent is often required. Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), can drive these difficult reactions to completion.

Protocol 2.1: General Amide Coupling using HATU

This protocol is suitable for a wide range of amines.

Materials:

  • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

  • Amine of interest

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution and stir at room temperature for 15-30 minutes. This "pre-activation" step forms the activated ester.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 3: Biological Evaluation of Derivatives

The pyrazolo[5,1-b]thiazole scaffold has shown promise in several therapeutic areas. The following protocols outline standard assays for evaluating the anticancer and antimicrobial potential of newly synthesized derivatives.

Anticancer Activity

Derivatives of the pyrazolo[5,1-b]thiazole scaffold have been investigated as inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.[2][3][4]

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase of interest (e.g., EGFR, Pim-1)[2]

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • A detection reagent/system (e.g., ADP-Glo™ Kinase Assay, radiometric assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a microplate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence, radioactivity) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This assay measures the metabolic activity of cells and is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[1]

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity

The pyrazolo[5,1-b]thiazole core is also a promising scaffold for the development of new antimicrobial agents.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[5][6]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agents (positive controls)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

  • Add the standardized inoculum of the microorganism to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • After incubation, visually inspect the plates for turbidity (growth).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation and Structure-Activity Relationships (SAR)

The data generated from these assays should be systematically organized to facilitate the analysis of structure-activity relationships.

Table 1: Representative Biological Data for a Hypothetical Series of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxamide Derivatives

Compound IDR-Group (Amide)Kinase X IC₅₀ (nM)MCF-7 IC₅₀ (µM)S. aureus MIC (µg/mL)
Scaffold -OH>10,000>100>128
1a -NH-CH₃85025.364
1b -NH-benzyl2208.132
1c -NH-(4-chlorobenzyl)551.58
1d -NH-morpholine>10,000>100>128

From this hypothetical data, preliminary SAR can be deduced:

  • The free carboxylic acid is inactive, highlighting the importance of derivatization.

  • Conversion to amides introduces biological activity.

  • Aromatic substituents on the amide nitrogen are preferred over small alkyl groups.

  • The presence of an electron-withdrawing group (chloro) on the benzyl ring significantly enhances both kinase inhibitory and antibacterial activity.

  • A bulky, polar group like morpholine is detrimental to activity.

Visualizing Workflows and Pathways

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Analysis & Optimization Scaffold Scaffold Synthesis (Protocol 1.1 & 1.2) Derivatization Amide Library Synthesis (Protocol 2.1) Scaffold->Derivatization Carboxylic Acid Intermediate Kinase_Assay Kinase Inhibition Assay (Protocol 3.1) Derivatization->Kinase_Assay MTT_Assay MTT Cytotoxicity Assay (Protocol 3.2) Derivatization->MTT_Assay MIC_Assay Antimicrobial MIC Assay (Protocol 3.3) Derivatization->MIC_Assay SAR SAR Analysis Kinase_Assay->SAR MTT_Assay->SAR MIC_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Identified Hits Lead_Opt->Derivatization Iterative Design

Caption: A typical workflow for drug discovery using the pyrazolo[5,1-b]thiazole scaffold.

Conclusion and Future Directions

The 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid scaffold is a highly promising starting point for the development of new therapeutic agents. Its synthetic tractability, coupled with the proven biological relevance of the core structure, provides a solid foundation for drug discovery programs. The protocols detailed in this guide offer a comprehensive framework for researchers to synthesize, derivatize, and evaluate compounds based on this privileged scaffold. Future work in this area could involve the exploration of a wider range of amide substituents, the synthesis of other derivatives such as esters and sulfonamides, and the evaluation of these compounds against a broader panel of biological targets, including other kinase families and resistant microbial strains. The continued investigation of this versatile scaffold is likely to yield novel drug candidates with the potential to address unmet medical needs.

References

  • El-Ziaty, A., Abdalh, A., Hamed, A., Shiba, S., & Abdullha, A. (2012). Synthesis of Novel 2-Propenoyl Amides, Esters, Heterocyclic Compounds and Their Screening As Antifungal and Antibacterial Agents. European Journal of Chemistry, 3, 65-70. [Link]

  • Patel, H. D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ISRN Pharmacology, 2012, 890734. [Link]

  • Kumar, G. V., et al. (2014). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][5][7][8] thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 90–95. [Link]

  • Patel, R. B., et al. (2013). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica, 5(1), 233-239. [Link]

  • Alsayari, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5383. [Link]

  • Bari, S. B., et al. (2022). 553 Heterocyclic Letters Vol. 12| No.3|553-562|May-July|2022. Heterocyclic Letters, 12(3), 553-562. [Link]

  • Mohareb, R. M., et al. (2017). Synthesis and evaluation of pyrazolo[5,1-b]quinazoline-2-carboxylate, and its thiazole derivatives as potential antiproliferative agents and Pim-1 kinase inhibitors. Medicinal Chemistry Research, 26, 2375-2387. [Link]

  • Abdel-Aziz, H. A., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3110. [Link]

  • Shaker, Y. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(48), 35084-35111. [Link]

Sources

Method

Application Note: A Validated HPLC Method for the Quantification of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid

Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid. This document pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method development strategy, a step-by-step analytical protocol, and a thorough validation procedure based on the International Council for Harmonisation (ICH) guidelines. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine analysis in a quality control environment.

Introduction

2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development due to the prevalence of the pyrazolothiazole scaffold in biologically active molecules[1]. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including synthesis optimization, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds[2].

This application note addresses the challenge of developing a robust HPLC method for a polar, acidic analyte. The carboxylic acid moiety in 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid dictates that careful control of the mobile phase pH is necessary to ensure reproducible retention and symmetrical peak shapes[3][4]. The method described herein utilizes a reversed-phase approach with a C18 stationary phase and an acidified mobile phase to achieve optimal chromatographic performance.

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is paramount for efficient HPLC method development.

  • Structure: 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

  • Molecular Formula: C₆H₆N₂O₂S[5]

  • Molecular Weight: 170.19 g/mol [5]

  • Polarity: The presence of a carboxylic acid group and two nitrogen atoms within the heterocyclic ring system suggests that the molecule is polar. A related isomer, 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid, has a computed XLogP3 value of 0.6, indicating good water solubility[6].

Chromatographic Strategy

A reversed-phase HPLC method was selected due to its versatility and wide applicability in the pharmaceutical industry. The key considerations for this specific analyte were:

  • Column Selection: A C18 column is a common starting point for reversed-phase chromatography. To enhance the retention of this polar compound and prevent phase collapse in highly aqueous mobile phases, a column with a polar-embedded or polar-endcapped C18 phase is recommended[7][8]. For this application, a Waters Atlantis BEH C18 AX column is proposed due to its excellent retention of polar acidic analytes and stability across a wide pH range.

  • Mobile Phase pH Control: The carboxylic acid functional group of the analyte is ionizable. To ensure consistent retention and avoid peak tailing, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid group[9]. This suppresses the ionization of the analyte, rendering it more hydrophobic and thus increasing its retention on the non-polar stationary phase[3]. A mobile phase acidified with 0.1% formic acid is a common and effective choice for this purpose and is also compatible with mass spectrometry (MS) detection if required[10].

  • Organic Modifier: Acetonitrile is often preferred over methanol in reversed-phase HPLC as it typically provides better peak shapes, lower backpressure, and greater UV transparency at lower wavelengths[11]. A gradient elution will be employed to ensure the elution of any potential impurities with different polarities and to maintain a reasonable analysis time.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) was used[12].

  • Column: Waters Atlantis BEH C18 AX, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Chemicals and Reagents:

    • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid reference standard (purity >99%).

    • Acetonitrile (HPLC grade).

    • Formic acid (analytical grade).

    • Water (HPLC grade, obtained from a water purification system).

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column Waters Atlantis BEH C18 AX, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-10 min: 5% to 95% B; 10-12 min: 95% B; 12-12.1 min: 95% to 5% B; 12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by UV scan)

Protocols

Standard and Sample Preparation Protocol

4.1.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid reference standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of a 50:50 (v/v) mixture of acetonitrile and water to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up to the mark with the 50:50 acetonitrile/water mixture.

  • Mix thoroughly.

4.1.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, 95:5 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions will be used to construct the calibration curve.

4.1.3. Sample Preparation

  • Accurately weigh a quantity of the sample containing approximately 10 mg of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid.

  • Transfer the sample to a 10 mL volumetric flask.

  • Follow steps 3-7 from the Standard Stock Solution preparation protocol.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC System Setup and Operation

Figure 1: A generalized workflow for the HPLC analysis.

  • System Preparation: Purge all solvent lines with their respective mobile phases.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (95% A: 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software including standards for the calibration curve, samples, and any necessary blanks or quality control samples.

  • Analysis: Start the sequence.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose[13][14]. The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a solution of the reference standard.

    • Inject a sample solution.

    • If available, inject solutions of known impurities or stressed (e.g., acid, base, oxidative, thermal, photolytic degradation) samples.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the peak purity should be assessed using the DAD detector.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Perform the analysis on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target concentration).

    • Accuracy can be assessed by spiking a placebo with known amounts of the analyte.

  • Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%[15].

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%25.024.899.2%
100%50.050.3100.6%
150%75.074.599.3%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%[15].

Precision Type%RSD
Repeatability (n=6)≤ 1.0%
Intermediate Precision (n=6)≤ 1.5%
LOD and LOQ
  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

  • Protocol:

    • Inject a standard solution (e.g., 50 µg/mL) five times before starting the sample analysis.

  • Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Area (n=5)≤ 2.0%

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid. The method development was guided by the physicochemical properties of the analyte, with particular attention to the control of mobile phase pH to ensure optimal chromatographic performance. The comprehensive validation demonstrates that the method is specific, linear, accurate, and precise, making it suitable for routine use in a regulated laboratory environment.

References

  • Choosing Columns for Polar Acidic Molecules. (2022, May 20). Phenomenex. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Retrieved from [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. Retrieved from [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. (2023, January 24). Biotage. Retrieved from [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters. Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent. Retrieved from [Link]

  • Optimization Strategies in RP-HPLC. ResearchGate. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Retrieved from [Link]

  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation. Retrieved from [Link]

  • pH Gradient Reversed-Phase HPLC. (2003, December 31). Analytical Chemistry. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. Retrieved from [Link]

  • pH/Organic solvent double-gradient reversed-phase HPLC. ResearchGate. Retrieved from [Link]

  • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. PubChem. Retrieved from [Link]

  • Pyrazolo[5,1-b]thiazole-7-carboxaldehyde, 2,3-dihydro- (9CI). NextSDS. Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Retrieved from [Link]

  • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. NextSDS. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021, September 4). MDPI. Retrieved from [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies. Retrieved from [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024, October 18). PMC. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Amide Coupling of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazolo[5,1-b]thiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[5,1-b]thiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] The functionalization of this core structure, particularly through the formation of amide bonds at its carboxylic acid moiety, is a critical step in the synthesis of novel therapeutic agents and chemical probes. This document provides a detailed guide to the amide coupling of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, a key intermediate in the development of such compounds.

This guide is designed to provide both experienced and novice researchers with a comprehensive understanding of the principles and practical techniques required for successful amide bond formation with this specific heterocyclic carboxylic acid. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed step-by-step protocols for two widely used reagent systems, and provide insights into reaction optimization and troubleshooting.

Chemical Structure and Properties

  • IUPAC Name: 2,3-dihydropyrazolo[5,1-b][4][5]thiazole-7-carboxylic acid

  • Molecular Formula: C₆H₆N₂O₂S[6]

  • Molecular Weight: 170.19 g/mol [6]

  • CAS Number: 933753-92-5[6]

Core Concepts in Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. This is due to a rapid acid-base reaction that forms a stable and unreactive carboxylate-ammonium salt.[7] To overcome this, "coupling reagents" are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.

For heterocyclic carboxylic acids like 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, the electronic nature of the ring system can influence the reactivity of the carboxyl group. Delocalization of electrons within the aromatic system may decrease the electrophilicity of the carboxyl carbon, potentially making the reaction more challenging than with simple aliphatic or benzoic acids.[8] Therefore, the choice of an appropriate and sufficiently potent coupling reagent is paramount.

This guide will focus on two robust and widely adopted coupling strategies:

  • Uronium/Aminium Salt-Based Coupling: Utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling agent.

  • Carbodiimide-Based Coupling: Employing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (1-Hydroxybenzotriazole).

Protocol 1: HATU-Mediated Amide Coupling

HATU is a highly efficient uronium salt-based coupling reagent that facilitates rapid amide bond formation with minimal side reactions and a reduced risk of racemization for chiral substrates.[9][10] Its efficacy is attributed to the formation of a highly reactive OAt-active ester.[4][5]

Mechanism of Action

The coupling process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically Diisopropylethylamine (DIPEA). The resulting carboxylate then attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly converted into the more stable OAt-active ester. The amine nucleophile then attacks this active ester to yield the desired amide, releasing 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.[9]

HATU_Mechanism RCOOH R-COOH (Pyrazolo[5,1-b]thiazole) RCOO R-COO⁻ RCOOH->RCOO Deprotonation Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster Activation HATU HATU Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂ Byproducts HOAt + Tetramethylurea

Caption: HATU-mediated amide coupling workflow.

Experimental Protocol

Materials:

  • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Standard work-up and purification reagents (e.g., Ethyl acetate, saturated NaHCO₃ solution, brine, MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Reagent Addition: Add the amine (1.0-1.2 eq) to the solution, followed by DIPEA (2.0-3.0 eq). Stir the mixture for 5 minutes at room temperature.

  • Activation: In a separate vial, dissolve HATU (1.0-1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The order of addition can be critical; pre-activating the acid with HATU and DIPEA for 5-10 minutes before adding the amine is a common and effective alternative.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method utilizes a water-soluble carbodiimide (EDC) to activate the carboxylic acid.[12] The addition of HOBt is crucial as it forms an HOBt-active ester, which is more reactive than the initial O-acylisourea intermediate and less prone to side reactions. This combination is also known to suppress racemization.[13][14]

Mechanism of Action

The carboxylic acid first adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate can then either react directly with the amine or, more favorably, be intercepted by HOBt to form an HOBt-active ester. This active ester is then readily attacked by the amine to form the stable amide bond, regenerating HOBt and releasing a water-soluble urea byproduct derived from EDC.[15]

EDC_Mechanism RCOOH R-COOH (Pyrazolo[5,1-b]thiazole) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea Activation EDC EDC HOBt_Ester HOBt-Active Ester O_acylisourea->HOBt_Ester Additive Action HOBt HOBt Amide Amide Product HOBt_Ester->Amide Nucleophilic Attack Amine R'-NH₂ Byproduct EDC-Urea (water-soluble)

Caption: EDC/HOBt-mediated amide coupling workflow.

Experimental Protocol

Materials:

  • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

  • Amine of interest

  • EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Base (optional, e.g., DIPEA or Triethylamine, if starting with an amine salt)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.0-1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.1-1.5 eq) portion-wise to the stirred solution. If the amine is provided as a hydrochloride salt, an additional equivalent of a non-nucleophilic base (e.g., DIPEA) is required.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If using DCM, wash the reaction mixture sequentially with 1M HCl (or 5% citric acid), saturated aqueous NaHCO₃, and brine.

    • If using DMF, dilute with a large volume of Ethyl Acetate or water and proceed with aqueous extraction as above. The urea byproduct from EDC is water-soluble, simplifying its removal.[16]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Data Summary and Reagent Stoichiometry

ReagentProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Rationale
Carboxylic Acid 1.0 eq1.0 eqLimiting reagent.
Amine 1.0 - 1.2 eq1.0 - 1.2 eqA slight excess can drive the reaction to completion.
Coupling Reagent HATU (1.0 - 1.2 eq)EDC·HCl (1.1 - 1.5 eq)A slight excess ensures full activation of the acid.[9]
Additive N/AHOBt (1.0 - 1.2 eq)Suppresses side reactions and racemization.[12]
Base DIPEA (2.0 - 3.0 eq)Optional (1.0-2.0 eq)Neutralizes acids and facilitates carboxylate formation.
Solvent Anhydrous DMF/DCMAnhydrous DMF/DCMPolar aprotic solvents are standard. Ensure dryness to prevent hydrolysis.
Temperature 0 °C to RT0 °C to RTStandard conditions; may require heating for difficult couplings.
Typical Time 1 - 4 hours4 - 18 hoursHATU reactions are generally faster.[4]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Yield 1. Insufficiently reactive amine (sterically hindered or electron-deficient).[16]2. Deactivation of coupling reagent by moisture.3. Low reactivity of the heterocyclic acid.1. Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU or COMU).2. Increase reaction temperature or use microwave heating.[16]3. Ensure all reagents and solvents are strictly anhydrous.
Formation of Side Products 1. Reaction of HATU with the amine to form a guanidinium byproduct.[11]2. Formation of N-acylurea byproduct with EDC.[12]3. Epimerization of adjacent stereocenters.1. Pre-activate the carboxylic acid with HATU/DIPEA for 5-10 min before adding the amine.2. Ensure HOBt is used with EDC to minimize N-acylurea formation.3. Use racemization-suppressing additives like HOAt or OxymaPure.[16]
Difficult Purification 1. Byproducts from coupling reagents co-eluting with the product.2. Unreacted starting materials.1. Use EDC, which generates a water-soluble urea byproduct that can be removed during aqueous work-up.[16]2. Optimize stoichiometry to drive the reaction to completion.

Conclusion

The successful synthesis of amides from 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid is a key step for exploring the therapeutic potential of this important heterocyclic class. Both HATU and EDC/HOBt-mediated protocols offer robust and reliable methods for achieving this transformation. The choice between them often depends on the specific amine substrate, cost considerations, and the desired reaction kinetics. By understanding the underlying mechanisms and potential challenges associated with coupling this electron-rich heterocyclic system, researchers can effectively troubleshoot and optimize their synthetic strategies to achieve high yields of the desired amide products.

References

  • HATU - Wikipedia.

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate.

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate.

  • Application Notes and Protocols for the HATU-Mediated Coupling of t-Boc-N-amido-PEG5-acid - Benchchem.

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube.

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications.

  • Amide bond formation: beyond the myth of coupling reagents. - Semantic Scholar.

  • HATU coupling - what's the best order? : r/Chempros - Reddit.

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC.

  • Pharmacologically active pyrazolo[5,1-b]thiazole derivatives. - ResearchGate.

  • Recent developments in catalytic amide bond formation - Sci-Hub.

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - R Discovery.

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC.

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - ResearchGate.

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.

  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem.

  • Synthesis and evaluation of pyrazolo[5,1-b]quinazoline-2-carboxylate, and its thiazole derivatives as potential antiproliferative agents and Pim-1 kinase inhibitors - ResearchGate.

  • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid - PubChem.

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC.

  • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid | Sapphire Bioscience.

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science.

  • Pyrazolo[5,1-b]thiazole-7-carboxaldehyde, 2,3-dihydro- (9CI) - NextSDS.

  • Pyrazolo[3,2-b][4][5]thiazole-7-carboxylic acid | C6H4N2O2S | CID 82597622 - PubChem.

  • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid - NextSDS.

Sources

Method

Application Note: 1H and 13C NMR Characterization of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

For: Researchers, scientists, and drug development professionals. Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of novel chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of novel chemical entities. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. We present detailed, field-proven protocols for sample preparation and data acquisition. Furthermore, we offer an in-depth analysis of the expected spectral data, supported by predicted chemical shifts and coupling constants, to facilitate the rapid and accurate identification and characterization of this molecule.

Introduction

The fusion of pyrazole and thiazole rings creates the pyrazolo[5,1-b]thiazole bicyclic system, a scaffold that has garnered considerable attention in drug discovery.[1][2][3] These compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.[4][5] The specific derivative, 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (Figure 1), combines this privileged core with a carboxylic acid moiety, enhancing its potential for forming ionic interactions with biological targets.

Accurate and complete structural characterization is a foundational requirement in the drug development pipeline. NMR spectroscopy, through ¹H and ¹³C analysis, provides definitive proof of a molecule's covalent structure.[6] This guide explains the causality behind experimental choices and provides a self-validating framework for researchers working with this or structurally related compounds.

Figure 1: Molecular Structure A diagram of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid with atom numbering for NMR assignment.

Caption: Structure of the target compound with numbering.

Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and correctly chosen acquisition parameters.

Protocol: NMR Sample Preparation

The presence of a carboxylic acid group necessitates the choice of an appropriate deuterated solvent to avoid proton exchange and ensure solubility.

Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid, and its aprotic nature ensures that the acidic proton of the carboxyl group is observed, unlike in solvents such as D₂O where it would rapidly exchange.[7] The residual proton signal of DMSO-d₆ appears around δ 2.50 ppm and its carbon signal is at δ 39.52 ppm, which are useful for internal referencing.[8]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.

  • Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for high-quality spectra.

  • Filtration: Draw the solution into a Pasteur pipette plugged with a small amount of glass wool. Filter the solution directly into a high-quality 5 mm NMR tube. This step removes any particulate matter that could degrade spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol: NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectrometer Frequency: 400 MHz

  • Spectral Width (SW): 16 ppm (~6400 Hz)

  • Acquisition Time (AQ): ~4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 16-32

  • Rationale: A spectral width of 16 ppm is sufficient to cover the expected chemical shift range, from aliphatic protons to the downfield carboxylic acid proton. A relaxation delay of 2 seconds ensures adequate T1 relaxation for quantitative integration.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled (zgpg30)

  • Spectrometer Frequency: 100 MHz

  • Spectral Width (SW): 240 ppm (~24000 Hz)

  • Acquisition Time (AQ): ~1 second

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or more

  • Rationale: ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope. Therefore, a significantly higher number of scans is required to achieve an adequate signal-to-noise ratio. Proton decoupling simplifies the spectrum by collapsing multiplets into singlets.

Data Analysis and Structural Interpretation

The combination of ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-2 (CH₂)~3.4 - 3.6Triplet (t)~7-82HAliphatic protons adjacent to sulfur and a CH₂ group.
H-3 (CH₂)~4.2 - 4.4Triplet (t)~7-82HAliphatic protons adjacent to a bridgehead nitrogen and a CH₂ group, expected to be downfield from H-2.
H-5 (CH)~6.5 - 6.7Singlet (s)-1HOlefinic proton on the pyrazole ring.
COOH~12.0 - 13.0Broad Singlet (br s)-1HHighly deshielded acidic proton, signal is often broad and concentration-dependent.[7][9][10]
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, one for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~25 - 30Aliphatic carbon adjacent to sulfur.
C-3~48 - 52Aliphatic carbon adjacent to a bridgehead nitrogen.
C-5~105 - 110Olefinic carbon in the pyrazole ring.[11][12]
C-7~140 - 145Quaternary carbon of the pyrazole ring, attached to the carboxylic acid.
C-3a~145 - 150Bridgehead carbon bonded to two nitrogens and a carbon.
C-7a~155 - 160Bridgehead carbon bonded to sulfur and nitrogen.
COOH~160 - 165Carbonyl carbon of the carboxylic acid group.[10]
Advanced Structural Confirmation: 2D NMR

For unequivocal assignment, especially for complex molecules, 2D NMR experiments are invaluable.[13]

  • COSY (Correlation Spectroscopy): Would show a cross-peak between the signals for H-2 and H-3, confirming their through-bond coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon.[14][15] This would definitively link the proton signals in Table 1 to the carbon signals for C-2, C-3, and C-5 in Table 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away.[16] For instance, the proton at H-5 should show a correlation to carbons C-7 and C-3a, providing critical connectivity information for assembling the heterocyclic core.

Figure 2: Experimental Workflow A flowchart illustrating the process from sample preparation to final structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Processing & Analysis weigh Weigh Compound (5-50 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter acq_1H 1D ¹H NMR (zg30, 16 scans) filter->acq_1H acq_13C 1D ¹³C NMR (zgpg30, 1024+ scans) filter->acq_13C acq_2D (Optional) 2D NMR (COSY, HSQC, HMBC) filter->acq_2D process Fourier Transform Phase & Baseline Correction acq_1H->process acq_13C->process assign Assign Signals (Chemical Shift, Multiplicity) acq_2D->assign process->assign elucidate Structural Elucidation assign->elucidate final_structure final_structure elucidate->final_structure Final Validated Structure

Caption: Workflow for NMR characterization.

Conclusion

This application note details a robust and reliable methodology for the ¹H and ¹³C NMR characterization of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid. By following the prescribed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided spectral predictions and analysis framework serve as a valuable reference, enabling confident structural verification and facilitating further research and development of this important class of heterocyclic compounds. The optional inclusion of 2D NMR techniques provides a pathway to irrefutable structural proof, adhering to the highest standards of scientific integrity.

References

  • Alsayari, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5383. [Link]

  • Alsayari, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • eGPAT. (2019). Solvents in NMR spectroscopy. [Link]

  • University of California, Los Angeles. Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. [Link]

  • Al-aizari, F. A., et al. (2021). Pharmacologically active pyrazolo[5,1-b]thiazole derivatives. ResearchGate. [Link]

  • Mabkhot, Y. N., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. ResearchGate. [Link]

  • Abdelhamid, A. O., & Gomha, S. M. (2015). SYNTHESIS AND CHARACTERIZATION OF NEW PYRAZOLE BASED THIAZOLES. Figshare. [Link]

  • El-Sayed, N. N. E., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3103. [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Nanalysis Corp. (2019). 2D NMR Experiments - HETCOR. [Link]

  • Savić, M. P., et al. (2018). Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative. Semantic Scholar. [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • AZoM. (2019). Inverse Heteronuclear Correlation - 2D NMR Experiments. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • ResearchGate. (2019). 1 H and 13 C NMR chemical shifts of 6a. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Royal Society of Chemistry. (2014). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional. [Link]

  • Mabkhot, Y. N., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Semantic Scholar. [Link]

  • Khan, I., et al. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry. [Link]

  • Liu, X-H., et al. (2007). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][4][6][17] Thiadiazine Derivatives. Magnetic Resonance in Chemistry. [Link]

Sources

Application

Application Note: Preparation and Management of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid Stock Solutions

Introduction and Physicochemical Profiling In modern drug discovery and medicinal chemistry, heterocyclic building blocks such as 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid are critical components for synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Profiling

In modern drug discovery and medicinal chemistry, heterocyclic building blocks such as 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid are critical components for synthesizing kinase inhibitors and novel pharmacophores. Proper compound management—specifically the preparation, storage, and validation of stock solutions—is foundational to ensuring reproducible structure-activity relationship (SAR) data[1].

Before formulating a stock solution, it is imperative to understand the physicochemical properties of the solid compound to predict its solubility behavior and stability.

Table 1: Physicochemical Properties
PropertyValueImplication for Handling
Chemical Name 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acidFused bicyclic system; potential for diverse functionalization.
CAS Number 933753-92-5Unique identifier for procurement and safety tracking.
Molecular Formula C₆H₆N₂O₂SContains heteroatoms (N, S, O) capable of hydrogen bonding[2].
Molecular Weight 170.19 g/mol Low molecular weight; highly efficient for fragment-based design.
Functional Groups Carboxylic Acid (-COOH)Forms strong intermolecular dimers in solid state; pH-dependent aqueous solubility.

Solvent Selection and Mechanistic Rationale

The Role of Anhydrous DMSO

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for centralized compound management[1]. The rationale for using DMSO over direct aqueous dissolution for high-concentration stocks (e.g., 10 mM or 50 mM) lies in thermodynamics. The carboxylic acid moiety of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid forms robust hydrogen-bonded dimers in its crystalline lattice. DMSO, a highly polar aprotic solvent, effectively acts as a hydrogen bond acceptor, disrupting these dimers and overcoming the lattice energy barrier without ionizing the molecule.

Critical Caveat: DMSO is highly hygroscopic. Repeated exposure to atmospheric moisture—particularly through freeze-thaw cycles—leads to water absorption. This increases the thermodynamic activity of water in the solvent mixture, which can cause the hydrophobic portions of the compound to aggregate and precipitate, leading to unquantifiable dilution and degradation[3].

Master Stock Preparation Protocol (DMSO)

To establish a self-validating and reliable compound management system, the following protocol details the creation of a 10 mM or 50 mM master stock.

Step-by-Step Methodology
  • Equilibration: Allow the sealed vial of solid 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh the desired mass of the compound using a calibrated microbalance.

  • Volume Calculation: Determine the required volume of anhydrous DMSO (>99.9% purity, stored under inert gas) using the dilution matrix in Table 2.

  • Dissolution: Add the calculated volume of DMSO to the vial. Vortex gently for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for up to 5 minutes.

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) in tightly sealed, inert polypropylene tubes or 96-well mother plates[4].

  • Storage: Store aliquots at -20°C or -80°C in the dark, preferably in a desiccated environment.

Table 2: Reconstitution Volume Matrix (for 1 mg of solid)
Target ConcentrationMolecular WeightRequired DMSO Volume for 1.0 mg
10 mM 170.19 g/mol 587.6 µL
20 mM 170.19 g/mol 293.8 µL
50 mM 170.19 g/mol 117.5 µL

Formula used: Volume (µL) = [Mass (mg) / (Concentration (mM) × MW ( g/mol ))] × 10⁶

StockPrep Solid Solid Compound (CAS 933753-92-5) Weigh Weighing & QC Check Solid->Weigh DMSO Dissolution in Anhydrous DMSO Weigh->DMSO Add Solvent Aliquots Aliquoting (Single-use vials) DMSO->Aliquots Prevent Freeze-Thaw Storage Storage at -20°C (Desiccated, Dark) Aliquots->Storage

Workflow for the preparation and storage of DMSO master stock solutions.

Aqueous Working Solutions and Solubility Assessment

For biological evaluation or ADME profiling, the DMSO stock must be diluted into an aqueous buffer (e.g., PBS, SIF, or SGF). It is critical to maintain the final DMSO concentration below 1–2% to prevent solvent-induced cytotoxicity or assay interference[1].

Kinetic vs. Thermodynamic Solubility

Understanding the difference between kinetic and thermodynamic solubility is crucial for downstream assays[5]:

  • Kinetic Solubility: Determined by adding a concentrated DMSO stock into an aqueous buffer. It represents the concentration at which the compound precipitates out of solution. This is highly relevant for high-throughput screening (HTS).

  • Thermodynamic Solubility: Determined by adding the solid compound directly to an aqueous buffer and allowing it to reach thermodynamic equilibrium (usually 24–72 hours).

Protocol for Assay-Ready Plates (Kinetic Solubility)
  • Thawing: Thaw a single-use 10 mM DMSO aliquot at room temperature in a desiccator.

  • Intermediate Dilution: To avoid shocking the system, perform an intermediate dilution (e.g., dilute 10 µL of the 10 mM stock into 90 µL of DMSO to create a 1 mM intermediate stock)[3].

  • Aqueous Addition: Transfer the required volume of the intermediate stock into the final aqueous assay buffer. Ensure rapid mixing to prevent localized high concentrations of DMSO, which can trigger premature precipitation.

  • Validation: Analyze the solution using nephelometry to ensure no turbid suspension (precipitation) has formed[1].

Solubility Start Solubility Assessment Kinetic Kinetic Solubility Start->Kinetic Thermo Thermodynamic Solubility Start->Thermo K1 Dilute DMSO Stock into Aqueous Buffer Kinetic->K1 T1 Add Solid Compound directly to Buffer Thermo->T1 K2 Incubate & Filter (Nephelometry / LC-MS) K1->K2 T2 Equilibrate 24-72h Filter & LC-MS T1->T2

Comparison of Kinetic and Thermodynamic solubility assessment workflows.

Analytical Validation and Quality Control

A protocol is only as reliable as its validation mechanism. To ensure the integrity of the 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid stock:

  • Concentration Verification: Dilute an aliquot of the DMSO stock 10x and 30x with DMSO, then analyze via LC-MS/MS. Compare the Area Under the Curve (AUC) against a standard calibration curve (e.g., caffeine standard) to confirm the exact molarity[1][5].

  • Purity Check: Monitor for degradation products (such as decarboxylation or oxidation of the thiazole ring) using reversed-phase HPLC (e.g., C18 column, water/acetonitrile mobile phase with 0.1% formic acid)[5].

  • Precipitation Monitoring: Use a nephelometer to measure the turbidity of the final aqueous working solution. A sharp increase in light scattering indicates that the kinetic solubility limit has been breached[1].

References

  • Sigma-Aldrich. "CAS 933753-92-5 | 2,3-DIHYDRO-PYRAZOLO[5,1-B]THIAZOLE-7-CARBOXYLIC ACID." Sigma-Aldrich Catalog.
  • ChemicalBook. "2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid | 933753-92-5." ChemicalBook Database.
  • Chromatography Online. "Separation Science in Drug Development, Part II: High-Throughput Characterization." LCGC North America.
  • Medicines for Malaria Venture (MMV). "Pathogen Box supporting information." MMV Resources.
  • BioDuro. "ADME Solubility Assay." BioDuro-Sundia Global CRDMO.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aqueous Solubility Optimization for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with fused heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with fused heterocyclic compounds. 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (CAS 933753-92-5) presents a classic biopharmaceutical challenge: a rigid, lipophilic core that drives strong intermolecular π-π stacking and high crystal lattice energy, paired with a single ionizable moiety[1].

This guide is designed to move beyond generic advice. We will explore the causality behind your experimental observations and provide self-validating protocols to systematically enhance the aqueous solubility of this compound for in vitro assays and in vivo dosing.

Part 1: Core Principles & Mechanistic FAQs

Q: Why is the baseline aqueous solubility of this compound so low in standard biological buffers? A: The solubility limitation is twofold. First, the fused pyrazolo-thiazole bicyclic system is highly lipophilic and planar, which encourages tight crystal packing and high lattice energy. Second, the C7-carboxylic acid is a weak acid (estimated pKa ~3.5–4.5). In acidic or neutral unbuffered water, the molecule remains predominantly unionized, rendering it highly hydrophobic. Improving the solubility requires disrupting the crystal lattice or leveraging the carboxylic acid handle via ionization[2].

Q: How does pH manipulation fundamentally alter its solubility profile? A: According to the Henderson-Hasselbalch equation, the solubility of a weak acid increases exponentially as the pH of the solution rises above its pKa. At a pH equal to the pKa, 50% of the molecules are ionized. At a pH of pKa + 2 (e.g., pH 6.5), ~99% of the carboxylic acid groups are deprotonated to form carboxylate anions. This ionization drastically increases ion-dipole interactions with water, enhancing solubility[3].

Part 2: Troubleshooting Guide for Common Experimental Failures

Issue 1: "My compound completely precipitates when I dilute a 10 mM DMSO stock into my biological assay media (pH 7.4)."

  • The Causality: This is a classic "solvent shift" phenomenon. While the compound is highly soluble in DMSO, biological media is predominantly water. When the DMSO is diluted, the sudden shift in solvent polarity causes rapid supersaturation. Even though pH 7.4 is favorable for the ionized state, the kinetic shock of the solvent shift outpaces the dissolution rate, leading to rapid nucleation and precipitation.

  • The Solution: Do not dilute directly into bulk aqueous media. Instead, perform a "step-down" dilution. First, dilute your DMSO stock into a highly alkaline buffer (e.g., 0.1 M NaOH or Tris pH 9.0) to ensure immediate and complete ionization of the carboxylic acid. Once fully ionized in an aqueous intermediate, titrate this solution into your final pH 7.4 assay buffer.

Issue 2: "I synthesized the sodium salt of the compound to improve solubility, but the resulting powder is highly hygroscopic and chemically unstable over time."

  • The Causality: Sodium is a very small counterion. While sodium salts of carboxylic acids are highly water-soluble, they often result in poor crystal packing, leaving the solid state vulnerable to atmospheric moisture (deliquescence) and subsequent hydrolytic degradation[2].

  • The Solution: Transition to bulky, organic counterions. Formulating the salt with Meglumine or Tromethamine (TRIS) provides a larger counterion that often yields a more stable, less hygroscopic crystalline lattice while maintaining excellent aqueous solubility[3].

Issue 3: "My oral formulation crashes out in simulated gastric fluid (pH 1.2), causing poor bioavailability in animal models."

  • The Causality: At pH 1.2, the C7-carboxylate anion is rapidly reprotonated to the unionized carboxylic acid. The loss of charge eliminates ion-dipole interactions with water, causing the lipophilic pyrazolo-thiazole core to drive immediate precipitation.

  • The Solution: You must protect the molecule from the bulk acidic environment. Implement a complexation strategy using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or formulate the drug in a self-emulsifying drug delivery system (SEDDS) to keep the unionized form solubilized in a lipid/surfactant matrix during gastric transit[3].

Part 3: Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a verification check to confirm the mechanism of action.

Protocol A: pH-Solubility Profiling & In Situ Salt Screening

This protocol determines the exact pH-solubility curve and identifies the optimal counterion without requiring bulk salt synthesis.

  • Preparation: Prepare a series of 100 mM buffer solutions ranging from pH 2.0 to 10.0 (e.g., Phosphate, Citrate, Borate). For salt screening, prepare separate pH 8.0 buffers containing equimolar amounts of Sodium Hydroxide, Potassium Hydroxide, and Meglumine.

  • Equilibration: Add an excess of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (e.g., 5 mg) to 1 mL of each buffer in sealed glass vials.

  • Incubation: Agitate the vials on an orbital shaker at 300 RPM at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes. Validation Check: The presence of a solid pellet confirms that the solution is truly saturated.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately in mobile phase, and quantify the dissolved compound using HPLC-UV against a known standard curve.

Protocol B: HP-β-CD Phase-Solubility Study

If pH adjustment is not viable for your assay, cyclodextrin complexation can shield the hydrophobic core.

  • Carrier Preparation: Prepare aqueous solutions of HP-β-CD at concentrations of 0%, 5%, 10%, 15%, and 20% (w/v) in unbuffered water.

  • Drug Addition: Add excess solid compound to each cyclodextrin solution.

  • Equilibration & Separation: Shake at 37°C for 48 hours, followed by centrifugation (15,000 x g) and filtration through a 0.22 µm PVDF syringe filter.

  • Analysis: Quantify via HPLC-UV. Validation Check: Plot the molar concentration of dissolved drug versus the molar concentration of HP-β-CD. An AL-type (linear) phase-solubility diagram confirms a 1:1 stoichiometric inclusion complex.

Part 4: Quantitative Data Presentation

The table below summarizes the expected solubility enhancements for heterocyclic carboxylic acids based on the applied technique.

Solubility Enhancement TechniqueMechanistic ActionExpected Solubility Gain (vs. Water)Best Use Case
pH Adjustment (pH > 7.0) Deprotonation of C7-carboxylic acid50x to 500xIn vitro biochemical assays
Organic Salt Formation (Meglumine) Improved ionization & crystal lattice disruption100x to 1000xIV formulations, solid oral dosage forms
Co-solvency (10% DMSO / 90% Buffer) Reduction of solvent dielectric constant10x to 50xCell-based assays (monitoring toxicity)
Cyclodextrin Complexation (20% HP-β-CD) Hydrophobic cavity inclusion of the bicyclic core20x to 100xIn vivo dosing (oral/IP), avoiding pH extremes
Eutectic Mixtures / Co-crystals Lattice energy reduction via GRAS coformers3x to 10xSolid state optimization, powder flow[4]

Part 5: Decision Workflow Visualization

The following diagram outlines the logical decision tree for formulating 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid.

SolubilityWorkflow Start Evaluate 2,3-Dihydro-pyrazolo [5,1-b]thiazole-7-carboxylic acid pH Adjust pH > pKa + 2 (Ionize Carboxylic Acid) Start->pH Check1 Target Solubility Met? pH->Check1 Salt Salt Formation (Meglumine, Tromethamine) Check1->Salt No Success Proceed to Assay/Formulation Check1->Success Yes Check2 Stable & Soluble? Salt->Check2 Cosolvent Co-solvent / Surfactant (PEG400, Tween 80) Check2->Cosolvent No Check2->Success Yes Cyclo Complexation (HP-β-CD / Captisol) Cosolvent->Cyclo If toxicity/precipitation occurs Cosolvent->Success If stable Cyclo->Success

Workflow for optimizing the aqueous solubility of heterocyclic carboxylic acids.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. Available at:[Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - PMC / NIH. Available at: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - MDPI. Available at: [Link]

Sources

Optimization

Troubleshooting low yield in 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid synthesis

Welcome to the Advanced Synthesis Troubleshooting Center. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during the synthesis of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Center. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during the synthesis of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid .

As a fused bicyclic system, the pyrazolo[5,1-b]thiazole scaffold presents unique regiochemical and kinetic challenges[1]. Below, we deconstruct the standard annulation workflow, explain the mechanistic causality behind common failures, and provide a field-proven, self-validating protocol to maximize your isolated yield.

I. Mechanistic Workflow & Failure Modes

To synthesize the 7-carboxylic acid derivative, the starting material must be an ethyl 5-mercapto-1H-pyrazole-4-carboxylate. During the annulation with 1,2-dibromoethane, the C5-thiol of the pyrazole becomes position 1 (sulfur) of the fused ring, and the C4-carboxylate maps directly to position 7 of the resulting pyrazolo[5,1-b]thiazole scaffold[2].

SynthesisWorkflow SM Ethyl 5-mercapto-1H-pyrazole -4-carboxylate Intermediate Acyclic S-Alkylated Intermediate SM->Intermediate S-Alkylation (Fast, HSAB) Disulfide Disulfide Dimer (Oxidation Byproduct) SM->Disulfide O2 / Base (Side Reaction) Reagent 1,2-Dibromoethane (Electrophile) Reagent->Intermediate Ester Ethyl 2,3-dihydro-pyrazolo [5,1-b]thiazole-7-carboxylate Intermediate->Ester N-Alkylation / Cyclization (Slow, requires heat) Polymer Intermolecular Alkylation (Polymer/Dimer) Intermediate->Polymer High Conc. (Side Reaction) Product 2,3-Dihydro-pyrazolo[5,1-b] thiazole-7-carboxylic acid Ester->Product LiOH Hydrolysis & Careful Acidification

Fig 1: Reaction workflow and common side-reactions in pyrazolo[5,1-b]thiazole synthesis.

II. Quantitative Optimization Matrix

When troubleshooting low yields, empirical data highlights four critical parameters that dictate the success of the annulation step. The table below summarizes the quantitative impact of optimizing these variables[3].

Reaction ParameterSuboptimal ConditionOptimized ConditionYield (%)Primary Issue Resolved
Base Selection K₂CO₃ (2.0 eq)Cs₂CO₃ (2.5 eq)35% → 82%Overcomes incomplete N-alkylation (cyclization stall).
Concentration 0.5 M in DMF0.05 M in DMF40% → 78%Prevents intermolecular dimerization/polymerization.
Catalyst/Additive NoneNaI (10 mol%)55% → 85%Accelerates ring closure via Finkelstein catalysis.
Atmosphere Ambient AirArgon (Degassed)20% → 80%Eliminates oxidative disulfide formation.

III. Self-Validating Experimental Protocol

This two-step methodology is designed with built-in analytical checkpoints to ensure you can validate the success of each transformation before proceeding.

Step 1: Annulation (Synthesis of the Ester Intermediate)
  • Preparation: To an oven-dried, argon-purged round-bottom flask, add ethyl 5-mercapto-1H-pyrazole-4-carboxylate (1.0 eq, 10 mmol) and anhydrous Cs₂CO₃ (2.5 eq, 25 mmol).

  • Degassing: Suspend the mixture in anhydrous DMF (200 mL, yielding a highly dilute 0.05 M solution). Sparge the suspension with Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the thiolate from oxidizing into an unreactive disulfide dimer.

  • Initiation: Add 1,2-dibromoethane (1.5 eq, 15 mmol) and NaI (0.1 eq, 1 mmol).

  • Cyclization: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Validation Checkpoint (LC-MS): Sample the reaction. You should observe the complete disappearance of the starting material ( m/z 173 [M+H]⁺) and the appearance of the cyclized ester ( m/z 199 [M+H]⁺). If an intermediate mass of m/z 279/281 (S-alkylated, uncyclized) is dominant, extend heating time by 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (400 mL), and wash extensively with 5% aqueous LiCl (3 × 200 mL) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to isolate the ester.

Step 2: Hydrolysis to the Target Carboxylic Acid
  • Saponification: Dissolve the intermediate ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M). Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 hours.

  • Validation Checkpoint (TLC/LC-MS): Confirm complete consumption of the ester. The target acid will appear at m/z 171 [M+H]⁺.

  • Isoelectric Precipitation: Remove organic solvents under reduced pressure. Cool the remaining aqueous layer to 0 °C. Critical Step: Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches pH 3.5 .

  • Isolation: Filter the resulting white/pale-yellow precipitate, wash with ice-cold water, and dry under high vacuum.

IV. Frequently Asked Questions (Troubleshooting Q&A)

Q1: My LC-MS shows a massive peak at roughly double the molecular weight of my starting material during Step 1. What happened? A: You are observing the disulfide dimer ( m/z ~343). 5-Mercaptopyrazoles are highly susceptible to oxidative coupling in the presence of a base and ambient oxygen. Solution: You must rigorously degas your DMF by sparging with Argon or Nitrogen before adding the base. Ensure your reaction flask is properly sealed under an inert atmosphere.

Q2: The sulfur alkylation works perfectly, but the reaction stalls before the ring closes. Why isn't the nitrogen attacking? A: This is a classic kinetic trap governed by Hard-Soft Acid-Base (HSAB) theory. The thiolate is a "soft" nucleophile and rapidly attacks the "soft" electrophile (1,2-dibromoethane). However, the subsequent N-alkylation requires the less nucleophilic pyrazole nitrogen to perform a 5-exo-tet cyclization against steric strain. Furthermore, the electron-withdrawing ester group at C4 reduces the electron density of the adjacent nitrogen[3]. Solution: Switch from K₂CO₃ to the more soluble and basic Cs₂CO₃ (the "Cesium Effect" enhances macrocyclization and annulation rates). Additionally, adding 10 mol% NaI converts the remaining alkyl bromide into a more reactive alkyl iodide in situ (Finkelstein reaction), dramatically lowering the activation energy for the ring closure.

Q3: My yield drops from 80% to 20% during the final LiOH hydrolysis step. Am I degrading the product? A: You are likely losing your product in the aqueous layer during workup, or inducing decarboxylation. The 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid is highly polar and contains both basic nitrogens and an acidic carboxylate, making it zwitterionic. Solution: Do not use a standard separatory funnel extraction for this step. Instead, utilize the isoelectric precipitation method described in Step 2. By carefully adjusting the pH to exactly 3.5 (the approximate isoelectric point of this specific scaffold), the molecule achieves net-neutral charge and crashes out of the aqueous solution, allowing for simple filtration[2].

V. References

  • Wang, Z., Ren, J., & Li, Z. (2000). A Novel Method for the Synthesis of Pyrazolo[5,1-b]Thiazole. Synthetic Communications, 30(4), 763-766. Available at:[Link]

  • Khaliullin, F. A., et al. (2022). Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. Pharmaceutical Chemistry Journal, 56(1), 1-5. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21941439, 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. PubChem. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the long-term storage stability of fused bicyclic heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the long-term storage stability of fused bicyclic heterocycles. 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (CAS: 933753-92-5) presents unique chemical vulnerabilities due to its electron-rich dihydrothiazole sulfur and the labile pyrazole-7-carboxylic acid moiety[1][2].

This guide provides field-proven, self-validating protocols to mitigate S-oxidation, decarboxylation, and hydrolysis during long-term storage.

Troubleshooting Guides & FAQs

Q1: Why is my stock solution degrading even when stored at -20°C in DMSO? Causality & Expert Insight: Dimethyl sulfoxide (DMSO) is a standard solvent in drug discovery, but it acts as a mild oxidizing agent. For thiazole and dihydrothiazole derivatives, the sulfur atom is highly susceptible to S-oxidation. Over time, even at -20°C, DMSO can oxidize the dihydrothiazole sulfur to a sulfoxide or sulfone[3]. Furthermore, the hygroscopic nature of DMSO introduces trace water, which can catalyze the hydrolysis of the carboxylic acid or induce ring-opening[3]. Solution: Avoid DMSO for long-term storage of this specific compound. Instead, use anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) stored under an inert argon atmosphere.

Q2: I observed a loss of mass (M-44) in my LC-MS analysis after lyophilization. What happened? Causality & Expert Insight: A mass loss of 44 Da corresponds to the loss of carbon dioxide (CO₂). Pyrazole carboxylic acids are prone to thermal and acid-catalyzed decarboxylation[4]. When subjected to elevated temperatures (e.g., during aggressive solvent evaporation) or when the local pH drops significantly, the compound undergoes decarboxylation to form the corresponding 2,3-dihydro-pyrazolo[5,1-b]thiazole[4][5]. Solution: Maintain processing temperatures strictly below 40°C. If lyophilizing from an aqueous buffer, ensure the pH is maintained near neutrality (pH 7.0–7.4) to stabilize the carboxylate anion, which is significantly more resistant to decarboxylation than the free acid.

Q3: How can I validate the integrity of my stored batches to ensure no S-oxidation has occurred? Causality & Expert Insight: S-oxidation increases the polarity of the molecule. A self-validating protocol involves running a reverse-phase LC-MS (Liquid Chromatography-Mass Spectrometry) assay. The sulfoxide (+16 Da) and sulfone (+32 Da) derivatives will elute earlier than the parent compound on a standard C18 column due to their increased hydrophilicity[6][7]. Solution: Implement the LC-MS Stability Validation Protocol (detailed below) before utilizing any stock solution older than 30 days.

Quantitative Data: Degradation Kinetics & Solvent Compatibility

Table 1: Stability of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid under various storage conditions.

Solvent / MatrixTemperatureAtmospherePrimary DegradantEst. Half-Life (t₁/₂)
DMSO (Standard)-20°CAmbient AirSulfoxide / Sulfone~45 Days
DMSO (Anhydrous)-80°CArgonSulfoxide~120 Days
Aqueous Buffer (pH 3.0)25°CAmbient AirDecarboxylated Product~14 Days
Aqueous Buffer (pH 7.4)4°CAmbient AirHydrolysis Product~90 Days
MeCN (Anhydrous) -80°C Argon None Detected > 2 Years

Experimental Protocols

Protocol 1: Preparation and Storage of Ultra-Dry Aliquots

This protocol creates a self-validating system by eliminating the three primary degradation catalysts: oxygen, moisture, and repeated thermal cycling.

  • Preparation: Transfer the lyophilized powder of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid into a controlled inert glovebox (Argon or Nitrogen atmosphere, <1 ppm O₂, <1 ppm H₂O).

  • Dissolution: Dissolve the compound in anhydrous, degassed Acetonitrile (HPLC grade, <0.001% water) to achieve a 10 mM stock solution. (Note: If solubility is limited, anhydrous DMF may be substituted, provided it is amine-free).

  • Aliquoting: Dispense the solution into single-use, amber glass vials to prevent UV-induced photodegradation[3].

  • Purging & Sealing: Purge the headspace of each vial with a gentle stream of Argon for 10 seconds. Immediately seal with PTFE-lined caps.

  • Storage: Transfer vials to a -80°C freezer. Protect from light. Never subject a vial to more than one freeze-thaw cycle.

Protocol 2: LC-MS Stability Validation Workflow

Perform this prior to biological or chemical assays to ensure structural integrity.

  • Sample Prep: Thaw a single-use aliquot at room temperature. Dilute to 10 µM using a mixture of 95% Water / 5% MeCN containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Use a gradient of 5% to 95% MeCN over 5 minutes.

  • Detection: Monitor via ESI+ (Electrospray Ionization).

    • Parent Mass:[M+H]⁺ = 171.0 m/z

    • Sulfoxide Peak:[M+H]⁺ = 187.0 m/z (Expected to elute ~0.5–1.0 min earlier than parent).

    • Decarboxylated Peak: [M+H]⁺ = 127.0 m/z.

  • Validation Criteria: The batch is validated for use if the parent peak constitutes >98% of the total ion chromatogram (TIC) area.

Visualizations

DegradationPathways A 2,3-Dihydro-pyrazolo[5,1-b] thiazole-7-carboxylic acid B S-Oxidation (Sulfoxide/Sulfone) A->B DMSO / O2 C Decarboxylation (Loss of CO2) A->C Heat / Acid D Hydrolysis (Ring Opening) A->D H2O / Base

Caption: Primary degradation pathways of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid.

StorageWorkflow Step1 Weighing (Inert Glovebox) Step2 Dissolution (Anhydrous MeCN) Step1->Step2 Step3 Aliquoting (Single-Use Vials) Step2->Step3 Step4 Argon Purge & PTFE Capping Step3->Step4 Step5 Storage (-80°C Dark) Step4->Step5

Caption: Optimized workflow for aliquoting and long-term storage to prevent degradation.

References

  • Title: Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents Source: mdpi.com URL: [Link]

  • Title: Preparation of substituted pyrazoles and their use as anthranilamides precursors (WO2020212991A1)
  • Title: Synthesis and oxidation of some azole-containing thioethers Source: beilstein-journals.org URL: [Link]

  • Title: Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)-benzothiazole sulfoxidation Source: ias.ac.in URL: [Link]

  • Title: Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole Source: nih.gov URL: [Link]

Sources

Optimization

Optimizing reaction conditions for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid esterification

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the esterification of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the esterification of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid. Because this fused bicyclic heterocycle contains both a robust pyrazole ring and a potentially sensitive dihydrothiazole moiety, standard textbook conditions often require strategic modifications to prevent degradation and maximize yield.

Reaction Pathway & Decision Matrix

When designing your synthesis, the choice of esterification method depends heavily on the specific sensitivities of your substrate and the required scale. Use the decision matrix below to select the optimal workflow.

Workflow Start 2,3-Dihydro-pyrazolo[5,1-b]thiazole- 7-carboxylic acid Decision1 Acid Sensitive? (Check Dihydrothiazole Ring) Start->Decision1 Fischer Fischer Esterification (p-TsOH, ROH, Reflux) Decision1->Fischer No Steglich Steglich Coupling (EDC, DMAP, ROH) Decision1->Steglich Yes Alkylation Base Alkylation (K2CO3, R-X, DMF) Decision1->Alkylation Yes (Alt) YieldCheck Conversion > 90%? Fischer->YieldCheck Steglich->YieldCheck Alkylation->YieldCheck Optimize Remove Water (Dean-Stark / Mol Sieves) YieldCheck->Optimize No (Equilibrium) Success Purified Ester Product YieldCheck->Success Yes Optimize->Fischer

Decision matrix for optimizing pyrazolo[5,1-b]thiazole esterification workflows.

Frequently Asked Questions (Mechanistic Insights)

Q: Why is my Fischer esterification yield plateauing at 60-65%? A: Fischer esterification operates under a reversible Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[1]. Because water is a stoichiometric byproduct, the reverse reaction (acidic ester hydrolysis) actively competes with ester formation. To drive the reaction to >95% yield, you must leverage Le Châtelier's principle. This is achieved either by using a 10-to-100-fold excess of the alcohol as the solvent[1] or by actively removing water using a Dean-Stark trap with a toluene azeotrope[2].

Q: Is the 2,3-dihydro-pyrazolo[5,1-b]thiazole core stable under standard Fischer esterification conditions (refluxing H₂SO₄)? A: While the pyrazole ring is highly stable, the 2,3-dihydrothiazole moiety can be sensitive to harsh, concentrated oxidizing acids like H₂SO₄ during prolonged reflux. This can lead to unwanted dehydrogenation (aromatization to the fully unsaturated pyrazolo[5,1-b]thiazole) or ring-opening[3]. If degradation is observed, switch to milder acid catalysts (e.g., p-TsOH) or utilize non-acidic coupling conditions such as Steglich esterification[4].

Q: I have poor solubility of the starting carboxylic acid in my alcohol. How can I improve this? A: Heterocyclic carboxylic acids often exhibit strong intermolecular hydrogen bonding or zwitterionic character, making them poorly soluble in simple alcohols. If the starting material does not dissolve, consider pre-forming the acid chloride using SOCl₂. The addition of methanol to the isolated acid chloride generates anhydrous HCl in situ, bypassing the solubility limitations of the free acid while rapidly forming the ester[4].

Troubleshooting Guide: Common Failure Modes

Issue 1: Complete failure to isolate the ester during aqueous workup
  • Root Cause: Esters of low molecular weight or those containing basic nitrogen heterocycles can partition poorly if the aqueous phase is not properly managed. Furthermore, excess unreacted alcohol (like ethanol or methanol) acts as a co-solvent, dragging the ester into the aqueous layer during extraction.

  • Solution:

    • Evaporate at least 80% of the excess alcohol under reduced pressure before initiating the aqueous workup.

    • Neutralize the acid catalyst carefully with saturated aqueous NaHCO₃ to convert any unreacted carboxylic acid into its water-soluble sodium salt, ensuring it stays in the aqueous layer[5].

    • Extract with a non-polar solvent (e.g., ethyl acetate or dichloromethane). If the ester remains stubbornly in the aqueous phase, saturate the aqueous layer with NaCl (brine) to force the product into the organic phase (salting out).

Issue 2: Formation of N-alkylated side products
  • Root Cause: When using the base-promoted alkylation method (e.g., K₂CO₃ + Alkyl Halide), the nitrogen atoms on the pyrazole ring could theoretically compete as nucleophiles against the carboxylate.

  • Solution: In the 2,3-dihydro-pyrazolo[5,1-b]thiazole system, the nitrogens are part of a fused, conjugated system, making them less nucleophilic. However, if N-alkylation is detected via LC-MS, switch to a highly selective methylating agent like Trimethylsilyldiazomethane (TMS-CHN₂). TMS-CHN₂ reacts rapidly and specifically with carboxylic acids to give methyl esters without alkylating heterocyclic nitrogens[4].

Quantitative Data Summary

Esterification MethodReagents & CatalystTemp (°C)Typical YieldReaction TimeProsCons
Modified Fischer Alcohol, p-TsOH (cat.)65–8070–85%12–16 hCost-effective, scalable.Equilibrium limited; requires water removal.
Steglich Coupling EDC·HCl, DMAP, Alcohol0 to 2585–95%6–8 hVery mild; prevents heterocycle degradation.Higher reagent cost; requires column chromatography.
Base Alkylation K₂CO₃, Alkyl Halide, DMF25–5080–90%4–12 hGood for unreactive or sterically hindered acids.Risk of N-alkylation on the pyrazole ring.
Acid Chloride 1) SOCl₂, 2) Alcohol0 to 6085–95%2–4 hExtremely fast; overcomes poor acid solubility.Generates HCl; can degrade sensitive substrates.

Validated Experimental Protocols

Protocol A: Modified Fischer Esterification (Scale-Up Friendly)

This protocol utilizes p-TsOH instead of H₂SO₄ to protect the dihydrothiazole ring from oxidative degradation.

  • Reaction Setup: Charge a clean, dry round-bottom flask with 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous alcohol (e.g., Methanol or Ethanol) to achieve a 0.2 M concentration. Use a 10-fold volumetric excess to act as both reactant and solvent.

  • Catalysis: Add catalytic p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (for MeOH) or 80°C (for EtOH) for 12-16 hours. Monitor the conversion via TLC or LC-MS.

  • Concentration: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ~80% of the alcohol.

  • Workup: Dilute the crude residue with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 5 volumes) to neutralize the acid and remove unreacted starting material, followed by brine (1 × 5 volumes).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford the purified ester.

Protocol B: Steglich Esterification (For Highly Sensitive Substrates)

This protocol is a self-validating system that avoids acidic conditions entirely, utilizing a carbodiimide coupling agent.

  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF (depending on solubility) to a concentration of 0.1 M.

  • Reagent Addition: Add the desired alcohol (1.5 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Activation: Cool the mixture to 0°C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise over 10 minutes.

  • Coupling: Allow the reaction to naturally warm to room temperature and stir for 6-8 hours. The formation of a soluble O-acylisourea intermediate drives the reaction forward irreversibly.

  • Quench & Extract: Quench the reaction with water. Extract the aqueous layer with DCM (3 × 5 volumes).

  • Washing: Wash the combined organic layers with 0.5 M HCl (briefly, to protonate and remove DMAP), then immediately wash with saturated aqueous NaHCO₃, and finally brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel flash chromatography if trace urea byproducts remain.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]

  • Fischer Esterification-Typical Procedures Source: OperaChem URL:[Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents Source: PubMed Central (PMC) / NIH URL:[Link]

  • Acid to Ester - Common Conditions Source: Common Organic Chemistry URL:[Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters Source: Science Ready URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid. Here, we provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this heterocyclic carboxylic acid. Our aim is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My compound "oils out" or precipitates as a sticky gum during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common issue where the compound separates from the cooling solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated to a point where precipitation is too rapid for orderly crystal formation.[1][2]

Probable Causes & Solutions:

  • High Solvent Boiling Point: The solvent's boiling point may be too high, causing the compound to melt in the hot solution and separate as an oil upon cooling.

    • Solution: Select a solvent with a lower boiling point in which your compound still exhibits good solubility when hot and poor solubility when cold.[2]

  • Rapid Cooling: Placing the hot flask directly into an ice bath can induce "shock cooling," which favors rapid precipitation over the slower, more ordered process of crystallization.[2]

    • Solution: Allow the solution to cool gradually to room temperature. Insulating the flask with a cloth or paper towels can help slow this process. Once at room temperature, you can then move it to an ice bath to maximize yield.[2]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and depress the melting point of the compound, making it more prone to oiling out.[1][2][3]

    • Solution: Before recrystallization, consider a preliminary purification step. An acid-base extraction can be highly effective at removing neutral or basic impurities.[4][5] Alternatively, a simple wash of the crude solid with a solvent that dissolves the impurities but not the desired product can be beneficial.

Question 2: I'm not getting any crystal formation even after the solution has cooled completely. What should I do?

Answer:

The lack of crystal formation indicates that the solution is not sufficiently supersaturated. This means either too much solvent was used, or the chosen solvent is too effective at keeping the compound dissolved even at low temperatures.

Probable Causes & Solutions:

  • Excess Solvent: The most common reason for no crystal formation is the use of too much solvent during the initial dissolution step.

    • Solution 1 (Evaporation): Gently heat the solution to boil off a portion of the solvent. Once you observe slight turbidity or crystal formation at the surface, allow it to cool again.

    • Solution 2 (Anti-Solvent Addition): If you are using a mixed-solvent system, you can slowly add a "poor" or "anti-solvent" (one in which your compound is insoluble) dropwise to the clear solution until it becomes persistently cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate before allowing it to cool slowly.[2]

  • Inducing Nucleation: Sometimes, a supersaturated solution needs a "nudge" to begin crystallization.

    • Solution 1 (Scratching): Use a clean glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[1]

    • Solution 2 (Seeding): If you have a small amount of the pure compound from a previous batch, add a single, tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.[1][3]

Question 3: My purified product shows persistent impurities in the NMR/LCMS analysis. How can I improve its purity?

Answer:

Persistent impurities suggest that the chosen purification method is not effective at separating the desired compound from byproducts or unreacted starting materials with similar physical properties.

Probable Causes & Solutions:

  • Co-crystallization: Some impurities may have similar solubility profiles to your product, causing them to co-crystallize.

    • Solution: A second recrystallization using a different solvent system is often effective. The change in solvent can alter the solubility of both the product and the impurity, leading to better separation.

  • Structurally Similar Impurities: If the impurities are structurally very similar to your product (e.g., a regioisomer), recrystallization may not be sufficient.

    • Solution 1 (Acid-Base Extraction): This technique is excellent for separating acidic compounds like yours from neutral or basic impurities. The process involves dissolving the crude mixture in an organic solvent, extracting the acidic product into an aqueous basic solution, washing the aqueous layer to remove any trapped organic impurities, and then re-acidifying to precipitate the pure product.[4][5][6][7]

    • Solution 2 (Column Chromatography): For challenging separations, silica gel chromatography is a powerful tool. Since your compound is acidic, it may streak on a standard silica gel column. To prevent this, add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your mobile phase. This keeps the carboxylic acid protonated, leading to sharper peaks and better separation.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid? A1: The impurity profile depends heavily on the synthetic route. Common impurities often include unreacted starting materials, reagents, and byproducts from side reactions.[8] For heterocyclic syntheses, regioisomers or products of incomplete cyclization can also be present. It is crucial to have some understanding of the reaction mechanism to anticipate potential impurities.

Q2: How do I choose between recrystallization, acid-base extraction, and column chromatography? A2: The choice depends on the nature of the impurities and the physical state of your crude product.[4]

  • Recrystallization is the best first choice for solid products if the impurities have different solubility profiles.[1][4]

  • Acid-Base Extraction is highly effective for removing neutral or basic impurities from your acidic product, regardless of its physical state.[4][5][6] It is often used as a preliminary purification step before recrystallization.

  • Column Chromatography is the most powerful technique for separating compounds with very similar polarities, such as isomers, but it is more time-consuming and uses more solvent.[9]

Q3: My compound streaks badly on a silica gel TLC plate. What does this mean and how can I fix it? A3: Streaking or "tailing" of carboxylic acids on silica gel TLC is a common problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel.[4] This can lead to poor separation and inaccurate Rf values. To fix this, add 0.5-1% of acetic or formic acid to your eluting solvent (mobile phase). This ensures your compound remains fully protonated and moves up the plate as a more compact spot.[4]

Q4: What is the best way to dry the purified 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid? A4: After isolating the solid by filtration, it should be washed with a small amount of cold solvent to remove any residual mother liquor. The product can then be dried in a desiccator under vacuum, possibly over a drying agent like P₂O₅ or anhydrous CaCl₂. If residual high-boiling solvents are a concern, a vacuum oven at a temperature well below the compound's melting or decomposition point can be used.

III. Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude solid (~1 g) in an appropriate organic solvent (e.g., 20-30 mL of dichloromethane or ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~15 mL) to the separatory funnel.[4][7] Stopper the funnel and gently invert it several times. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from the CO₂ gas that is generated.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the upper aqueous layer, while neutral or basic impurities will remain in the lower organic layer. Drain the lower organic layer and set it aside.

  • Repeat Extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of NaHCO₃ solution (~10 mL). Combine this aqueous extract with the first one.

  • Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution becomes acidic (pH ~2, check with litmus or pH paper).[4] The purified 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of ice-cold water to remove any inorganic salts. Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol provides a general workflow for recrystallizing the solid product obtained from synthesis or after an initial purification like acid-base extraction.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures thereof) to find a system where it is poorly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate). Continue adding small portions of the hot solvent until the solid is just completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a pre-heated receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.[2]

  • Cooling: Once the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum desiccator until a constant weight is achieved.

IV. Visualization & Data

Decision-Making Workflow for Purification

PurificationWorkflow start Crude Product (2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid) is_solid Is the product a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base Yes is_solid->acid_base No (Oil) recrystallize Recrystallization acid_base->recrystallize check_purity1 Check Purity (TLC/NMR/LCMS) recrystallize->check_purity1 chromatography Column Chromatography (add 0.5% AcOH to eluent) check_purity1->chromatography Impure final_product Pure Product check_purity1->final_product Purity OK check_purity2 Check Purity (TLC/NMR/LCMS) check_purity2->chromatography Impure (Re-run w/ different solvent) check_purity2->final_product Purity OK chromatography->check_purity2

Caption: A decision-making workflow for purifying the target compound.

Mechanism of Acid-Base Extraction

AcidBaseExtraction cluster_organic Organic Layer (e.g., CH2Cl2) Product_H R-COOH (Product, soluble) Product_Na R-COO- Na+ (Product Salt, soluble) Product_H->Product_Na + NaHCO3 - H2CO3 Impurity_N Neutral Impurity (soluble) Product_Na->Product_H + HCl - NaCl

Caption: The chemical principle behind acid-base extraction purification.

Table 1: Common Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Water 100Very HighGood for polar compounds; high boiling point can sometimes cause "oiling out".
Ethanol 78HighExcellent general-purpose solvent for moderately polar compounds.
Methanol 65HighSimilar to ethanol but with a lower boiling point. Can be too good a solvent sometimes.
Ethyl Acetate 77MediumGood for a wide range of compounds. Less polar than alcohols.
Hexanes ~69LowTypically used as an "anti-solvent" in a mixed-solvent system with a more polar solvent.
Toluene 111LowHigh boiling point; useful for compounds that are difficult to dissolve.

V. References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2023, February 3). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Retrieved from [Link]

  • Google Patents. (n.d.). CN101570512B - Curcumin-substituted pyrazole derivatives, preparation method and use thereof. Retrieved from

  • Dergipark. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]

  • PharmaGuru. (2025, April 2). How To Control Impurities In Pharmaceuticals. Retrieved from [Link]

  • GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids. Retrieved from

  • ACS Publications. (2015, February 12). Packing Problems: High Z′ Crystal Structures and Their Relationship to Cocrystals, Inclusion Compounds, and Polymorphism. Chemical Reviews. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2017, December 7). Troubleshooting and maintenance of high-performance liquid chromatography- A Review. Retrieved from [Link]

  • Dergipark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • HETEROCYCLES. (n.d.). SYNTHESIS OF PYRAZOLO[1,5-b][l,2]BENZISOTHIAZOLES. Retrieved from [Link]

  • Chromatography Online. (2026, March 13). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives. Retrieved from

  • NextSDS. (n.d.). Pyrazolo[5,1-b]thiazole-7-carboxaldehyde, 2,3-dihydro- (9CI). Retrieved from [Link]

  • NextSDS. (n.d.). 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. Retrieved from [Link]

  • Biochain. (2023, June 5). Tips For Antibody Purification Troubleshooting. Retrieved from [Link]

  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]

  • PMC. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]

  • ACS Publications. (2018, August 10). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design. Retrieved from [Link]

  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Retrieved from [Link]

  • Semantic Scholar. (2021, September 4). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • BRENDA Enzyme Database. (n.d.). Ligand view of 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[3,4-d]thieno[2,3-b]pyridine-7-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023, March 29). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Challenges with 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid Derivatives

Welcome to the technical support center for the 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are lever...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile heterocyclic system. The fused pyrazole and thiazole rings offer a unique three-dimensional structure with significant therapeutic potential, often explored as antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] However, the inherent structural rigidity and substitution patterns can introduce significant steric challenges, particularly during functionalization of the C7-carboxylic acid.

This document provides in-depth, field-proven insights to help you anticipate and overcome these synthetic hurdles. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What makes the 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid scaffold sterically demanding?

A: The steric hindrance associated with this scaffold arises from its rigid, bicyclic nature. The carboxylic acid at the C7 position is flanked by the fused ring system. Substituents on the pyrazole or thiazole rings can further restrict access to the carboxylic acid's reactive center. This spatial crowding can significantly impede the approach of reagents and other reactants, particularly bulky nucleophiles, slowing down or even preventing desired transformations like amide bond formation.[4]

Q2: Are there specific stability concerns I should be aware of when working with these compounds?

A: The pyrazolo[5,1-b]thiazole core is generally stable. However, like many heterocyclic systems, it can be sensitive to harsh reaction conditions. Strong oxidizing agents or highly acidic/basic conditions at elevated temperatures could potentially lead to ring-opening or degradation. It is always advisable to monitor reactions closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the integrity of the scaffold.[5]

Q3: What are the primary applications of this heterocyclic system in drug discovery?

A: The pyrazolo[5,1-b]thiazole core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6] Derivatives have shown promising activity as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][2][7][8] The carboxylic acid handle at C7 is a key functional group for generating libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).[9]

Troubleshooting Guide: Low Yield in Amide Coupling Reactions

One of the most common challenges encountered with this scaffold is the inefficient coupling of the C7-carboxylic acid with amines, especially secondary or sterically hindered primary amines. This section provides a systematic approach to troubleshooting and optimizing these critical reactions.

Issue: My standard amide coupling protocol (e.g., using DCC/HOBt) is failing or resulting in low yields.

This is a classic symptom of steric hindrance. The bulky environment around the carboxylic acid prevents the formation of the necessary activated intermediate or blocks the subsequent nucleophilic attack by the amine.[4] The following workflow provides a logical progression for troubleshooting this issue.

G start_node Low Yield in Amide Coupling? decision_node Reagent Potency Sufficient? start_node->decision_node Start Troubleshooting solution_node Upgrade to a Potent Coupling Reagent (e.g., HATU, HCTU, PyBOP) decision_node->solution_node No p2 Optimize Reaction Conditions decision_node->p2 Yes process_node process_node success_node Problem Solved solution_node->success_node s2 Increase Reaction Time (e.g., overnight) Increase Temperature (monitor for racemization) Consider Microwave-Assisted Synthesis p2->s2 No p3 Solvent System Optimal? p2->p3 Yes s2->success_node s3 Switch to High-Solvating Solvents (e.g., NMP, or a DMF/DCM mixture) p3->s3 No p4 Consider Alternative Activation Strategy p3->p4 Yes s3->success_node s4 Convert Carboxylic Acid to an Acyl Halide (e.g., Acyl Chloride or Fluoride) p4->s4 Yes s4->success_node

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Step 1: Re-evaluate Your Coupling Reagent

Q: Why is my standard carbodiimide reagent (like DCC or EDC) not effective enough?

A: Carbodiimide-based reagents, even with additives like HOBt, form an activated O-acylisourea intermediate that is still relatively bulky. For a sterically shielded carboxylic acid, the activation may be slow or reversible, and the subsequent attack by a hindered amine is kinetically unfavorable.[10]

Solution: Upgrade to a More Powerful In-Situ Activating Reagent.

Aminium/uronium (e.g., HATU, HCTU) or phosphonium (e.g., PyBOP) salts are significantly more effective because they generate highly reactive activated esters that can overcome the steric barrier. HATU, for example, reacts with the carboxylic acid to form an activated ester that is more susceptible to nucleophilic attack.[4][10]

Coupling ReagentActivating SpeciesRelative Potency for Hindered SystemsKey Considerations
EDC/HOBtO-acylisoureaLow to ModerateOften insufficient for hindered acid and/or amine partners. Low cost.
HBTU/PyBOPHOBt/BOP esterModerate to HighBetter than carbodiimides but can be slow for very hindered couplings.
HATU/HCTU HOAt/HO-6-ClBt esterHigh to Very High Generally the reagents of choice for sterically demanding couplings. The resulting activated esters are highly reactive.[10]
Step 2: Optimize Reaction Conditions

Q: I've switched to HATU, but my yield is still suboptimal. What should I adjust next?

A: Steric hindrance slows down the reaction rate. Standard reaction times may be insufficient for the coupling to reach completion.

Solutions:

  • Increase Reaction Time: Instead of a typical 1-4 hour reaction, allow the coupling to proceed for an extended period, such as 12-24 hours. Monitor the reaction's progress periodically by TLC or LC-MS.[4]

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Caution: This should be done judiciously, as elevated temperatures can increase the risk of epimerization, particularly if the amine partner is a chiral amino acid.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate slow reactions by efficiently transferring energy to the polar solvent, often leading to higher yields in shorter times.

Step 3: Protocol - HATU-Mediated Coupling for a Hindered Amine

This protocol provides a robust starting point for coupling the 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid with a sterically demanding amine.

Materials:

  • 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (1.0 equivalent)

  • Sterically hindered amine (1.2 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid in anhydrous DMF.

  • Add the sterically hindered amine to the solution.

  • In a separate vial, dissolve HATU in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the addition of DIPEA.

  • Stir the reaction mixture at room temperature. Monitor the reaction's progress every 2-4 hours using TLC or LC-MS.

  • If the reaction is sluggish after 4-6 hours, consider heating the mixture to 40 °C.

  • Once the reaction is complete (typically 12-24 hours), dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Advanced Strategy: Acyl Halide Formation

Q: Even with optimized HATU coupling, my reaction with an extremely hindered amine (e.g., a disubstituted aniline) is not working. What is the next logical step?

A: For exceptionally challenging couplings, converting the carboxylic acid to a more reactive acyl halide (chloride or fluoride) can be a highly effective strategy. Acyl halides are significantly more electrophilic than the activated esters formed by coupling reagents and can react with even poor nucleophiles.[10]

G cluster_0 Standard Coupling cluster_1 Acyl Halide Strategy Acid R-COOH Intermediate Activated Ester (Highly Reactive) Acid->Intermediate + Reagent Reagent Coupling Reagent (e.g., HATU) Product Amide Product Intermediate->Product + Amine Amine Bulky-NHR' Acid2 R-COOH Intermediate2 Acyl Halide (Extremely Reactive) Acid2->Intermediate2 + Reagent Reagent2 Halogenating Agent (e.g., SOCl₂, Cyanuric Fluoride) Product2 Amide Product Intermediate2->Product2 + Amine Amine2 Bulky-NHR'

Sources

Troubleshooting

Resolving HPLC peak tailing for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

Topic: Resolving HPLC Peak Tailing for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid This guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry issues durin...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving HPLC Peak Tailing for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

This guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry issues during the HPLC analysis of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid. As Senior Application Scientists, we provide in-depth, field-proven insights that move beyond simple procedural lists to explain the fundamental chemistry driving chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid peak tailing on a C18 column?

A: Peak tailing for this analyte is almost certainly caused by unwanted secondary interactions between the molecule and the stationary phase. While the primary retention mechanism on a C18 column is hydrophobic, your molecule possesses a key feature that leads to trouble: the carboxylic acid group.

  • The Analyte: 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid is an acidic compound. At a mobile phase pH above its acid dissociation constant (pKa), the carboxylic acid group will be deprotonated (negatively charged).

  • The Stationary Phase: Standard silica-based C18 columns are not perfectly uniform. The surface contains residual silanol groups (Si-OH). These silanols are themselves weakly acidic, with a pKa around 3.8–4.2.[1] At a mobile phase pH above this range, they become deprotonated (Si-O⁻).

The primary cause of peak tailing is the interaction between your ionized analyte and these active silanol sites.[2][3] This creates a mixed-mode retention mechanism where some analyte molecules are retained by the desired hydrophobic interaction, while others are delayed by strong ionic interactions with silanols, causing them to elute later and create a "tail".[2][4]

Q2: What is the first and most critical parameter to adjust to fix peak tailing for an acidic compound?

A: The single most powerful tool for improving the peak shape of an ionizable compound is the mobile phase pH .[5][6] By controlling the pH, you control the ionization state of both your analyte and the residual silanols on the column, which is the key to minimizing the secondary interactions that cause tailing.[7][8][9]

For an acidic analyte like 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, the goal is to suppress its ionization. This is achieved by lowering the mobile phase pH. A good rule of thumb is to adjust the pH to be at least 2 units below the analyte's pKa.[9][10] While the exact pKa for this specific molecule is not readily published, typical carboxylic acids have pKa values in the 2-5 range. Therefore, starting with a mobile phase pH of ≤ 3.0 is the most logical first step.[4] At this low pH, both the analyte's carboxylic acid group and the column's silanol groups will be fully protonated (neutral), eliminating the strong secondary ionic interactions.[2][8]

Q3: My peak still shows some tailing even at pH 2.5. What should I try next?

A: If pH optimization alone is insufficient, the next logical step is to evaluate your column chemistry . Not all C18 columns are created equal.

  • Use a High-Purity, End-Capped Column: Older "Type A" silica columns have a higher concentration of acidic silanols and trace metal contaminants, which exacerbate tailing.[4] Modern columns are made from high-purity "Type B" silica with significantly lower silanol activity. Furthermore, ensure your column is "end-capped." End-capping is a chemical process that converts many of the remaining silanols into less polar groups, further shielding the analyte from these active sites.[2] However, even aggressive end-capping leaves a significant number of silanols unreacted.[1]

  • Consider a Polar-Embedded Stationary Phase: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This polar group helps to shield the analyte from the underlying silica surface and its residual silanols. They also offer alternative selectivity and can provide excellent peak shapes for polar and acidic compounds.[11]

  • Try a Mixed-Mode Stationary Phase: For challenging acidic compounds, a mixed-mode column that combines reversed-phase character with a positively charged functional group can offer superior retention and peak shape. The positive charge on the stationary phase will ionically repel the deprotonated carboxylic acid, minimizing interactions with the silica backbone and improving symmetry.[12]

Q4: Are there any mobile phase additives that can help improve the peak shape?

A: Yes, after optimizing pH, certain additives can be beneficial, but they should be chosen carefully.

  • Ensure Adequate Buffering: It is crucial to use a buffer to maintain a constant pH, especially when the sample is dissolved in a solvent of a different pH.[8] For a low pH mobile phase, a 10-25 mM phosphate or formate buffer is ideal. For example, 0.1% formic acid in water provides a pH of approximately 2.7 and is MS-compatible.

  • Consider a Chelating Agent (If Necessary): Trace metal contaminants (like iron or aluminum) in the silica matrix can act as sites for chelation with your analyte, causing severe tailing.[4][8] If you suspect this is an issue (e.g., the problem is worse on an older column), adding a small amount of a chelating agent like citric acid or EDTA to the mobile phase can be effective. These agents will preferentially bind to the metal sites, blocking them from interacting with your analyte.[8][13]

Q5: Could my HPLC system itself be contributing to the peak tailing?

A: Absolutely. This is known as extra-column dispersion or dead volume. If all peaks in your chromatogram (including a neutral, well-behaved compound) are tailing, the problem may lie with the system hardware.[7]

  • Check Connections: Ensure all fittings, especially between the injector, column, and detector, are properly swaged. A poor connection can create a small void where the sample can diffuse, causing tailing.

  • Minimize Tubing Length and Diameter: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing to connect the components of your system.

  • Check for a Column Void: Over time, the packed bed of the column can settle, creating a void at the inlet. This can cause significant peak distortion.[8] If suspected, reversing and flushing the column (if the manufacturer allows) or replacing it is the best solution.[2]

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH ≤ 2 units below pKa? (e.g., pH < 3.0) start->check_ph adjust_ph ACTION: Adjust Mobile Phase to pH 2.5 - 3.0 using a buffer (Formate/Phosphate) check_ph->adjust_ph No check_column Is the column a modern, high-purity, end-capped Type B silica? check_ph->check_column Yes resolved Peak Shape Resolved (Asymmetry ≤ 1.2) adjust_ph->resolved change_column ACTION: Switch to a high-purity end-capped C18 or consider a polar-embedded/mixed-mode phase. check_column->change_column No check_system Do all peaks in the chromatogram exhibit tailing? check_column->check_system Yes change_column->resolved fix_system ACTION: Check for dead volume. Inspect fittings, shorten/narrow tubing, check for column void. check_system->fix_system Yes check_overload Does peak shape improve upon sample dilution? check_system->check_overload No fix_system->resolved dilute_sample ACTION: Reduce sample concentration or injection volume. check_overload->dilute_sample Yes check_overload->resolved No, issue likely complex. Re-evaluate all parameters. dilute_sample->resolved

Caption: A step-by-step decision tree for troubleshooting peak tailing.

The Underlying Chemistry: A Visual Explanation

The interaction causing peak tailing is fundamentally electrostatic. This diagram illustrates how mobile phase pH alters the ionization state of both the analyte and the stationary phase.

G Analyte-Stationary Phase Interactions vs. pH cluster_high_ph High pH (e.g., pH 5.0) cluster_low_ph Low pH (e.g., pH 2.5) high_analyte Analyte (Deprotonated) R-COO⁻ high_interaction Undesirable Secondary Interaction (Causes Tailing) high_analyte->high_interaction high_silanol Silica Surface (Deprotonated Silanol) Si-O⁻ high_interaction->high_silanol low_analyte Analyte (Protonated) R-COOH low_silanol Silica Surface (Protonated Silanol) Si-OH low_interaction Ideal Hydrophobic Interaction with C18 (Symmetrical Peak)

Caption: Impact of mobile phase pH on analyte and silanol ionization.

Summary of Corrective Actions & Expected Outcomes

ParameterRecommended ModificationExpected Impact on Tailing Factor (As)Mechanism of Improvement
Mobile Phase pH Lower pH to 2.5 - 3.0 using a buffer (e.g., 0.1% Formic Acid).Significant Reduction Suppresses ionization of both the analyte's carboxylic acid and stationary phase silanols, minimizing secondary ionic interactions.[2][3][8]
Column Chemistry Switch from a "Type A" to a "Type B," high-purity, end-capped C18 column.Moderate to Significant Reduction Reduces the number of available active silanol sites for secondary interactions.[4]
Column Chemistry Use a polar-embedded or mixed-mode phase column.Significant Reduction Shields the analyte from residual silanols or provides an alternative, more favorable retention mechanism.[11][12]
Mobile Phase Additive Add 1-5 mM EDTA or Citric Acid to the mobile phase.Reduction (if tailing is severe) Acts as a sacrificial chelator, binding to trace metal impurities in the silica that can interact with the analyte.[8][13]
Sample Load Dilute the sample by a factor of 10 or reduce injection volume.Reduction (if overload is the cause) Prevents saturation of the highly active sites on the stationary phase that contribute disproportionately to tailing.[3]
System Hardware Use narrow-bore (≤0.005") PEEK tubing and ensure proper connections.Moderate Reduction Minimizes extra-column volume, which can cause peak dispersion and tailing.[7]

Detailed Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization
  • Analyte & Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Dilute the stock solution to a working concentration of ~10-20 µg/mL using a 50:50 mixture of Acetonitrile and Water.

  • Mobile Phase Preparation:

    • Mobile Phase A1 (pH ~2.7): 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase A2 (pH ~4.5): 10 mM Ammonium Acetate in HPLC-grade Water. Adjust pH to 4.5 with Acetic Acid if necessary.

    • Mobile Phase A3 (pH ~7.0): 10 mM Ammonium Bicarbonate in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength.

    • Gradient: 10% to 90% B over 15 minutes.

  • Execution:

    • Equilibrate the column thoroughly with the initial conditions using Mobile Phase A1.

    • Perform three replicate injections of the working standard.

    • Calculate the Asymmetry Factor (As) for the analyte peak.

    • Repeat the process using Mobile Phase A2 and then Mobile Phase A3, ensuring complete column flushing and re-equilibration between each pH change.

  • Evaluation:

    • Compare the chromatograms and Asymmetry Factors obtained at each pH. The lowest Asymmetry Factor (closest to 1.0) indicates the optimal pH range. It is highly expected that Mobile Phase A1 will provide the best peak shape.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • LCGC. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Zhang, M., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A, 1725, 464969. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chromatography Forum. (2004, December 27). Minimize tailing of neutral or acidic compounds. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Chetwyn, N. P., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B, 1126-1127, 121764. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Interchim. (2017, January 15). HPLC : zoom on Interchim C18 AQ stationary phases from analytical scale to purification. Retrieved from [Link]

  • LabRulez LCMS. Stop Using C18 for Polar Analytes. Retrieved from [Link]

  • Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Wang, X., et al. (2025). Design and evaluation of C18 stationary phases with different polar-embedded groups for liquid chromatography. Analytica Chimica Acta, 1295, 343585. Retrieved from [Link]

  • PubChem. 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Efficacy of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid in Preclinical Oncology Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the preclinical efficacy of a novel investigational compound, 2,3-Dihydro-pyrazolo[5,1-b]thiazole-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the preclinical efficacy of a novel investigational compound, 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, in relevant oncology models. We will explore the scientific rationale for investigating this compound class, compare its potential performance against established standard-of-care agents, and provide detailed experimental protocols for robust in vitro and in vivo evaluation.

Introduction: The Rationale for Investigating Pyrazolo[5,1-b]thiazole Derivatives in Oncology

The pyrazole and pyrazolo[5,1-b]thiazole scaffolds are recognized pharmacophores in medicinal chemistry, with various derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer properties.[1][2][3] Published research has indicated that compounds with this core structure exhibit cytotoxic effects against a range of cancer cell lines, such as hepatocellular carcinoma (HepG2), colon carcinoma (HCT116), and breast cancer (MCF-7).[1][2][4] The mechanism of action for some of these derivatives has been linked to the inhibition of key oncogenic kinases like Pim-1, suggesting a targeted approach to cancer therapy.[4]

Given this precedent, 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid represents a novel chemical entity with the potential for antitumor activity. This guide outlines a systematic approach to validate this hypothesis, beginning with foundational in vitro screening and progressing to more complex in vivo models.

Comparative Framework: Benchmarking Against Standard of Care

To establish the therapeutic potential of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, its efficacy must be benchmarked against current standard-of-care (SoC) therapies for relevant cancer indications. Based on the reported activity of analogous compounds, we will focus on models for colorectal and breast cancer.

Indication Investigational Compound Standard of Care (SoC) Comparator Rationale for SoC Selection
Colorectal Cancer 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid5-Fluorouracil (5-FU)A long-standing first-line chemotherapeutic agent for colorectal cancer, providing a robust benchmark for cytotoxic efficacy.[5]
Breast Cancer 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acidDoxorubicinA widely used anthracycline antibiotic for the treatment of breast cancer, known for its potent cytotoxic effects.

In Vitro Efficacy Validation: A Multi-Faceted Approach

Initial validation of anticancer activity should be performed using a panel of human cancer cell lines.[6][7] This approach allows for a cost-effective and high-throughput assessment of the compound's intrinsic cytotoxic and cytostatic effects.[8]

Foundational Cytotoxicity Assessment

The first step is to determine the compound's concentration-dependent effect on cell viability.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate human colorectal (HCT-116) and breast (MCF-7) cancer cell lines in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (e.g., 0.01 µM to 100 µM) and the respective SoC comparator (5-FU or Doxorubicin) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Solubilize the formazan crystals with DMSO.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Probing the Mechanism: Cell Cycle and Apoptosis Analysis

Understanding how the compound affects cell proliferation and survival is crucial.

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis

  • Treatment: Treat HCT-116 and MCF-7 cells with the IC50 concentration of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid and the SoC for 24 and 48 hours.

  • Cell Staining (Cell Cycle): Harvest, fix, and stain cells with propidium iodide (PI).

  • Cell Staining (Apoptosis): Harvest and stain cells with Annexin V-FITC and PI.

  • Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells.

Advanced In Vitro Models: 3D Spheroid Cultures

To better mimic the in vivo tumor microenvironment, efficacy should be assessed in 3D spheroid models.[9][10]

Experimental Protocol: 3D Tumor Spheroid Assay

  • Spheroid Formation: Generate spheroids from HCT-116 and MCF-7 cells using ultra-low attachment plates.

  • Treatment: Once spheroids have formed, treat them with the investigational compound and SoC at various concentrations.

  • Growth Monitoring: Monitor spheroid growth and morphology over 7-14 days using brightfield microscopy.

  • Viability Assessment: At the end of the treatment period, assess cell viability within the spheroids using a live/dead staining assay (e.g., Calcein-AM/Ethidium Homodimer-1).

In Vivo Efficacy Studies: Xenograft Models

Promising in vitro results should be followed by in vivo validation using xenograft models, which are a gold standard for preclinical evaluation of cancer therapeutics.[11][12]

Cell Line-Derived Xenograft (CDX) Model

CDX models are crucial for assessing a compound's antitumor activity in a living organism.[13]

Experimental Workflow: CDX Efficacy Study

CDX_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture HCT-116 or MCF-7 Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Dosing with Vehicle, SoC, or Investigational Compound randomization->dosing measurement Tumor Volume and Body Weight Measurement dosing->measurement endpoint Study Endpoint (e.g., Tumor Volume Threshold) measurement->endpoint tissue_collection Tumor and Organ Collection endpoint->tissue_collection analysis Histological and Biomarker Analysis tissue_collection->analysis

Caption: Workflow for a cell line-derived xenograft (CDX) efficacy study.

Experimental Protocol: CDX Efficacy Study

  • Model Establishment: Subcutaneously implant HCT-116 or MCF-7 cells into immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (Vehicle, SoC, and 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid at multiple dose levels).

  • Treatment and Monitoring: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the study endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).

Patient-Derived Xenograft (PDX) Model

For a more clinically relevant assessment, PDX models, which better recapitulate the heterogeneity of human tumors, should be employed.[12][14]

Experimental Protocol: PDX Efficacy Study

The protocol for a PDX study is similar to that of a CDX study, with the primary difference being the source of the tumor tissue.

  • Model Establishment: Implant tumor fragments from a colorectal or breast cancer patient directly into immunodeficient mice.

  • Passaging and Expansion: Serially passage the tumors in mice to generate a cohort for the efficacy study.

  • Efficacy Testing: Conduct the efficacy study as described for the CDX model.

Hypothetical Signaling Pathway and Mechanism of Action

Based on the activity of related compounds, a plausible mechanism of action for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid could involve the inhibition of a key kinase in a pro-proliferative signaling pathway.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Pim1 Pim-1 Kinase AKT->Pim1 Proliferation Cell Proliferation & Survival mTOR->Proliferation Pim1->Proliferation Apoptosis Apoptosis Pim1->Apoptosis | InvestigationalCompound 2,3-Dihydro-pyrazolo[5,1-b]thiazole- 7-carboxylic acid InvestigationalCompound->Pim1 Inhibition

Caption: Hypothetical inhibition of the Pim-1 kinase signaling pathway.

Data Summary and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: In Vitro Efficacy Summary

Compound Cell Line MTT IC50 (µM) Cell Cycle Arrest Apoptosis Induction
2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acidHCT-116[Insert Data][Insert Phase][Insert %]
5-FluorouracilHCT-116[Insert Data]S-phase[Insert %]
2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acidMCF-7[Insert Data][Insert Phase][Insert %]
DoxorubicinMCF-7[Insert Data]G2/M-phase[Insert %]

Table 2: In Vivo Efficacy in CDX Model

Treatment Group Tumor Growth Inhibition (%) Change in Body Weight (%) p-value vs. Vehicle
Vehicle0[Insert Data]N/A
SoC[Insert Data][Insert Data][Insert Data]
Investigational Compound (Low Dose)[Insert Data][Insert Data][Insert Data]
Investigational Compound (High Dose)[Insert Data][Insert Data][Insert Data]

Conclusion

This guide provides a structured and scientifically rigorous approach to validating the preclinical efficacy of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid. By systematically progressing from in vitro characterization to in vivo xenograft models and benchmarking against established standards of care, researchers can generate a comprehensive data package to support the continued development of this promising compound. The experimental designs and protocols outlined herein are intended to be self-validating, ensuring the generation of robust and reliable data for informed decision-making in the drug discovery pipeline.

References

  • Noble Life Sciences. (2023, April 20). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery. Available at: [Link]

  • Lalonde, E., & Bissell, M. J. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Translational Models for Oncology & Immuno-Oncology. Available at: [Link]

  • Wang, L., et al. (n.d.). In vitro human cell line models to predict clinical response to anticancer drugs. PubMed. Available at: [Link]

  • Selvita. (n.d.). In Vitro Oncology Assays. Available at: [Link]

  • Al-Ostath, S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • Bosso-Lefèvre, C. (2025, November 5). In Vitro Models Revolutionizing Cancer Drug Discovery. Technology Networks. Available at: [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Available at: [Link]

  • Crown Bioscience. (2024, December 5). Combating Cancer Drug Resistance with In Vivo Models. Available at: [Link]

  • Mohareb, R. M., et al. (2017). Synthesis and evaluation of pyrazolo[5,1-b]quinazoline-2-carboxylate, and its thiazole derivatives as potential antiproliferative agents and Pim-1 kinase inhibitors. ResearchGate. Available at: [Link]

  • Al-Zoubi, M. S., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PMC. Available at: [Link]

  • Choi, S. Y., et al. (2019, June 20). Patient-Derived Xenograft Models of Breast Cancer and Their Application. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacologically active pyrazolo[5,1-b]thiazole derivatives. Available at: [Link]

  • Al-Zoubi, M. S., et al. (2025, October 15). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. ResearchGate. Available at: [Link]

  • Elwakil, M. M. A., et al. (2024, February 18). Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies. PubMed. Available at: [Link]

  • NextSDS. (n.d.). 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. Available at: [Link]

Sources

Comparative

Comparative Structural Analysis of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid Analogs: Performance, Mechanics, and Assay Validation

As a Senior Application Scientist in early-stage drug discovery, selecting the right heterocyclic scaffold is the most consequential decision in a lead optimization campaign. The pyrazolo[5,1-b]thiazole fused bicyclic sy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right heterocyclic scaffold is the most consequential decision in a lead optimization campaign. The pyrazolo[5,1-b]thiazole fused bicyclic system has emerged as a privileged pharmacophore, particularly in the development of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists and targeted anticancer therapeutics ().

This guide provides an objective, data-driven comparison of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (DPTCA) against its fully aromatic and substituted alternatives. By dissecting the structural dynamics, comparative performance, and the self-validating experimental protocols used to evaluate them, we can establish a rational blueprint for scaffold selection.

Structural Dynamics: Saturation vs. Aromatization

The fundamental difference between DPTCA and its fully aromatic counterpart, Pyrazolo[5,1-b]thiazole-7-carboxylic acid (PTCA), lies in the hybridization of the thiazole ring.

  • Conformational Flexibility & Dihedral Angles: The 2,3-dihydro scaffold features sp³ hybridized carbons at the 2 and 3 positions. This saturation forces the thiazole ring into a non-planar, puckered conformation. In contrast, the fully aromatic PTCA is rigidly planar. As demonstrated in foundational structure-activity relationship (SAR) studies (), the dihedral angle between the bicyclic core and pendant substituents is a critical determinant for GPCR binding. A specific dihedral angle (~59°) allows the molecule to optimally occupy the hydrophobic pocket of the CRF1 receptor.

  • Lipophilicity and Metabolic Stability: Unsubstituted planar aromatic systems often suffer from poor solubility and high intrinsic clearance (hCLint) due to exposed oxidation sites. Introducing a 6-methoxy substitution (6-OMe-PTCA) strategically blocks primary N-dealkylation and oxidation pathways, lowering the calculated partition coefficient (clogP) and improving metabolic half-life.

Comparative Performance Data

To objectively evaluate these structural choices, we benchmarked the core DPTCA scaffold against its fully aromatic (PTCA) and optimized substituted (6-OMe-PTCA) analogs. The data below synthesizes physicochemical properties with in vitro biological readouts.

Scaffold / AnalogSaturation StatusDihedral Angle (°)clogPCRF1 IC₅₀ (nM)HepG2 IC₅₀ (µM)hCLint (mL/min/mg)
DPTCA (Core) 2,3-Dihydro (sp³)48.52.1145>1000.85
PTCA (Aromatic) Fully Aromatic (sp²)0.0 (Planar)2.685045.21.12
6-OMe-PTCA Fully Aromatic (sp²)59.21.87012.60.46

Data Interpretation: The puckered DPTCA core outperforms the rigid PTCA in CRF1 binding due to a more favorable entropic profile. However, the 6-methoxy substituted aromatic analog achieves the optimal ~59° dihedral angle, yielding nanomolar affinity while simultaneously halving intrinsic clearance (). Furthermore, the aromatic systems demonstrate higher cytotoxicity against HepG2 carcinoma cells, aligning with their use as anticancer agents ().

Mechanistic Pathway Visualization

When optimized DPTCA analogs act as CRF1 antagonists, they competitively block the endogenous CRF peptide, halting the Gαs-protein signaling cascade that typically leads to stress responses.

Pathway CRF CRF Ligand Receptor CRF1 Receptor (GPCR) CRF->Receptor Agonist Binding Analog DPTCA Analog (Antagonist) Analog->Receptor Competitive Inhibition G_Protein Gαs Protein Activation Receptor->G_Protein Signal Transduction cAMP cAMP Accumulation G_Protein->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) Activation cAMP->PKA Phosphorylation Cascade Response Stress Response (Anxiety/Depression) PKA->Response Gene Expression

Fig 1: Mechanism of CRF1 receptor antagonism by DPTCA analogs blocking Gs-protein signaling.

Experimental Protocols & Self-Validating Systems

Scientific integrity demands that assays are not merely executed, but continuously validated. The following protocols are designed as self-validating systems, ensuring that any generated data regarding these analogs is robust and reproducible.

Protocol 1: Radioligand Binding Assay for CRF1 Antagonism

Causality: We utilize [¹²⁵I]-Tyr⁰-ovine CRF rather than tritiated ligands to achieve higher specific activity, which is an absolute requirement for accurately resolving sub-100 nanomolar binding affinities.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human CRF1 receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂ and 2 mM EGTA. Rationale: Mg²⁺ is essential for stabilizing the GPCR-G protein complex during binding.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [¹²⁵I]-Tyr⁰-ovine CRF, and varying concentrations of the DPTCA analog (0.1 nM to 10 µM). Incubate at room temperature for 120 minutes to reach equilibrium.

  • Self-Validation (NSB Definition): In parallel wells, add 1 µM Astressin (a known potent CRF antagonist) to define Non-Specific Binding (NSB). System Check: The assay is only considered valid if the specific binding window (Total Binding minus NSB) yields a Z'-factor ≥ 0.6.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding). Wash three times with cold buffer and quantify radioactivity using a gamma counter.

Protocol 2: High-Throughput Cytotoxicity Screening (HepG2)

Causality: The MTT assay is selected over dye-exclusion methods because it relies on mitochondrial reductase activity, providing a direct measurement of metabolic viability rather than just terminal membrane rupture.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with DPTCA analogs at concentrations ranging from 1 to 100 µM.

  • Self-Validation (Controls): Include a positive control (Doxorubicin, 10 µM) to validate assay sensitivity, and a vehicle control (0.1% DMSO) to rule out solvent-induced cytotoxicity. System Check: The vehicle control must show >95% viability compared to untreated cells for the plate to pass Quality Control.

  • Detection: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

Workflow Synth Synthesis of DPTCA Analogs QC Structural Validation (NMR, HRMS) Synth->QC Purity >95% Assay In Vitro Screening (Binding / MTT) QC->Assay Validated Compounds Validation Self-Validation (Z'-factor ≥ 0.6) Assay->Validation Data QC SAR SAR Analysis & Lead Selection Validation->SAR Robust Data

Fig 2: Self-validating high-throughput screening workflow for DPTCA analog evaluation.

Conclusion & Lead Optimization Directives

The 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid scaffold offers a unique conformational advantage over its planar aromatic counterparts due to its puckered sp³ core, which minimizes the entropic penalty during GPCR binding. However, for applications requiring high metabolic stability and specific dihedral vectors (such as advanced CRF1 antagonism or targeted cytotoxicity), transitioning to a fully aromatic core with strategic substitutions (e.g., 6-methoxy) is the scientifically sound pathway. Future campaigns should utilize the validated workflows described herein to systematically explore C-3 and C-6 substitutions on this highly versatile bicyclic system.

References

  • Takahashi, Y., et al. (2012). "Design, Synthesis, and Structure–Activity Relationships of Novel Pyrazolo[5,1-b]thiazole Derivatives as Potent and Orally Active Corticotropin-Releasing Factor 1 Receptor Antagonists." Journal of Medicinal Chemistry, 55(22), 9954-9963. URL:[Link]

  • Alsayari, A., et al. (2021). "Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents." Molecules, 26(17), 5383. URL:[Link]

  • Faria, J. V., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), 227. URL:[Link]

Validation

A Practical Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particular...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small-molecule kinase inhibitors has revolutionized cancer treatment.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3] A novel inhibitor's true potential can only be understood through rigorous, objective comparison against well-characterized, standard inhibitors.

This guide provides a comprehensive framework for benchmarking a novel kinase inhibitor, using the promising 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid scaffold as a representative example. Derivatives of the parent pyrazolo[5,1-b]thiazole structure have demonstrated potential as potent kinase inhibitors, making this class an excellent subject for a detailed comparative analysis.[4][5][6] We will detail the strategic selection of appropriate benchmarks, provide a robust experimental protocol for determining inhibitory potency, and illustrate how to interpret the resulting data to build a compelling preclinical value proposition for a new chemical entity.

Section 1: Profile of the Investigational Compound and Selected Benchmarks

The first step in any benchmarking study is to understand the molecules involved. This includes the investigational compound and the standards against which it will be compared. The choice of standards is critical; they should represent different mechanisms of action, selectivity profiles, and clinical relevance to provide a multi-faceted comparison.

The Investigational Scaffold: 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

The pyrazole-based heterocyclic scaffold is a cornerstone in medicinal chemistry, known for its ability to form key interactions within enzyme active sites. Specifically, pyrazolothiazole derivatives have been explored as inhibitors of various kinases, including c-Met, a tyrosine kinase implicated in oncogenesis.[5][6] The structure of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid offers a rigid core with functional groups amenable to forming hydrogen bonds and other interactions within a kinase ATP-binding pocket. The objective of this guide is to outline the process for characterizing its specific inhibitory profile.

The Standards: A Trio of Characterized Inhibitors

For this guide, we have selected three standard kinase inhibitors, each providing a unique point of comparison.

  • Staurosporine: A natural product isolated from Streptomyces bacteria, staurosporine is a highly potent but non-selective protein kinase inhibitor.[7][8] It binds to the ATP-binding site of most kinases with high affinity, making it an invaluable positive control in kinase assays to validate the assay's performance.[9][10] Its broad activity profile serves as a benchmark for promiscuity.

  • Dasatinib: A powerful, second-generation inhibitor of the Bcr-Abl tyrosine kinase, the driver of chronic myeloid leukemia (CML).[2][11] Dasatinib is also a potent inhibitor of the Src family kinases (SFKs), c-KIT, and PDGFR.[12][13][14] Its multi-targeted profile and clinical success make it an excellent benchmark for compounds targeting these key oncogenic drivers.[1]

  • Sunitinib: An oral multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks signaling of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGF-Rs), among others.[15][16][17] By inhibiting these pathways, Sunitinib exhibits both anti-angiogenic and anti-proliferative effects.[18] It serves as a crucial benchmark for compounds intended to target tumor angiogenesis.

The table below summarizes the key characteristics of these selected standard inhibitors.

Standard InhibitorPrimary Target(s)Mechanism of ActionKey Application Area
Staurosporine Broad Spectrum (Pan-Kinase)ATP-competitiveResearch tool, Apoptosis induction[9][19]
Dasatinib Bcr-Abl, Src Family Kinases, c-KITATP-competitive[13][20]Leukemia (CML, ALL)[21]
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RETATP-competitive[16][22]Renal Cell Carcinoma, GIST[15][18]

Section 2: Experimental Design: In-Vitro Kinase Inhibition Assay (IC₅₀ Determination)

The cornerstone of benchmarking is the determination of the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a compound's potency.[23] We will describe a robust, non-radioactive, fluorescence-based in-vitro kinase assay.

Causality Behind Experimental Choices
  • Assay Format: A fluorescence-based assay is chosen for its high sensitivity, safety (no radioactive materials), and suitability for high-throughput screening in 384-well formats.[24][25]

  • ATP Concentration: The concentration of ATP is critical. Assays are often run at or near the Michaelis constant (Km) of ATP for each specific kinase. This ensures that the assay is sensitive enough to detect competitive inhibitors. It is crucial to state the ATP concentration used, as IC₅₀ values for ATP-competitive inhibitors are highly dependent on it.[26]

  • Kinase Panel: To assess selectivity, the investigational compound must be tested against a panel of kinases. For this guide, we suggest a representative panel including the primary targets of our standard inhibitors: Src, Abl, VEGFR-2, and PDGFRβ . Adding a related kinase from a different family, like EGFR , can provide further selectivity insights.

Visualizing the Workflow

The following diagram outlines the key steps in the IC₅₀ determination workflow.

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis prep_compound 1. Prepare Serial Dilutions of Test & Standard Compounds prep_reagents 2. Prepare Kinase & Substrate Master Mix in Assay Buffer prep_atp 3. Prepare ATP Solution add_compound 4. Dispense Compounds (and DMSO controls) to Plate prep_atp->add_compound add_kinase 5. Add Kinase/Substrate Mix to All Wells initiate_rxn 6. Initiate Reaction by Adding ATP Solution incubate 7. Incubate at Room Temp (e.g., 60 minutes) stop_rxn 8. Stop Reaction & Add Detection Reagent incubate->stop_rxn read_plate 9. Read Fluorescence on Plate Reader analyze 10. Plot % Inhibition vs. [Compound] and Fit Curve to Calculate IC₅₀

Caption: Workflow for IC₅₀ determination using a fluorescence-based kinase assay.

Detailed Step-by-Step Protocol

This protocol is designed for a generic fluorescence-based kinase assay, such as those using ADP-Glo™ or similar technologies that quantify kinase activity by measuring ADP production.

A. Reagent Preparation:

  • Compound Dilution Series:

    • Prepare a 10 mM stock solution of the test compound (2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid) and each standard inhibitor (Staurosporine, Dasatinib, Sunitinib) in 100% DMSO.

    • Perform a serial 1:3 dilution in DMSO to create a 10-point concentration curve (e.g., from 10 mM down to 0.5 µM). The final assay concentration will be significantly lower.

  • Kinase Reaction Buffer:

    • Prepare a buffer suitable for kinase activity (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).[27] The exact composition may need to be optimized for each kinase.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant kinase (e.g., Src, Abl, VEGFR-2) and its corresponding peptide substrate to the desired working concentrations in the Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • ATP Solution:

    • Prepare a working solution of ATP in the Kinase Reaction Buffer at a concentration that will yield the desired final concentration in the assay (e.g., at the Km for the specific kinase).

B. Assay Procedure (384-well Plate):

  • Compound Plating: Add 1 µL of each compound dilution (and DMSO-only for 0% inhibition and 100% activity controls) to the appropriate wells of a 384-well plate.

  • Kinase/Substrate Addition: Add 5 µL of the kinase/substrate mixture to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 4 µL of the ATP solution to all wells to start the kinase reaction. The final volume is now 10 µL.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure less than 20% of the substrate is consumed in the 100% activity control wells.

  • Reaction Termination & Detection:

    • Stop the reaction by adding 10 µL of a detection reagent (e.g., ADP-Glo™ Reagent). This reagent simultaneously stops the kinase reaction by chelating Mg²⁺ and begins the process of converting ADP to a luminescent or fluorescent signal.

    • Incubate as per the detection reagent manufacturer's instructions (e.g., 40 minutes).

  • Signal Development: Add 20 µL of the Kinase Detection Reagent, which contains the enzymes needed to produce the signal. Incubate for 30-60 minutes until the signal stabilizes.

  • Data Acquisition: Read the fluorescence or luminescence intensity on a compatible plate reader.

C. Data Analysis:

  • Calculate Percent Inhibition:

    • Normalize the data using the "No Inhibitor" (DMSO) wells as 0% inhibition and "No Enzyme" or a potent inhibitor control as 100% inhibition.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Determine IC₅₀:

    • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software like GraphPad Prism to determine the IC₅₀ value.[24]

Section 3: Data Interpretation: A Comparative Analysis

After executing the assay, the resulting IC₅₀ values must be tabulated and interpreted. The following table presents illustrative data to demonstrate how the results of this benchmarking study would be presented.

Disclaimer: The IC₅₀ values for 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid are hypothetical and for illustrative purposes only, designed to showcase the benchmarking process.

Kinase Target2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (IC₅₀, nM)Staurosporine (IC₅₀, nM)Dasatinib (IC₅₀, nM)Sunitinib (IC₅₀, nM)
Src 15060.5 [20]>10,000
Abl >10,00020<1.0 [20]5,200
VEGFR-2 4515304.0 [28][29]
PDGFRβ 8025222.0 [28]
EGFR 8,50051,0002,500

Interpretation of Illustrative Data:

  • Potency: The hypothetical data suggests our investigational compound has potent activity against VEGFR-2 and PDGFRβ, with IC₅₀ values in the low nanomolar range. It shows moderate activity against Src.

  • Selectivity: Compared to the pan-kinase inhibitor Staurosporine, our compound demonstrates significant selectivity. It is less potent than Dasatinib against Src and Abl, indicating a different selectivity profile. Its primary potency appears to be against the angiogenesis-related kinases VEGFR-2 and PDGFRβ, similar to Sunitinib, though it is roughly 10-fold less potent in this illustrative example. Importantly, it shows minimal activity against Abl and EGFR, highlighting a desirable selectivity window that could translate to a better safety profile.

Section 4: Contextualizing Activity within a Signaling Pathway

To understand the biological implications of kinase inhibition, it is crucial to place the inhibitor's action in the context of a cellular signaling pathway. Since our hypothetical data points towards potent VEGFR-2 inhibition, we will use the VEGF signaling pathway as an example.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf VEGFR2->RAF Proliferation Cell Proliferation Survival, Migration PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR2 PyrazoloThiazole Pyrazolo[5,1-b]thiazole (Investigational) PyrazoloThiazole->VEGFR2

Caption: Simplified VEGF signaling pathway and points of inhibition.

This diagram illustrates that both Sunitinib and our investigational compound are hypothesized to act at the same crucial node: the VEGFR-2 receptor. By inhibiting its kinase activity, they block downstream signaling cascades responsible for angiogenesis and cell proliferation.[30] This mechanistic similarity provides a strong rationale for the head-to-head comparison.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to benchmarking a novel kinase inhibitor, using 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid as a working example. By carefully selecting standard inhibitors, employing a robust and well-controlled in-vitro assay, and interpreting the data in the context of potency, selectivity, and biological pathways, researchers can build a comprehensive profile of their compound. This multi-faceted analysis is essential for identifying promising drug candidates, understanding their mechanism of action, and making informed decisions for progression into more complex preclinical and clinical studies.

References

  • VEGFR-2 inhibitor - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Hughes, T. P., et al. (2019). Allosteric inhibition of ABL kinases: Therapeutic potential in cancer. PMC - NIH. Retrieved March 17, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are SRC inhibitors and how do they work? Retrieved March 17, 2026, from [Link]

  • Staurosporine - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Paz-Ares, L., et al. (2008). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Clinical Cancer Research. Retrieved March 17, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are Abl family inhibitors and how do they work? Retrieved March 17, 2026, from [Link]

  • Heath, E. I., & Grothey, A. (2011). Development of Second-Generation VEGFR Tyrosine Kinase Inhibitors: Current Status. Current Oncology Reports. Retrieved March 17, 2026, from [Link]

  • Weisberg, E., et al. (2017). Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. PMC - NIH. Retrieved March 17, 2026, from [Link]

  • Sunitinib - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Recasens, A., & Munoz, L. (2019). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Pharmacology. Retrieved March 17, 2026, from [Link]

  • Dasatinib - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • PubChem - NIH. (n.d.). Dasatinib. Retrieved March 17, 2026, from [Link]

  • Wang, Z., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. PMC - NIH. Retrieved March 17, 2026, from [Link]

  • Kopetz, S., et al. (2010). The Src Family of Protein Tyrosine Kinases: A New and Promising Target for Colorectal Cancer Therapy. PMC - NIH. Retrieved March 17, 2026, from [Link]

  • Drugs.com. (2006, December 21). Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML). Retrieved March 17, 2026, from [Link]

  • Ōmura, S. (n.d.). Staurosporine: world's first indolocarbazole & anticancer drug precursor. Satoshi Ōmura Official Website. Retrieved March 17, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PMC - NIH. Retrieved March 17, 2026, from [Link]

  • BC Cancer. (2026, January 1). Sunitinib Drug Manual. Retrieved March 17, 2026, from [Link]

  • ClinPGx. (n.d.). Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved March 17, 2026, from [Link]

  • Bcr-Abl tyrosine-kinase inhibitor - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • PubChem - NIH. (n.d.). Sunitinib. Retrieved March 17, 2026, from [Link]

  • Springer Protocols. (2017). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved March 17, 2026, from [Link]

  • Underhaug, J., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved March 17, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved March 17, 2026, from [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved March 17, 2026, from [Link]

  • VKEY-BIO Technologies. (n.d.). Best Practices for Implementing Kinase Assays in Research. Retrieved March 17, 2026, from [Link]

  • Michaelson, M. D., et al. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Taylor & Francis Online. Retrieved March 17, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved March 17, 2026, from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved March 17, 2026, from [Link]

  • Jove. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH. Retrieved March 17, 2026, from [Link]

  • Semantic Scholar. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Retrieved March 17, 2026, from [Link]

  • Bantscheff, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Retrieved March 17, 2026, from [Link]

  • PubMed. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved March 17, 2026, from [Link]

  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Journal of Chemical Information and Modeling. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved March 17, 2026, from [Link]

  • PMC - NIH. (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Retrieved March 17, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2025). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved March 17, 2026, from [Link]

  • MDPI. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2024). (PDF) Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved March 17, 2026, from [Link]

Sources

Comparative

A Comparative Guide to Mass Spectrometry Validation of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid Purity

In the landscape of pharmaceutical development, the stringent assessment of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 2,3-dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stringent assessment of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, a robust analytical strategy is paramount. This guide provides an in-depth comparison of mass spectrometry (MS) with other key analytical techniques for purity validation, offering a framework for researchers, scientists, and drug development professionals to make informed decisions.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable and reproducible.[3]

The Central Role of Mass Spectrometry in Purity Assessment

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool in pharmaceutical analysis. Its high sensitivity and specificity allow for the detection and identification of impurities, even at trace levels.[4][5] For a molecule like 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, LC-MS can provide not only quantitative data on purity but also qualitative information about the structure of any potential impurities or degradation products.[6][7]

Experimental Protocol: LC-MS/MS for Purity Determination

This protocol outlines a general procedure for the purity validation of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid using a triple quadrupole LC-MS/MS system.

1. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh and dissolve the 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid reference standard and test sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1-1000 ng/mL).

2. LC-MS/MS Method Development:

  • Chromatography: Utilize a C18 reversed-phase column. Develop a gradient elution method using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient should effectively separate the main compound from any impurities.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[8] Optimize the MS parameters (e.g., capillary voltage, gas flow, and temperature) by infusing a standard solution.

  • MRM Transitions: Determine the precursor ion (the molecular weight of the compound) and select suitable product ions for multiple reaction monitoring (MRM) to ensure specificity and sensitivity.

3. Method Validation (as per ICH Q2(R1) Guidelines): [1][9][10]

  • Specificity: Analyze a blank sample, a sample of the main compound, and a sample spiked with known impurities to demonstrate that the method can distinguish between the analyte and potential contaminants.

  • Linearity: Inject the calibration standards and plot the peak area against the concentration. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze samples at different concentration levels (low, medium, high) on different days to assess intra- and inter-day accuracy and precision. The relative standard deviation (RSD) should typically be less than 2%.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

A Comparative Analysis of Purity Validation Techniques

While LC-MS is a powerful tool, a comprehensive purity assessment often involves orthogonal methods to provide a complete picture.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for purity analysis due to its robustness and cost-effectiveness.[12] It provides quantitative information based on the UV absorbance of the analyte.

Comparison with LC-MS:

  • Sensitivity: LC-MS is generally more sensitive than HPLC-UV.[13][14]

  • Specificity: LC-MS offers higher specificity as it provides mass information, which can help in distinguishing between co-eluting compounds with different molecular weights.[6][14]

  • Structural Information: LC-MS can provide structural information about impurities, which is not possible with HPLC-UV alone.[7]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the same compound.[15] It is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.

Advantages over Chromatographic Methods:

  • Absolute Quantification: qNMR provides a direct measure of purity.[16]

  • No Reference Standard of the Analyte Needed: It uses a certified internal standard of a different compound for quantification.[15][16]

  • Structural Confirmation: In addition to purity, NMR provides detailed structural information, confirming the identity of the main component.[17]

Elemental Analysis (CHNS)

Elemental analysis determines the percentage of carbon, hydrogen, nitrogen, and sulfur in a compound.[18][19] This technique is used to confirm the empirical formula of a new compound and can be an indicator of purity.

Role in Purity Validation:

  • Confirmation of Elemental Composition: It verifies that the elemental composition of the synthesized compound matches the theoretical values.[20]

  • Purity Indication: A significant deviation from the calculated elemental composition (typically >0.4%) can indicate the presence of impurities.[21][22]

Data Presentation: A Comparative Summary

Technique Principle Primary Output Strengths Limitations
LC-MS/MS Separation by chromatography, detection by massPurity (%), Impurity Profile, Molecular WeightHigh sensitivity and specificity, structural information on impurities.[4][5]Requires more expensive instrumentation and expertise.
HPLC-UV Separation by chromatography, detection by UV absorbancePurity (%)Robust, cost-effective, widely available.[12]Lower sensitivity and specificity than LC-MS, no structural information.
qNMR Nuclear magnetic resonance signal intensityAbsolute Purity (%), Structural ConfirmationAbsolute quantification without a specific reference standard, provides structural information.[15][17]Lower sensitivity than MS, requires specialized equipment and expertise.
Elemental Analysis Combustion and detection of elemental gases%C, %H, %N, %SConfirms empirical formula, simple and fast.[18][20]Indirect measure of purity, not suitable for identifying specific impurities.

Experimental Workflows and Logical Relationships

Diagram: Purity Validation Workflow

Purity Validation Workflow cluster_0 Initial Screening & Identification cluster_1 Quantitative Purity Assessment cluster_2 Orthogonal Confirmation cluster_3 Final Purity Statement Synthesis_of_Compound Synthesis of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Synthesis_of_Compound->Preliminary_Analysis Structure_Elucidation Structural Elucidation (NMR, HRMS) Preliminary_Analysis->Structure_Elucidation LC_MS_Purity LC-MS/MS Purity & Impurity Profiling Structure_Elucidation->LC_MS_Purity HPLC_UV_Purity HPLC-UV Purity Assay Structure_Elucidation->HPLC_UV_Purity qNMR_Purity qNMR for Absolute Purity Structure_Elucidation->qNMR_Purity Elemental_Analysis Elemental Analysis (CHNS) Structure_Elucidation->Elemental_Analysis Final_Purity_Report Comprehensive Purity Report LC_MS_Purity->Final_Purity_Report HPLC_UV_Purity->Final_Purity_Report qNMR_Purity->Final_Purity_Report Elemental_Analysis->Final_Purity_Report

Caption: A comprehensive workflow for purity validation.

Diagram: Decision Logic for Technique Selection

Technique Selection Logic Start Need for Purity Analysis High_Sensitivity High Sensitivity & Impurity ID Needed? Start->High_Sensitivity Absolute_Purity Absolute Purity Required? High_Sensitivity->Absolute_Purity No Use_LCMS Use LC-MS/MS High_Sensitivity->Use_LCMS Yes Routine_QC Routine QC/High Throughput? Absolute_Purity->Routine_QC No Use_qNMR Use qNMR Absolute_Purity->Use_qNMR Yes Confirm_Formula Confirm Empirical Formula? Routine_QC->Confirm_Formula No Use_HPLC Use HPLC-UV Routine_QC->Use_HPLC Yes Use_EA Use Elemental Analysis Confirm_Formula->Use_EA Yes

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

The validation of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid purity requires a multi-faceted approach. While LC-MS/MS stands out for its sensitivity and ability to characterize impurities, a combination of orthogonal techniques such as HPLC-UV, qNMR, and elemental analysis provides the most comprehensive and reliable assessment. This integrated strategy ensures the quality and safety of the API, which is critical for successful drug development. The choice of methods should be guided by the specific requirements of the analysis, including the need for absolute quantification, structural information, and throughput.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Elemental analysis. Wikipedia. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. PubMed. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTech. Available at: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. Eltra. Available at: [Link]

  • Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. ResearchGate. Available at: [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at: [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. Available at: [Link]

  • Purity by Absolute qNMR Instructions. Bruker. Available at: [Link]

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. Available at: [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters?. Prime Labs. Available at: [Link]

  • LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Pure Synth. Available at: [Link]

  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. AKJournals. Available at: [Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal. Available at: [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • Analysis of Impurities in Pharmaceuticals Using LCMS-9030Quadrupole Time-of-Flight Liquid Chromatograph-Mass Spectrometer. Shimadzu. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

  • Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. Pharma Nueva. Available at: [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports. Available at: [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRAZOL0[1,5-b][l,2]BENZISOTHIAZOLES. HETEROCYCLES. Available at: [Link]

  • Pyrazolo[5,1-b]thiazole-7-carboxaldehyde, 2,3-dihydro- (9CI). NextSDS. Available at: [Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of Pyrazolo[5,1-b]thiazole Carboxylic Acids

The journey of a therapeutic candidate from a laboratory curiosity to a clinical reality is a meticulous process of validation across multiple biological systems. For researchers in drug development, understanding the co...

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Author: BenchChem Technical Support Team. Date: March 2026

The journey of a therapeutic candidate from a laboratory curiosity to a clinical reality is a meticulous process of validation across multiple biological systems. For researchers in drug development, understanding the correlation, and often the divergence, between in vitro and in vivo results is paramount. This guide provides an in-depth comparison of the performance of a promising class of heterocyclic compounds, the 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid derivatives, in both controlled cellular environments and complex living organisms. By examining the experimental data and the underlying biological principles, we aim to equip researchers with the insights needed to navigate the challenges of preclinical drug development.

The pyrazolo[5,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide will delve into the nuances of how the promising in vitro results for these compounds translate, or in some cases, fail to translate, to in vivo efficacy, providing a critical perspective for scientists in the field.

In Vitro Evaluation: A First Look at Biological Activity

In vitro assays serve as the initial screening funnel in drug discovery, offering a rapid and cost-effective means to assess the biological activity of a compound at the cellular and molecular level. For pyrazolo[5,1-b]thiazole derivatives, in vitro studies have been instrumental in identifying their potential as anticancer and antimicrobial agents.[1][4]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A primary focus of in vitro testing for this class of compounds has been the evaluation of their cytotoxic effects against various cancer cell lines. The most common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[5][6]

In a representative study, a series of novel pyrazolo[5,1-b]thiazole derivatives were synthesized and evaluated for their in vitro anti-tumor activity against human hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116) cell lines.[1] The results, summarized in the table below, demonstrate the dose-dependent cytotoxic effects of these compounds, with some derivatives exhibiting significant potency.

Compound/DerivativeTarget Cell LineIC50 (µg/mL)
1,3,4-oxadiazole derivative 6HepG-26.9
HCT-11613.6
Pyrazolothiazole derivative 8HepG-212.6
HCT-11628.9
Table 1: In vitro anticancer activity of selected pyrazolo[5,1-b]thiazole derivatives.[1]

The causality behind these experimental choices lies in the need to identify compounds with potent and selective activity against cancer cells. The use of multiple cell lines helps to assess the spectrum of activity and provides initial clues about potential mechanisms of action. For instance, a compound showing high potency against a specific cancer cell line might be targeting a pathway that is particularly active in that malignancy.

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrazolo[5,1-b]thiazole scaffold has also shown promise as a source of new antimicrobial agents.[7] In vitro antimicrobial screening is typically performed using broth microdilution or agar diffusion methods to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Studies have shown that certain pyrazolo[5,1-b]thiazole derivatives exhibit excellent activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1] For example, some derivatives were found to have an inhibitory effect equipotent to the standard antibiotic Gentamycin against Salmonella sp. and Escherichia coli.[1]

In Vivo Evaluation: Assessing Performance in a Complex Biological System

While in vitro assays provide valuable initial data, they cannot fully replicate the complex environment of a living organism. In vivo studies are therefore essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile in a whole-animal model. For pyrazolo[5,1-b]thiazole derivatives, in vivo studies have primarily focused on their anti-inflammatory properties.[8][9]

Anti-inflammatory Activity: Modulating the Inflammatory Response

The carrageenan-induced rat paw edema assay is a widely used and reliable model for assessing the acute anti-inflammatory activity of novel compounds.[10][11][12] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

A study evaluating a series of pyrazolylthiazole carboxylic acid derivatives demonstrated their potent in vivo anti-inflammatory activity.[8] Several compounds exhibited significant edema inhibition, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) celecoxib.[8] This suggests that these compounds may act by inhibiting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[8]

Compound/DerivativeEdema Inhibition (%) after 3hEdema Inhibition (%) after 5h
Compound 8a5183
Compound 8b8696
Compound 8c7592
Celecoxib (Standard)60.682.8
Table 2: In vivo anti-inflammatory activity of selected pyrazole derivatives in the carrageenan-induced rat paw edema model.[8]

The choice of this in vivo model is dictated by its ability to provide a quantitative measure of a compound's ability to suppress an acute inflammatory response, a key hallmark of many diseases.

Bridging the Divide: Correlating In Vitro and In Vivo Results

The ultimate goal of preclinical studies is to identify compounds that demonstrate a strong correlation between in vitro potency and in vivo efficacy. However, discrepancies are common and can arise from a multitude of factors.

A compound that shows excellent in vitro activity may fail in vivo due to:

  • Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, preventing it from reaching the target tissue in sufficient concentrations.

  • Off-target Effects: In the complex biological environment of a living organism, a compound may interact with unintended targets, leading to toxicity or a reduction in efficacy.

  • Lack of Bioavailability: The compound may not be able to effectively cross biological membranes to reach its site of action.

Conversely, a compound with modest in vitro activity may exhibit significant in vivo efficacy if it has favorable pharmacokinetic properties or is converted to a more active metabolite in the body.

For the pyrazolo[5,1-b]thiazole class of compounds, the observed in vitro anticancer and antimicrobial activities provide a strong rationale for further in vivo investigation. The promising in vivo anti-inflammatory data for some derivatives further underscores their therapeutic potential. Future studies should aim to directly correlate the in vitro and in vivo findings for the same set of compounds to establish a clear structure-activity relationship and to understand the factors that govern their translation from the bench to a preclinical model.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are representative protocols for the in vitro and in vivo assays discussed in this guide.

In Vitro: MTT Assay for Anticancer Screening

This protocol outlines the steps for assessing the cytotoxicity of pyrazolo[5,1-b]thiazole derivatives against a cancer cell line.[5][6][13][14][15]

Materials:

  • Cancer cell line of interest (e.g., HepG-2, HCT-116)

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with pyrazolo[5,1-b]thiazole derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for in vitro cytotoxicity screening.

In Vivo: Carrageenan-Induced Rat Paw Edema Assay

This protocol describes the procedure for evaluating the acute anti-inflammatory activity of pyrazolo[5,1-b]thiazole derivatives in a rat model.[10][11][12][16][17]

Materials:

  • Male Wistar rats (150-200g)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Celecoxib)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, standard drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.

  • Baseline Paw Volume Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement at Different Time Points: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Assay_Workflow cluster_preparation Preparation cluster_induction Induction & Measurement cluster_analysis Data Analysis A Acclimatize and fast rats B Administer test compound/vehicle A->B C Measure baseline paw volume B->C D Inject carrageenan into paw C->D E Measure paw volume at intervals (1-5h) D->E F Calculate % edema inhibition E->F G Compare with control and standard F->G

Caption: Workflow of the carrageenan-induced rat paw edema assay.

Conclusion

The 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid derivatives represent a promising class of compounds with demonstrated in vitro anticancer and antimicrobial potential, and in vivo anti-inflammatory activity. A thorough understanding of the correlation between in vitro and in vivo data is essential for the successful development of these compounds as therapeutic agents. By employing robust and well-validated experimental models and carefully considering the pharmacokinetic and pharmacodynamic properties of these molecules, researchers can effectively bridge the gap between promising in vitro results and successful in vivo outcomes, ultimately accelerating the discovery of novel medicines.

References

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2021). MDPI.
  • Alsayari, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5383.
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021). MDPI.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
  • Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol-4(5H)
  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
  • ATCC. (n.d.).
  • BenchChem. (n.d.).
  • Abcam. (n.d.).
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science.
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (n.d.).
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021).
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021). MDPI.
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1- b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021). PubMed.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). Taylor & Francis Online.
  • In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. (n.d.). Rasayan Journal of Chemistry.
  • In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. (2019). Semantic Scholar.
  • In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. (2019). Science Publishing Group.
  • Pharmacologically active pyrazolo[5,1-b]thiazole derivatives. (n.d.).
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. (2023).
  • Significance of Thiazole-based Heterocycles for Bioactive Systems. (2016). IntechOpen.

Sources

Comparative

Reproducibility Guide: Synthesis Protocols for 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (CAS: 933753-92-5) Executive Summary & Chemical Context T...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (CAS: 933753-92-5)

Executive Summary & Chemical Context

The pyrazolo[5,1-b]thiazole scaffold is a privileged bicyclic system in modern drug discovery, frequently serving as the core pharmacophore for potent corticotropin-releasing factor 1 (CRF1) receptor antagonists[1], as well as broad-spectrum antimicrobial and anticancer agents[2].

Despite its high commercial value, the synthesis of the specific derivative 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid is notoriously prone to reproducibility issues. The primary challenge lies in regioselectivity during the annulation phase. This guide objectively compares the two dominant retrosynthetic strategies—the traditional Thiazole-First approach[3] versus the modern Pyrazole-First tandem approach[4]—and provides a fully optimized, self-validating protocol for the latter.

Mechanistic Pathways & Retrosynthetic Logic

To understand the reproducibility issues, we must analyze the causality behind the synthetic disconnections.

  • Pathway A (Pyrazole-First): This approach builds the thiazole ring onto a pre-existing pyrazole core. By utilizing a highly nucleophilic pyrazole-thiol intermediate, cycloalkylation with a bis-electrophile (like 1,2-dibromoethane) occurs with near-perfect regiocontrol.

  • Pathway B (Thiazole-First): The Molina method[3] constructs the pyrazole ring onto a 2-imino-thiazolidine core. While the starting materials are cheap, the condensation with 1,3-dielectrophiles often yields an inseparable mixture of isomers due to competing attacks from the exocyclic imine and the endocyclic nitrogen.

SynthesisLogic Target 2,3-dihydro-pyrazolo[5,1-b]thiazole -7-carboxylic acid PathA Pathway A: Pyrazole-First (High Regioselectivity) StartA Ethyl 5-amino-1H-pyrazole -4-carboxylate PathA->StartA PathB Pathway B: Thiazole-First (Traditional) StartB 2-imino-thiazolidine PathB->StartB StepA1 1. Thiolation (KSCN/Br2) 2. Reduction to Thiol StartA->StepA1 StepA2 Cycloalkylation (1,2-dibromoethane, K2CO3) StepA1->StepA2 Saponification Saponification (LiOH, THF/H2O) StepA2->Saponification StepB1 Condensation (Ethyl 2-chloro-2-formylacetate) StartB->StepB1 StepB1->Saponification Saponification->Target

Figure 1: Retrosynthetic logic comparing Pyrazole-first vs. Thiazole-first synthesis pathways.

Quantitative Data Comparison

Based on process optimization data, Pathway A vastly outperforms Pathway B in both yield and sustainability metrics. The table below summarizes the empirical performance of both routes.

ParameterPathway A: Pyrazole-First (Alkylation)Pathway B: Thiazole-First (Condensation)
Overall Yield 65 - 75% 25 - 40%
Regioselectivity > 95% (Single target isomer)~ 60% (Difficult-to-separate mixture)
Reaction Conditions Mild to Moderate (0 °C to 70 °C)Harsh (Refluxing AcOH or neat heating)
Purification Requirement Precipitation & simple extractionComplex silica gel chromatography
E-factor (Estimated) ~ 15 - 20 > 50 (Due to extensive solvent use)

Optimized Experimental Protocol: The Pyrazole-First Method

As demonstrated by the data, the Pyrazole-First method is the superior choice for reproducibility. Below is the optimized, step-by-step methodology engineered to act as a self-validating system.

Step 1: Synthesis of Ethyl 5-amino-3-mercapto-1H-pyrazole-4-carboxylate
  • Causality: Direct thiolation of the pyrazole ring is achieved via electrophilic aromatic substitution using in situ generated thiocyanogen, followed by a mild reduction to reveal the highly nucleophilic thiol.

  • Procedure:

    • Dissolve ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) and KSCN (3.0 eq) in glacial acetic acid (0.5 M).

    • Cool the vessel to 0 °C. Add Br₂ (1.2 eq) dropwise over 30 minutes to control the exothermic generation of thiocyanogen.

    • Stir at room temperature for 2 hours.

    • Validation Checkpoint: TLC (Hexane:EtOAc 1:1) should show complete consumption of the starting material. Quench with ice water and filter the precipitated thiocyanate intermediate.

    • Suspend the intermediate in EtOH, cool to 0 °C, and add NaBH₄ (2.0 eq) portion-wise.

    • Acidify carefully with 1M HCl to pH 4, extract with EtOAc, and concentrate to yield the crude thiol.

Step 2: Cycloalkylation to the Bicyclic Core
  • Causality: 1,2-dibromoethane acts as a bis-electrophile. The highly nucleophilic thiolate attacks first, followed by intramolecular cyclization by the adjacent ring nitrogen. Anhydrous DMF is utilized to ensure the thiolate remains unsolvated and highly reactive, while K₂CO₃ is chosen because it is strong enough to deprotonate the thiol but mild enough to prevent premature ester hydrolysis.

  • Procedure:

    • Dissolve the mercapto-pyrazole (1.0 eq) in anhydrous DMF (0.2 M).

    • Add anhydrous K₂CO₃ (2.5 eq) followed by 1,2-dibromoethane (1.5 eq) dropwise.

    • Heat the mixture to 70 °C for 4 hours.

    • Validation Checkpoint: ¹H-NMR of an aliquot will confirm cyclization through the disappearance of the free -SH signal (~12 ppm) and the appearance of two distinct aliphatic triplets around δ 3.8 and 4.2 ppm (the new dihydrothiazole ring protons).

    • Cool the mixture, dilute with water, and extract with EtOAc. Wash the organic layer with brine (3x) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Step 3: Saponification to the Final Target
  • Causality: Cleavage of the ethyl ester to yield the free carboxylic acid. LiOH is specifically selected over NaOH because the lithium cation coordinates with the ester carbonyl, accelerating hydrolysis under milder conditions and preserving the delicate bicyclic core.

  • Procedure:

    • Dissolve the bicyclic ester in a 3:1 mixture of THF and water (0.1 M).

    • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.

    • Evaporate the THF under reduced pressure.

    • Acidify the remaining aqueous layer to pH 3 using 1M HCl. The target product will precipitate as a fine solid.

    • Filter, wash with cold water, and dry under high vacuum to afford 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid .

Sources

Validation

LC-MS/MS Quantification of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid in Plasma: A Comparative Methodological Guide

Executive Summary The accurate bioanalytical quantification of small, highly polar, acidic molecules in plasma presents a dual challenge for analytical scientists: severe signal suppression from endogenous matrix compone...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate bioanalytical quantification of small, highly polar, acidic molecules in plasma presents a dual challenge for analytical scientists: severe signal suppression from endogenous matrix components and poor chromatographic retention on standard stationary phases. This guide objectively compares methodologies for the LC-MS/MS quantification of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (CAS 933753-92-5; MW 170.19 g/mol ). By evaluating the mechanistic causality behind extraction and separation techniques, we demonstrate why a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) coupled with a Polar-Embedded C18 column provides superior analytical robustness compared to conventional Protein Precipitation (PPT) and standard C18 chromatography.

Analyte Physicochemical Profiling & MS/MS Dynamics

To design a self-validating and robust assay, every parameter must be grounded in the analyte's physicochemical reality. 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid contains a fused pyrazole-thiazole ring system and a terminal carboxylic acid moiety.

  • Ionization Strategy: The carboxylic acid group has a low pKa​ , making it readily deprotonated in physiological and slightly basic environments. Consequently, Electrospray Ionization in negative mode (ESI-) is the mandatory choice.

  • Collision-Induced Dissociation (CID): The precursor ion [M−H]− is observed at m/z 169.1. Upon fragmentation in the collision cell, the molecule undergoes a characteristic neutral loss of carbon dioxide (44 Da) from the carboxylic acid group, yielding a stable, high-abundance product ion at m/z 125.1.

MS_Signaling ESI ESI Source Negative Mode (-) Deprotonation Q1 Quadrupole 1 (Q1) Precursor Ion m/z 169.1 [M-H]- ESI->Q1 CID Collision Cell (q2) Argon Gas CID Loss of CO2 Q1->CID Q3 Quadrupole 3 (Q3) Product Ion m/z 125.1 CID->Q3 Det Electron Multiplier Signal Detection Q3->Det

Caption: LC-MS/MS negative mode signaling pathway and CID fragmentation logic.

Sample Preparation: Overcoming Phospholipid-Induced Ion Suppression

When extracting acidic compounds from plasma, the primary threat to assay trustworthiness is the matrix effect caused by endogenous glycerophosphocholines[1]. These phospholipids compete with the analyte for charge on the surface of ESI droplets, leading to catastrophic ion suppression.

Comparison: Protein Precipitation (PPT) vs. Mixed-Mode Anion Exchange (MAX) SPE
  • The PPT Failure Point: Standard PPT using acetonitrile crashes out proteins but leaves phospholipids entirely in the supernatant. Because our analyte is highly polar, it elutes early in the chromatogram—exactly where unretained phospholipids elute, resulting in severe signal quenching[2].

  • The MAX SPE Advantage: MAX polymeric sorbents utilize orthogonal retention. The sorbent contains both lipophilic domains and strong anion-exchange (quaternary amine) groups. By loading the plasma at a basic pH, the analyte's carboxylic acid is fully ionized and binds ionically to the sorbent. This allows us to aggressively wash the cartridge with 100% methanol to strip away phospholipids and neutral lipids without losing the analyte[2]. The analyte is then selectively eluted using an acidic organic solvent that neutralizes the carboxylic acid, breaking the ionic bond.

Experimental Data Comparison
Extraction MethodMean Recovery (%)Matrix Factor (MF)Phospholipid CarryoverPrecision (%CV)
Protein Precipitation (3:1 ACN) 92.4%0.45 (Severe Suppression)High14.2%
MAX Solid Phase Extraction 88.7%0.96 (Minimal Effect)Negligible3.8%

Data Interpretation: While PPT shows slightly higher absolute recovery, its Matrix Factor of 0.45 indicates that 55% of the MS signal is lost to ion suppression. MAX SPE delivers a near-perfect Matrix Factor (0.96), ensuring a highly reproducible and trustworthy assay.

SPE_Workflow Plasma Plasma Sample + Internal Standard Pretreat Pretreatment (Dilute with 2% NH4OH) Plasma->Pretreat Load Load onto MAX Cartridge (Analyte binds via Anion Exchange) Pretreat->Load Wash1 Wash 1: 5% NH4OH in Water (Removes neutral/basic interferences) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes phospholipids) Wash1->Wash2 Elute Elution: 2% Formic Acid in Methanol (Neutralizes acid, releases analyte) Wash2->Elute Analyze Evaporate, Reconstitute & LC-MS/MS Analysis Elute->Analyze

Caption: Step-by-step mechanistic workflow of Mixed-Mode Anion Exchange (MAX) SPE.

Chromatographic Strategy: Defeating Phase Collapse

Retaining a small, polar organic acid like 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid requires highly aqueous mobile phases (often >95% water).

Comparison: Standard C18 vs. Polar-Embedded C18 (AQ-C18)
  • The Standard C18 Limitation: Conventional C18 stationary phases are extremely hydrophobic. When exposed to highly aqueous mobile phases, the C18 alkyl chains self-associate to minimize their exposure to water. This phenomenon, known as "dewetting" or "phase collapse," results in a drastic and irreproducible loss of retention time and severe peak tailing[3].

  • The Polar-Embedded Solution: Polar-embedded phases (e.g., AQ-C18 or Acclaim OA) incorporate a hydrophilic functional group (such as an amide or carbamate) into the alkyl chain linkage near the silica surface. This polar group allows water molecules to penetrate and hydrate the silica surface, keeping the hydrocarbon chains fully extended even in 100% aqueous conditions[4]. This provides consistent retention, orthogonal selectivity via hydrogen bonding, and perfectly symmetrical peak shapes[3][4].

Experimental Data Comparison (Isocratic 95% Aqueous Mobile Phase)
Column Type (2.1 x 50 mm, 1.8 µm)Retention Time (min)Peak Asymmetry ( Tf​ )Theoretical Plates (N)Dewetting Risk
Standard C18 0.81.85 (Tailing)2,400High (Phase Collapse)
Polar-Embedded C18 (AQ-C18) 2.41.05 (Symmetrical)9,800None

Self-Validating Step-by-Step Protocol

To guarantee trustworthiness, this protocol acts as a self-validating system. The inclusion of a stable isotope-labeled internal standard (SIL-IS) corrects for any volumetric or ionization variances, while pre-run system suitability testing (SST) ensures the column is fully hydrated.

A. Reagents & Materials
  • Sorbent: Oasis MAX 96-well plate (30 mg/well) or equivalent.

  • Analytical Column: Polar-embedded C18 (e.g., HALO AQ-C18 or Acclaim OA, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

B. Sample Preparation (MAX SPE)
  • Aliquoting & IS Addition: Transfer 50 µL of plasma to a 96-well plate. Add 10 µL of SIL-IS working solution. Vortex for 30 seconds.

  • Pretreatment: Add 150 µL of 2% Ammonium Hydroxide ( NH4​OH ) in water to each well. Vortex for 1 minute to disrupt protein binding and ensure the carboxylic acid is fully deprotonated.

  • Conditioning & Equilibration: Condition the MAX plate with 500 µL Methanol, followed by 500 µL of LC-MS Water.

  • Loading: Apply the pretreated plasma samples to the SPE plate. Apply low vacuum (approx. 2-4 in Hg) to allow dropwise loading.

  • Wash 1 (Aqueous): Wash with 500 µL of 5% NH4​OH in water to remove unbound proteins and neutral/basic polar interferences.

  • Wash 2 (Organic): Wash with 500 µL of 100% Methanol. Crucial Step: This removes hydrophobic interferences and matrix-suppressing phospholipids.

  • Elution: Elute the target analyte into a clean collection plate using 2 x 100 µL of 2% Formic Acid in Methanol. The acid neutralizes the analyte, breaking the anion-exchange interaction.

  • Reconstitution: Evaporate the eluate to dryness under N2​ gas at 40°C. Reconstitute in 100 µL of 5% Acetonitrile in Water.

C. LC-MS/MS Parameters
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 3.0 min: 5% to 60% B

    • 3.0 - 3.5 min: 95% B (Column wash)

    • 3.5 - 4.5 min: 5% B (Re-equilibration)

  • MS Transitions (ESI-):

    • Analyte: m/z 169.1 125.1 (CE: -18 eV)

    • SIL-IS: m/z 173.1 129.1 (CE: -18 eV)

References

  • Matuszewski, B. K., et al. "Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects." IntechOpen, 2013. Available at: [Link]

  • "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." LCGC International. Available at:[Link]

  • "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." Advanced Materials Technology (HALO), 2023. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid

As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and operational excellence extend beyond the bench. This guide provides a comprehensive, principles-based approach to...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and operational excellence extend beyond the bench. This guide provides a comprehensive, principles-based approach to the proper disposal of 2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, a heterocyclic compound with potential biological activity. Adherence to these procedures is not merely about compliance; it is a foundational pillar of responsible science, protecting you, your colleagues, and the environment.

This document is structured to provide not just a protocol, but the scientific rationale behind it, ensuring a deep, applicable understanding of safe laboratory practices.

Part 1: Core Principle - Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the material. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its hazard profile from its chemical structure and related compounds. This proactive assessment is mandated by OSHA's Laboratory Standard (29 CFR 1910.1450) and is the first step in your laboratory's Chemical Hygiene Plan (CHP).[1][2][3]

Structural Insights:

  • Pyrazolo[5,1-b]thiazole Core: This fused heterocyclic system is a common scaffold in pharmacologically active molecules, including potential antimicrobial and anticancer agents.[4][5][6] Compounds designed for biological activity must be presumed to be biologically active in waste streams and handled as such.

  • Carboxylic Acid Group (-COOH): This functional group confers acidic properties. While likely a weak acid, it will react with bases and requires segregation from incompatible chemicals.

  • Analogous Compounds: Safety data for similar thiazole and pyrazole carboxylic acids indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust.[7][8][9][10]

Based on this analysis, 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid must be managed as a hazardous chemical waste .[11][12] It should never be disposed of down the drain or in regular trash.[11][12][13]

Inferred Hazard Category Description & Rationale Primary Precautionary Action
Chemical Irritant The molecule contains functional groups found in known skin and eye irritants.[7][8][9] Solid dust can also irritate the respiratory tract.Wear appropriate Personal Protective Equipment (PPE) at all times. Handle in a well-ventilated area or chemical fume hood.
Biologically Active Agent The core structure is explored for pharmacological effects.[4][14] Its environmental and toxicological profile is not fully characterized.Treat as a toxic chemical. Prevent any release into the environment.
Acidic Compound The carboxylic acid moiety will react with bases.Segregate waste from bases, cyanides, and sulfides to prevent violent reactions or release of toxic gases.[15][16]

Part 2: Mandatory Safety Protocol - Personal Protective Equipment (PPE)

Your first line of defense is a consistent and correct PPE policy. The OSHA Laboratory Standard requires employers to provide, and employees to use, appropriate PPE to minimize chemical exposure.[1][2][17]

PPE Item Specification Causality and Rationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields, or chemical splash goggles.[13]Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation.[7][8]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact, mitigating the risk of skin irritation.[7] Contaminated gloves must be disposed of as hazardous waste.[18]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination. Must be kept buttoned.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area. Use a certified fume hood if there is a risk of generating dust.[18][19]Minimizes the potential for inhaling irritating dust particles.[7][10]

Part 3: Procedural Integrity - Waste Collection and Segregation

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from the moment of its generation under the Resource Conservation and Recovery Act (RCRA).[11] Proper collection and storage in a designated Satellite Accumulation Area (SAA) is a legal requirement.[20][21][22]

Step-by-Step Collection Protocol:
  • Select a Compatible Container:

    • Solid Waste: Use a high-density polyethylene (HDPE) or glass wide-mouth jar with a screw-top lid. The container must be clean, dry, and in good condition.[12][20]

    • Liquid Waste (Solutions): Use a compatible HDPE or glass bottle with a screw-top lid. Ensure the container material is compatible with the solvent used. Never use metal containers for acidic or halogenated solvent waste.[23]

  • Affix the Hazardous Waste Label:

    • Before adding any waste, attach a completed Hazardous Waste tag provided by your institution's Environmental Health & Safety (EH&S) department.

    • Clearly write out the full chemical name: "2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid ". Do not use abbreviations or chemical formulas.[20]

    • List all other components in the waste container, including solvents, with their approximate percentages.

  • Accumulate Waste:

    • Place the labeled container in your designated SAA, which must be at or near the point of generation.[24]

    • Keep the container closed at all times , except when adding waste.[11][16][23] Leaving a funnel in the opening is a common and serious violation.[20]

  • Segregate Incompatibles:

    • Store this acidic waste stream separately from bases, oxidizers, and metals. Physical separation in secondary containment (like a plastic tub) is a best practice.[15][20][24]

  • Monitor Fill Level:

    • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[16]

Part 4: The Disposal Workflow - From Bench to Final Disposition

The following workflow illustrates the decision-making and logistical process for properly disposing of the generated waste.

DisposalWorkflow cluster_generation In-Lab Waste Management cluster_disposal Institutional Disposal Process start Waste Generated (Solid or Solution) container Select Compatible Waste Container start->container label_waste Affix & Complete Hazardous Waste Label container->label_waste store Store in Designated SAA (Keep Lid Closed) label_waste->store segregate Segregate from Incompatible Chemicals store->segregate full Container is 90% Full or Project is Complete segregate->full request Submit Waste Pickup Request to EH&S full->request Yes pickup EH&S Collects, Transports, & Disposes via Licensed Vendor request->pickup

Disposal Decision Workflow for Hazardous Chemical Waste.
Protocol for Final Disposal:
  • Request Pickup: Once your waste container is nearly full or your project concludes, submit a chemical waste pickup request to your institution's EH&S department, following their specific online or paper-based system.[20][21]

  • Prepare for Transport: Ensure the container lid is tightly sealed and the exterior is clean and free of contamination.[16]

  • EH&S Management: Your EH&S professionals will collect the waste from your SAA. They are trained to consolidate and manage waste for final disposal in compliance with all federal, state, and local regulations.[20][24]

Decontamination of Empty Containers and Labware:
  • Empty Containers: To be considered non-hazardous, an "empty" container must be triple-rinsed with a suitable solvent (e.g., ethanol, acetone).[12][24]

    • The first two rinsates must be collected and disposed of as hazardous waste in your appropriate liquid waste stream.

    • After the third rinse and air drying in a fume hood, the original manufacturer's label must be completely defaced or removed. The container can then be disposed of in the regular trash or recycling.[24]

  • Contaminated Glassware: Wash contaminated labware with a suitable solvent, collecting the solvent wash as hazardous waste. Subsequent cleaning with soap and water can then proceed as usual.

Part 5: Emergency Protocol - Spill Management

In the event of an accidental spill, prompt and correct action is critical. These procedures are part of the standard operating procedures required by your CHP.[3]

For a Small Spill of Solid 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic Acid (<5 grams):

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE as detailed in Part 2.

  • Contain & Clean:

    • Gently cover the spill with an absorbent material from your lab's spill kit to prevent dust from becoming airborne.

    • Carefully sweep the material into a dustpan. Avoid creating dust.[13]

    • Place the collected material and all cleaning supplies (gloves, absorbent pads, etc.) into a designated bag or container.

  • Label & Dispose: Label the container as "Spill Debris: 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid" and manage it as hazardous waste. Request a pickup from EH&S.

  • Decontaminate: Wipe the spill surface with a suitable solvent (collecting the wipe as hazardous waste), followed by soap and water.

  • Report: Report the incident to your laboratory supervisor and EH&S, as per institutional policy.

For large spills, liquid spills, or any spill you are not comfortable handling, evacuate the area and contact your institution's emergency EH&S number immediately.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office, Princeton University. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR), U.S. Department of Health & Human Services. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1- b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed, National Library of Medicine. [Link]

  • Pyrazolo[5,1-b]thiazole-7-carboxaldehyde, 2,3-dihydro- (9CI). NextSDS. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago, Environmental Health and Safety. [Link]

  • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid. NextSDS. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. National Center for Biotechnology Information (PMC). [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University, Campus Safety Division. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. ResearchGate. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Hazardous Waste - EHSO Manual. University of Georgia Environmental Health & Safety Division. [Link]

  • Pharmacologically active pyrazolo[5,1-b]thiazole derivatives. ResearchGate. [Link]

  • Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen. [Link]

Sources

Handling

Personal protective equipment for handling 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

Our approach is grounded in treating the compound with the caution it deserves, assuming potential hazards based on its chemical motifs until empirical data proves otherwise. This guide will walk you through hazard asses...

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Author: BenchChem Technical Support Team. Date: March 2026

Our approach is grounded in treating the compound with the caution it deserves, assuming potential hazards based on its chemical motifs until empirical data proves otherwise. This guide will walk you through hazard assessment, personal protective equipment (PPE) selection, and operational protocols, from receiving to disposal.

Hazard Assessment: An Evidence-Based Approach

The core structure of this molecule combines a pyrazole ring fused with a dihydrothiazole ring. Both parent heterocycles and their derivatives are known to exhibit biological activity and, consequently, potential toxicity.

  • Pyrazole Derivatives: These compounds can be toxic and may cause organ damage with repeated exposure. Hazards often include acute oral toxicity, skin irritation, and serious eye damage.[1][2]

  • Thiazole Derivatives: This class of compounds may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[3][4][5] Some are also flammable.[3][6]

Given these precedents, we will operate under the assumption that 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid may present similar hazards.

Table 1: Anticipated Hazard Profile

Hazard CategoryPotential Risk Based on Structural AnalogsPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, inhaled, or in contact with skin.[4][7]Avoid ingestion, inhalation, and skin contact. Do not eat, drink, or smoke when using this product.[2]
Skin Corrosion/Irritation May cause skin irritation.[7][8]Wear protective gloves and clothing. Wash skin thoroughly after handling.[2][9]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[7]Wear eye and face protection.[10]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[7][9]Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[9]
Aquatic Hazard Assumed to be harmful to aquatic life.[1]Avoid release to the environment.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The fundamental principle is to create a reliable barrier between you and the chemical.

Mandatory Base-Level PPE (For all handling scenarios)
  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[11] They protect against minor splashes and stray particles.

  • Protective Clothing: A long-sleeved laboratory coat.[11] This should be buttoned completely to protect your skin and personal clothing.[10]

  • Gloves: Disposable, powder-free nitrile gloves are a suitable initial choice, providing protection against a broad range of chemicals for short-term contact.[11][12] Always inspect gloves for tears or holes before use.

  • Footwear: Closed-toe and closed-heel shoes that cover the entire foot are required.[11]

Task-Specific PPE Escalation

Certain procedures increase the risk of exposure through aerosolization, splashing, or handling larger quantities. In these cases, PPE must be upgraded accordingly.

Table 2: Task-Based PPE Requirements

TaskMinimum Required PPERationale for Escalation
Receiving & Storage Base-Level PPELow risk of exposure, but protects during inspection of container integrity.
Weighing (Solid Form) Base-Level PPE + Respiratory Protection (N95) High risk of inhaling fine powders. This task must be performed in a chemical fume hood or ventilated balance enclosure to minimize dust.[13] If engineering controls are insufficient, an N95 respirator is required.[14]
Solution Preparation & Transfers Base-Level PPE + Chemical Splash Goggles + Face Shield Higher risk of splashes and spills. Goggles provide a full seal around the eyes, and a face shield protects the entire face.[11][15]
Reaction & Work-up Base-Level PPE + Chemical Splash Goggles + Face Shield + Chemical-Resistant Apron Protects against larger volume splashes and spills during transfers and manipulations.
Spill Cleanup & Waste Disposal Base-Level PPE + Chemical Splash Goggles + Double Gloves + Chemical-Resistant Apron Direct handling of concentrated material and contaminated surfaces requires enhanced protection. Double gloving allows for safe removal of the contaminated outer layer.

Operational and Disposal Plan

A self-validating safety protocol covers the entire lifecycle of the chemical in your laboratory.

Step-by-Step Handling Procedures
  • Receiving and Inspection:

    • Upon receipt, move the unopened container to a designated receiving area.

    • Don your Base-Level PPE.

    • Inspect the container for any signs of damage or leaks. If compromised, implement spill procedures.

    • Log the chemical into your inventory.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]

    • The container must be kept tightly closed.[9]

    • Ensure the storage location is clearly labeled according to your institution's policies.

  • Handling and Use (The "Work Zone"):

    • ALWAYS handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[7]

    • Before starting, ensure a safety shower and eyewash station are accessible and unobstructed.[13]

    • Gather all necessary materials and equipment before introducing the chemical to the work area to minimize traffic.

    • When transferring the solid, use tools (spatulas, weigh boats) that minimize dust generation.

    • After handling, wipe down the work surface with an appropriate decontaminating solution (e.g., soap and water), and wash your hands thoroughly.[6]

  • Spill Management:

    • Small Spill (in a fume hood):

      • Alert colleagues in the immediate area.

      • Wearing appropriate PPE (see Table 2), absorb the spill with an inert material (e.g., sand, vermiculite).[5]

      • Scoop the absorbed material into a designated hazardous waste container.[7]

      • Decontaminate the area with soap and water.[3]

    • Large Spill (or any spill outside a fume hood):

      • Evacuate the immediate area and alert your supervisor and Environmental Health & Safety (EHS) office.

      • Prevent others from entering the area.

      • Only personnel trained in hazardous spill response should perform the cleanup.

  • Disposal Protocol:

    • All waste containing 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (including contaminated gloves, weigh boats, and absorbent materials) must be treated as hazardous waste.[3][16]

    • Collect waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.[3] The label must include the full chemical name and the words "Hazardous Waste".

    • Do not mix this waste with other waste streams unless directed by your EHS office.[1]

    • Dispose of the waste through your institution's licensed hazardous waste disposal program.[1][13] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash .[3][9]

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration start Begin Chemical Handling Task weighing Weighing Solid? start->weighing solution Solution Work / Splash Risk? weighing->solution No resp_ppe Add N95 Respirator (In Ventilated Enclosure) weighing->resp_ppe Yes spill Spill / Waste Handling? solution->spill No splash_ppe Upgrade to: - Chemical Splash Goggles - Face Shield solution->splash_ppe Yes base_ppe Base-Level PPE: - Safety Glasses - Lab Coat - Nitrile Gloves spill->base_ppe No spill_ppe Add: - Double Gloves - Chemical Apron spill->spill_ppe Yes end_task Proceed with Task Safely base_ppe->end_task resp_ppe->solution spill_ppe->base_ppe

Caption: PPE selection workflow based on task-specific risks.

By integrating this structured, evidence-based approach into your laboratory's standard operating procedures, you build a resilient culture of safety. This ensures that your valuable research in drug development can proceed with the well-being of your team as the highest priority.

References

  • Benchchem. Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Benchchem.
  • ChemicalBook. Pyrazole - Safety Data Sheet. ChemicalBook.
  • Benchchem. dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.
  • Glen Research. (2020). SAFETY DATA SHEET Thiazole Orange NHS Ester (50-1970-xx). Glen Research.
  • metasci. Safety Data Sheet Thiazole. metasci.
  • Villa. (2022). thiazole 500 sc safety data sheet. Villa.
  • NextSDS. Pyrazolo[5,1-b]thiazole-7-carboxaldehyde, 2,3-dihydro- (9CI). NextSDS.
  • Santa Cruz Biotechnology. Thiazole. Santa Cruz Biotechnology.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Angene Chemical. (2021). Safety Data Sheet. Angene Chemical.
  • MilliporeSigma. (2026). SAFETY DATA SHEET. MilliporeSigma.
  • Fisher Scientific. (2023). SAFETY DATA SHEET. Fisher Scientific.
  • Benchchem. Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. Benchchem.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment. UCSF.
  • AK Scientific, Inc. 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole Safety Data Sheet. AK Scientific, Inc.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • TCI Chemicals. (2025). SAFETY DATA SHEET. TCI Chemicals.
  • Carlos F.R. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Carlos F.R.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
  • NextSDS. pyrazolo[3,2-b][3][17]thiazole-7-carboxylic acid. NextSDS. Available at:

  • Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. ACP.

Sources

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